4-Nitroimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-6(8)3-1-4-2-5-3/h1-2H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDWQPKRHOGLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062803 | |
| Record name | 4-Nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-38-6, 100214-79-7 | |
| Record name | 5-Nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CL 205086 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100214797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitroimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitroimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8U32AZ5O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Nitroimidazole: A Comprehensive Technical Guide
CAS Number: 3034-38-6
Introduction
4-Nitroimidazole is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science.[1][2] Its structure, featuring an imidazole ring substituted with a nitro group, imparts a unique reactivity profile that is leveraged in the synthesis of a wide array of biologically active molecules.[3][4][5][6][7] This guide provides an in-depth overview of the physicochemical properties, synthesis, reactivity, biological activity, and applications of this compound, with a focus on its role in drug development. It is intended for researchers, scientists, and professionals in the fields of chemistry and pharmacology.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference. These properties are critical for its handling, formulation, and application in various experimental settings.
| Property | Value | References |
| CAS Number | 3034-38-6 | [8][9][10][11][12] |
| Molecular Formula | C₃H₃N₃O₂ | [8][9][10][11][13] |
| Molecular Weight | 113.07 g/mol | [9][10][14] |
| Appearance | White to light yellow crystalline powder | [8][9][12] |
| Melting Point | 303 °C (decomposes) | [8][9][10][12] |
| Boiling Point | 404.8 °C at 760 mmHg (estimated) | [9] |
| Solubility | 0.40 g/L in water at 20°C. Soluble in hot water, ethanol, and dimethylformamide (DMF). | [1][8][15] |
| pKa | 8.31 ± 0.10 (Predicted) | [2][8][12] |
| Density | ~1.552 g/cm³ | [9] |
| Flash Point | 198.6 °C - 200 °C (closed cup) | [9][10] |
Synthesis of this compound
The primary method for the synthesis of this compound involves the nitration of imidazole.[16] A common procedure utilizes a mixture of nitric acid and sulfuric acid to introduce the nitro group onto the imidazole ring.[16]
Experimental Protocol: Nitration of Imidazole
This protocol describes a representative method for the laboratory-scale synthesis of this compound.
Materials:
-
Imidazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65%)
-
Oleum (10-15% SO₃)
-
Ice
-
Ammonia solution (20-25%)
-
Distilled water
Procedure:
-
Formation of Imidazole Sulfate Salt: In a three-necked flask equipped with a stirrer and a thermometer, slowly add imidazole to concentrated sulfuric acid while maintaining the temperature between 18-25 °C.[17] Stir the mixture for 18-25 minutes to ensure the complete formation of the disulfated imidazole salt solution.[17]
-
Preparation of Nitrating Agent: In a separate flask cooled in an ice bath to 5 °C, slowly add concentrated nitric acid to oleum with stirring.[17]
-
Nitration Reaction: Heat the imidazole sulfate salt solution to 45-55 °C.[17] Slowly add the prepared nitrating agent to the heated solution while maintaining the temperature and stirring continuously.[17] After the addition is complete, continue stirring for an additional 30-35 minutes to ensure the reaction goes to completion.[17]
-
Work-up and Isolation: Pour the reaction mixture onto crushed ice to precipitate the product.[17] Neutralize the mixture by the slow addition of an ammonia solution until the pH reaches 8-9.[17]
-
Purification: Collect the precipitated solid by filtration, wash it with cold water, and dry it under a vacuum to obtain this compound.[17] The purity can be assessed by HPLC.[17]
Reactivity and Biological Activity
The this compound scaffold is a key pharmacophore in a variety of antimicrobial and anticancer agents.[3][5][7] Its biological activity is intrinsically linked to the reductive metabolism of the nitro group.
Mechanism of Action: Reductive Activation
Nitroimidazoles are prodrugs that require activation within target cells.[18] In anaerobic bacteria and protozoa, as well as in hypoxic tumor cells, the nitro group is reduced by nitroreductases to form highly reactive nitroso and hydroxylamine intermediates, and ultimately cytotoxic free radicals.[18][19][] These reactive species can damage cellular macromolecules, including DNA, leading to strand breakage and cell death.[19][]
Biological Activities
-
Antibacterial and Antiprotozoal: this compound is a precursor to many antibiotics effective against anaerobic bacteria and protozoa such as Giardia lamblia and Trichomonas vaginalis.[16][21] Metronidazole and tinidazole are prominent examples of 5-nitroimidazole drugs.[16]
-
Anticancer: The hypoxic environment of solid tumors makes them susceptible to drugs that are activated under low-oxygen conditions. Derivatives of this compound have been investigated as hypoxic cell radiosensitizers and as standalone anticancer agents.[5][6][7]
-
Antitubercular: Several this compound derivatives have shown promising activity against Mycobacterium tuberculosis.[3][4]
Applications in Drug Development
This compound is a valuable starting material for the synthesis of a diverse range of therapeutic agents.[1] Its derivatives have been explored for various medicinal applications, including:
-
Metronidazole and its analogs: Used in the treatment of anaerobic bacterial and protozoal infections.[9][12]
-
Benznidazole: Employed in the treatment of Chagas disease.
-
Nimorazole: Used as a radiosensitizer in cancer therapy.
Experimental Protocols
Antibacterial Susceptibility Testing: Broth Microdilution Assay
This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of a this compound derivative against an anaerobic bacterium.
Materials:
-
This compound derivative stock solution
-
Anaerobic bacterial culture (e.g., Bacteroides fragilis)
-
Anaerobic broth medium (e.g., Thioglycollate broth)
-
96-well microtiter plates
-
Anaerobic incubation system (e.g., anaerobic chamber or gas-pack jar)
Procedure:
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the this compound derivative in the anaerobic broth directly in the 96-well plate.
-
Inoculate Bacteria: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Place the microtiter plate in an anaerobic environment and incubate at 37 °C for 48 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Safety and Handling
This compound is harmful if swallowed, inhaled, or in contact with skin.[8] It can cause irritation to the eyes, respiratory system, and skin.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[10] It should be stored in a cool, dry place under an inert atmosphere, away from sources of ignition.[2][8][12]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 3034-38-6 [m.chemicalbook.com]
- 3. Design and synthesis of this compound derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]
- 4. Design and synthesis of this compound derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]
- 5. Novel this compound analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel this compound analogues: synthesis, in vitro bio... [degruyterbrill.com]
- 8. chembk.com [chembk.com]
- 9. This compound CAS NO:3034-38-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. 4-硝基咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. This compound | 3034-38-6 [chemicalbook.com]
- 13. 1H-Imidazole, 4-nitro- [webbook.nist.gov]
- 14. This compound | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound, 98% 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 16. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 17. CN104592123A - Preparation method of this compound - Google Patents [patents.google.com]
- 18. Nitroimidazoles | Concise Medical Knowledge [lecturio.com]
- 19. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 21. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
4-Nitroimidazole: A Historical and Technical Overview for Drug Development
Introduction
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, leading to the development of numerous life-saving drugs. While the 2- and 5-nitroimidazole isomers, such as metronidazole, have historically garnered the most attention, the 4-nitroimidazole core holds significant, and increasingly recognized, therapeutic potential. This technical guide provides an in-depth exploration of the discovery, historical background, and key experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Background
The story of nitroimidazoles begins not with the 4-nitro isomer, but with a discovery that sparked decades of research into this heterocyclic class. In 1953, K. Maeda and colleagues isolated a novel antibiotic compound from the bacterium Nocardia mesenterica.[1] This compound was later identified in 1955 as 2-nitroimidazole and named Azomycin.[1] The potent activity of Azomycin against the parasite Trichomonas vaginalis inspired extensive research into synthetic analogs and regio-isomers.[1]
This exploration led to the synthesis of 5-nitroimidazole derivatives, culminating in the discovery of metronidazole in the mid-1950s by researchers at Rhône-Poulenc.[2] Metronidazole's remarkable success as an antiprotozoal and anaerobic antibacterial agent solidified the therapeutic importance of the nitroimidazole scaffold.[2]
Interest gradually shifted towards the 4- and 5-nitroimidazole derivatives in part because many 2-nitroimidazoles were found to be readily reduced by mammalian enzymes, which could lead to toxicity.[2] For a considerable time, there were few reports on the specific antibacterial or antiprotozoal activities of this compound derivatives themselves. One notable early exception was the immunosuppressive drug azathioprine, which contains a 4-nitroimidazol-5-yl moiety, indicating the scaffold's potential beyond anti-infectives.
From a chemical standpoint, this compound and 5-nitroimidazole are tautomers, meaning they can readily interconvert, which makes them equivalent from a drug discovery perspective in many contexts.[3] However, modern synthetic methods have allowed for the specific derivatization at either position, unlocking distinct structure-activity relationships and spurring renewed interest in this compound as a unique pharmacophore for a range of therapeutic areas, including oncology and tuberculosis.[1][4][5]
Physicochemical and Biological Data
Quantitative data is crucial for evaluating the drug-like properties of a chemical scaffold. The following tables summarize key physicochemical properties of the parent this compound molecule and the biological activity of selected modern derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃N₃O₂ | [6][7][8] |
| Molecular Weight | 113.07 g/mol | [6][8] |
| CAS Number | 3034-38-6 | [6][7][8] |
| Appearance | White to light yellow powder | [8] |
| Melting Point | 303 °C (decomposes) | [6][8][9] |
| Solubility | 0.40 g/L in water (20°C) | [8] |
| pKa | 8.31 (Predicted) | [8] |
Table 2: In Vitro Biological Activity of Modern this compound Derivatives
| Compound ID | Target/Assay | Activity (IC₅₀ / MIC) | Reference |
| Compound 11 | Anticancer (various cell lines) | 8.60 - 64.0 µM | [10][11] |
| Compound 17 | Anticancer (various cell lines) | Low micromolar range | [10][11] |
| Compound 18 | Anticancer (various cell lines) | 8.25 - 43.55 µM | [10][11] |
| Compound 17 | M. tuberculosis mc²6230 | Potent activity | [10][11] |
| Compound 18 | M. tuberculosis mc²6230 | Potent activity | [10][11] |
| Compound 4e | Metronidazole-Resistant H. pylori | MIC₅₀ = 8 µg/mL | [12] |
| Compound 5 | Metronidazole-Resistant H. pylori | MIC₉₀ = 16 µg/mL | [12] |
| Compound 6 | Metronidazole-Resistant H. pylori | MIC₉₀ = 16 µg/mL | [12] |
Mechanism of Action: The Reductive Activation Pathway
The primary mechanism of action for nitroimidazole-based agents is dependent on the reductive bioactivation of the nitro group.[1] This process is particularly efficient in the low-oxygen (hypoxic) environments characteristic of anaerobic bacteria, certain protozoa, and solid tumors.
The key steps are:
-
Cellular Entry : The nitroimidazole prodrug enters the microbial or cancer cell, often via passive diffusion.[13]
-
Nitro Group Reduction : In a low redox potential environment, the nitro group (-NO₂) accepts electrons from cellular reductases (e.g., nitroreductases, P450 reductase).[14][] This single-electron transfer forms a highly reactive nitroso radical anion.
-
Generation of Cytotoxic Species : This radical species can undergo further reduction. A four-electron reduction is often required to form a reactive hydroxylamine intermediate, which is implicated in cytotoxicity.[16][17]
-
Macromolecular Damage : These reactive nitrogen species are the ultimate effectors, causing widespread cellular damage. They can covalently bind to DNA, leading to strand breaks, destabilization of the helical structure, and inhibition of nucleic acid synthesis, ultimately resulting in cell death.[]
Key Experimental Protocols
The synthesis of this compound and its derivatives is well-established. Below are detailed methodologies for the parent compound and a general procedure for subsequent derivatization.
Synthesis of this compound via Mixed-Acid Nitration
This protocol is based on optimized conditions reported in the literature for high-yield production.[18]
Materials:
-
Imidazole
-
Concentrated Sulfuric Acid (98%)
-
Oleum (10%)
-
Nitric Acid (98%)
-
Ammonia solution
-
Ice water
Procedure:
-
Salt Formation: Slowly add imidazole to concentrated sulfuric acid in a flask while stirring to form the disulfuric imidazole salt.
-
Nitration: In a separate reaction vessel, prepare a mixed acid nitrating agent using oleum and nitric acid. The optimal reported volume ratio is 3.4:1 (oleum:nitric acid).[18]
-
Reaction: Heat the disulfuric imidazole salt solution to the reaction temperature (optimal range is 55-65°C).[18]
-
Slowly add the mixed acid nitrating agent to the heated salt solution. The molar ratio of imidazole to nitric acid should be maintained at approximately 1:1.2.[18]
-
Maintain the reaction at 55-65°C with continuous stirring for 2 hours to ensure complete reaction.[18]
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.
-
Neutralize the solution by adding an ammonia solution until the pH is between 3 and 4.[19]
-
Isolation: The this compound product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the product with cold water and dry under a vacuum to obtain the final product. A yield of 92.7% has been reported under these optimized conditions.[18]
General Protocol for Dibromination of this compound
This procedure is a key step in the synthesis of precursors for advanced drugs like Pretomanid.[4]
Materials:
-
This compound
-
Liquid Bromine
-
Sodium Bicarbonate
-
Water
Procedure:
-
Dissolve this compound in water containing sodium bicarbonate.
-
Carefully add liquid bromine to the solution.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC or HPLC).
-
The product, 2,5-dibromo-4-nitro-1H-imidazole, will precipitate.
-
Collect the solid by filtration, wash with water, and dry.
-
This intermediate can then be selectively debrominated at the 5-position using reagents like potassium iodide and sodium sulfite to yield 2-bromo-4-nitroimidazole, a key building block.[4]
Conclusion
The journey of this compound from a lesser-studied isomer to a promising scaffold in modern drug discovery highlights the enduring value of exploring established pharmacophores. Its unique electronic properties, combined with a well-understood mechanism of action centered on reductive activation, make it a versatile core for developing novel therapeutics. The detailed synthetic protocols and quantitative biological data presented here provide a solid foundation for researchers aiming to harness the potential of this compound in addressing pressing medical needs, from multidrug-resistant infections to cancer.
References
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 5. Design and synthesis of this compound derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]
- 6. 4-硝基咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 3034-38-6 [chemicalbook.com]
- 9. This compound CAS#: 3034-38-6 [m.chemicalbook.com]
- 10. Novel this compound analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sid.ir [sid.ir]
- 13. mdpi.com [mdpi.com]
- 14. The role of specific reductases in the intracellular activation and binding of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CN104592123A - Preparation method of this compound - Google Patents [patents.google.com]
Mechanism of Action of 4-Nitroimidazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitroimidazoles are a class of heterocyclic compounds characterized by an imidazole ring substituted with a nitro group at the 4-position. This class of molecules has garnered significant interest in medicinal chemistry due to their broad spectrum of activity against anaerobic bacteria, protozoa, and even cancer cells, particularly those in hypoxic environments. The selective toxicity of 4-nitroimidazoles is intrinsically linked to their unique mechanism of action, which is contingent upon the reductive activation of the nitro group. This guide provides an in-depth technical overview of the core mechanism of action of 4-nitroimidazole compounds, detailing the activation process, cellular targets, and the methodologies used to elucidate these mechanisms.
Core Mechanism: Reductive Activation is Key
The biological activity of this compound compounds is not inherent to the parent molecule but is a consequence of its metabolic activation within susceptible cells. This activation is a reductive process that occurs efficiently in environments with low oxygen tension, rendering these compounds selectively toxic to anaerobic microorganisms and hypoxic tumor cells.[1][2]
The central steps of the mechanism are as follows:
-
Cellular Uptake: 4-Nitroimidazoles are generally small, lipophilic molecules that can passively diffuse across the cell membranes of target organisms.[1]
-
Reductive Activation: Once inside the cell, the nitro group (-NO2) of the this compound undergoes a series of one-electron reductions. This process is catalyzed by nitroreductases, a family of flavin-containing enzymes.[1][2] The reduction is dependent on low-potential electron donors such as ferredoxin or flavodoxin.[3] The initial reduction forms a nitro radical anion, a highly reactive species.[4]
-
Formation of Cytotoxic Intermediates: The nitro radical anion can undergo further reduction to form other reactive intermediates, including nitroso and hydroxylamine derivatives. These intermediates are highly electrophilic and are the primary effectors of cellular damage.[4][5]
-
Interaction with Cellular Macromolecules: The reactive intermediates generated from the reduction of 4-nitroimidazoles can covalently bind to and damage critical cellular macromolecules, primarily DNA and proteins. This damage disrupts essential cellular processes, leading to cell death.[2][6]
The Role of Oxygen
The presence of molecular oxygen is a critical determinant of this compound activity. Oxygen can readily oxidize the nitro radical anion back to the parent nitroimidazole in a "futile cycle" of reduction and re-oxidation. This process not only prevents the formation of the downstream cytotoxic metabolites but also generates superoxide radicals, which can be detoxified by superoxide dismutase. This futile cycling is the basis for the selective toxicity of 4-nitroimidazoles against anaerobic and hypoxic cells, where the low oxygen concentration allows for the accumulation of the toxic reductive metabolites.[1]
Cellular Targets and Consequences
The cytotoxic effects of activated 4-nitroimidazoles are mediated through their interaction with key cellular components.
DNA Damage
DNA is a primary target of the reactive intermediates of 4-nitroimidazoles. These intermediates can cause a variety of DNA lesions, including single- and double-strand breaks and the formation of adducts.[6] This damage disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The extent of DNA damage has been shown to correlate with the one-electron reduction potential of the nitroimidazole compound.[7]
Protein Adduct Formation and Disruption of Function
In addition to DNA, the reactive metabolites of 4-nitroimidazoles can form covalent adducts with cellular proteins.[2] This can lead to the inactivation of essential enzymes and the disruption of critical cellular functions. For instance, in some protozoa, nitroimidazoles have been shown to target proteins involved in the thioredoxin-mediated redox network, leading to a disruption of the cellular redox balance.
Quantitative Data
The following tables summarize key quantitative data related to the activity and properties of this compound compounds.
Table 1: In Vitro Anticancer Activity of Novel this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 17 | Capan-1 (Pancreatic) | Low micromolar range |
| HCT-116 (Colon) | Low micromolar range | |
| LN229 (Glioblastoma) | Low micromolar range | |
| NCI–H460 (Lung) | Low micromolar range | |
| DND-41 (Leukemia) | Low micromolar range | |
| HL-60 (Leukemia) | Low micromolar range | |
| K562 (Leukemia) | Low micromolar range | |
| Z138 (Lymphoma) | Low micromolar range | |
| 11 | Various | 8.60–64.0 |
| Data from a study on novel this compound analogues.[8] |
Table 2: Antibacterial and Antitubercular Activity of Novel this compound Derivatives
| Compound | Organism | Activity |
| 17 | Staphylococcus aureus (Wichita) | Potent |
| Staphylococcus aureus (MRSA) | Potent | |
| Mycobacterium tuberculosis (mc²6230) | Potent | |
| 18 | Staphylococcus aureus (Wichita) | Potent |
| Staphylococcus aureus (MRSA) | Potent | |
| Mycobacterium tuberculosis (mc²6230) | Potent | |
| Data from a study on novel this compound analogues.[8] |
Table 3: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Novel Nitroimidazole Compounds against Multidrug-Resistant Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| 8g | S. aureus (Standard) | 1 | 2 |
| K. pneumoniae (Standard) | 8 | 32 | |
| K. pneumoniae (Clinical) | 8 | 32 | |
| Metronidazole | CP-E. coli | 32-64 | 32-128 |
| CP-K. pneumoniae | 32-128 | 64-256 | |
| MSSA | 16 | 32 | |
| MRSA | 64 | 128 | |
| Data from a study on novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia.[9] |
Table 4: Physicochemical and Binding Properties of this compound
| Property | Value |
| Molecular Weight | 113.07 g/mol |
| Melting Point | 303 °C (decomposes) |
| Apparent Equilibrium Dissociation Constant (KD(app)) to yeast cytochrome c peroxidase | ~0.2 M (at pH 7) |
| Data from PubChem and a study on imidazole binding to yeast cytochrome c peroxidase.[10] |
Experimental Protocols
Nitroreductase Activity Assay
This protocol is adapted from methods used to determine the kinetic parameters of nitroreductase enzymes with nitroimidazole substrates. It measures the oxidation of a cofactor, such as NADPH or F420H2, which is coupled to the reduction of the this compound.
Materials:
-
Purified nitroreductase enzyme
-
This compound substrate
-
NADPH or F420H2 cofactor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 340 nm (for NADPH) or 420 nm (for F420H2)
-
96-well microplate or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of NADPH or F420H2 in assay buffer. Determine the precise concentration spectrophotometrically.
-
Dilute the purified nitroreductase enzyme in assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In a microplate well or cuvette, add the assay buffer.
-
Add the desired concentration of the this compound substrate.
-
Add the NADPH or F420H2 cofactor to a final concentration of approximately 100 µM.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the nitroreductase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm (for NADPH oxidation) or 420 nm (for F420H2 oxidation) over time.
-
Record the initial rate of the reaction (the linear phase of the absorbance decrease).
-
-
Data Analysis:
-
To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the this compound substrate while keeping the enzyme and cofactor concentrations constant.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.[11][12]
-
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13][14]
Materials:
-
Treated and control cells in suspension
-
Low melting point agarose
-
Normal melting point agarose
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10^5 cells/mL in ice-cold PBS.
-
-
Embedding Cells in Agarose:
-
Mix the cell suspension with molten low melting point agarose (at 37°C) at a 1:10 ratio (cells:agarose).
-
Pipette 75 µL of the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Allow the agarose to solidify at 4°C for 10 minutes.
-
-
Cell Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes in the same alkaline buffer.
-
-
Neutralization and Staining:
-
Neutralize the slides by washing them with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is composed of fragmented DNA that has migrated during electrophoresis.
-
Quantify the DNA damage using image analysis software to measure parameters such as tail length, percentage of DNA in the tail, and tail moment (tail length × percentage of DNA in the tail).[13][15][16]
-
2D-Gel Electrophoresis for Protein Adduct Analysis
2D-gel electrophoresis separates proteins based on two independent properties: isoelectric point (pI) in the first dimension and molecular weight in the second dimension. This technique can be used to identify proteins that have formed adducts with reactive metabolites of 4-nitroimidazoles, which can cause a shift in their pI.
Materials:
-
Protein extracts from treated and control cells
-
Immobilized pH gradient (IPG) strips
-
Rehydration buffer containing urea, thiourea, detergents, and reducing agents
-
SDS-PAGE gels
-
Equilibration buffers (with DTT and iodoacetamide)
-
2D-electrophoresis apparatus
-
Protein staining solution (e.g., Coomassie Blue, SYPRO Ruby)
-
Image analysis software
Procedure:
-
Sample Preparation:
-
Extract proteins from cells treated with a this compound compound and from untreated control cells.
-
-
First Dimension: Isoelectric Focusing (IEF):
-
Rehydrate the IPG strips with the protein sample in rehydration buffer overnight.
-
Perform isoelectric focusing using a programmed voltage gradient.
-
-
Second Dimension: SDS-PAGE:
-
Equilibrate the focused IPG strips in equilibration buffer containing first DTT (to reduce disulfide bonds) and then iodoacetamide (to alkylate sulfhydryl groups).
-
Place the equilibrated IPG strip onto an SDS-PAGE gel and run the electrophoresis to separate proteins by molecular weight.
-
-
Staining and Image Analysis:
-
Stain the gel to visualize the protein spots.
-
Acquire images of the gels from the treated and control samples.
-
Use 2D-gel analysis software to compare the protein spot patterns. Proteins that have formed adducts with the activated this compound may show a shift in their isoelectric point.
-
-
Protein Identification:
Signaling Pathways and Logical Relationships
The primary mechanism of action of 4-nitroimidazoles is direct chemical damage to macromolecules rather than the modulation of specific signaling pathways. However, the cellular damage induced by these compounds can trigger downstream stress responses and cell death pathways.
Caption: Reductive activation and cellular targets of 4-nitroimidazoles.
Caption: Experimental workflow for the Comet Assay.
Caption: Experimental workflow for 2D-Gel Electrophoresis.
Conclusion
The mechanism of action of this compound compounds is a complex interplay of biochemistry and cellular environment. Their efficacy hinges on the reductive activation of the nitro group, a process that is selectively favored in anaerobic and hypoxic conditions. The resulting reactive intermediates inflict damage on critical cellular macromolecules, primarily DNA and proteins, leading to cell death. A thorough understanding of this mechanism is crucial for the rational design of new this compound-based therapeutics with improved efficacy and reduced toxicity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced aspects of their mechanism of action and to screen for novel compounds with therapeutic potential.
References
- 1. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel this compound analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of imidazole, 1-methylimidazole and this compound to yeast cytochrome c peroxidase (CcP) and the distal histidine mutant, CcP(H52L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP + provide glimpses of its catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tail profile: a more accurate system for analyzing DNA damage using the Comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. static1.squarespace.com [static1.squarespace.com]
- 18. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 19. bu.edu [bu.edu]
- 20. Optimisation of the two-dimensional gel electrophoresis protocol using the Taguchi approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomerism and Stability of 4-Nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive examination of the tautomerism of 4-nitroimidazole, a fundamental heterocyclic compound with significant implications in medicinal chemistry and drug development. The guide delves into the structural and energetic landscape of its principal tautomers, 4-nitro-1H-imidazole and 5-nitro-1H-imidazole, presenting a consolidated overview of their relative stability in the gas phase and in solution. Key quantitative data from both experimental and computational studies are summarized to provide a clear comparative analysis. Detailed methodologies for crucial experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are presented to facilitate the replication and advancement of research in this area. Furthermore, this guide utilizes Graphviz visualizations to elucidate the tautomeric equilibrium, experimental workflows, and the logical relationships inherent in the study of this compound, serving as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Imidazole and its derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous pharmaceuticals. A critical characteristic of the imidazole ring system is its capacity for tautomerism, an equilibrium between two or more readily interconvertible structural isomers. In the case of this compound, this phenomenon manifests primarily as prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the imidazole ring. This dynamic equilibrium gives rise to two tautomeric forms: 4-nitro-1H-imidazole and 5-nitro-1H-imidazole.
The position of this equilibrium is a crucial determinant of the molecule's physicochemical properties, including its dipole moment, acidity, and hydrogen bonding capabilities. These properties, in turn, profoundly influence the molecule's reactivity, pharmacokinetic profile, and pharmacodynamic interactions. A comprehensive understanding of the factors governing the tautomeric preference of this compound is therefore indispensable for the rational design and development of novel therapeutic agents based on this scaffold. This guide aims to provide an in-depth technical overview of the tautomerism and stability of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Tautomeric Forms of this compound
The principal tautomerism in this compound is an annular prototropic tautomerism, resulting in the equilibrium between the 4-nitro-1H-imidazole and 5-nitro-1H-imidazole forms.
The relative stability of these two tautomers is not intrinsic but is heavily influenced by the surrounding environment, a critical consideration for its biological activity and formulation.
Quantitative Data on Tautomer Stability
The relative stability of the 4-nitro and 5-nitro tautomers has been investigated through both computational and experimental methods. The equilibrium is markedly different in the gas phase compared to in solution, a phenomenon attributed to the significant difference in the dipole moments of the two tautomers.[1]
| Tautomer | Phase | Method | Relative Energy (kcal/mol) | Population Ratio (%) | Reference(s) |
| 5-Nitro-1H-imidazole | Gas Phase | Ab initio (3-21G) | 0.0 | Favored | [1] |
| 4-Nitro-1H-imidazole | Gas Phase | Ab initio (3-21G) | +0.07 | Nearly Equal | [1] |
| 5-Nitro-1H-imidazole | Gas Phase | Ab initio (6-31G) | +0.19 | Nearly Equal | [1] |
| 4-Nitro-1H-imidazole | Gas Phase | Ab initio (6-31G) | 0.0 | Favored | [1] |
| 4-Nitro-1H-imidazole | Solution | Experimental & Theoretical | Significantly more stable | Predominant | [1][2] |
| 5-Nitro-1H-imidazole | Solution | Experimental & Theoretical | Less stable | Minor | [1][2] |
| 4-Nitro-1H-imidazole | Crystal | X-ray Diffraction | Favored | Predominant | [3] |
Note: A positive relative energy indicates that the tautomer is less stable than the reference tautomer (with a relative energy of 0.0 kcal/mol). In solution, the 4-nitro tautomer is significantly more stable due to its larger dipole moment, which leads to stronger solvation in polar solvents.[1]
Experimental Protocols
The characterization of the tautomeric forms of this compound relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, which differs between the 4-nitro and 5-nitro tautomers.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the desired concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition:
-
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical parameters for ¹H NMR include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a wider spectral width (e.g., 200 ppm) is used, and a larger number of scans is typically required.
-
2D NMR: To aid in the unambiguous assignment of signals, two-dimensional NMR experiments such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are performed. These experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively.
-
-
Tautomer Assignment and Quantification: The signals corresponding to the 4-nitro and 5-nitro tautomers are assigned based on their chemical shifts and coupling patterns, often with the aid of computational predictions and comparison to N-methylated derivatives which "lock" the tautomeric form. The relative populations of the tautomers in solution can be determined by integrating the respective signals in the ¹H NMR spectrum. In cases of fast tautomeric exchange on the NMR timescale, averaged signals are observed, and variable-temperature (VT) NMR studies may be necessary to slow the exchange and resolve the individual tautomer signals.
Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the solid-state structure of this compound, revealing the preferred tautomer in the crystalline form.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound suitable for X-ray diffraction are grown. A common method is the slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., methanol, ethanol).
-
Data Collection: A suitable crystal is selected and mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods to obtain an initial electron density map. An atomic model is built into the electron density and refined against the experimental data using least-squares methods until a good agreement between the calculated and observed diffraction patterns is achieved. The final refined structure provides precise bond lengths, bond angles, and the definitive tautomeric form present in the crystal. For 4(5)-nitroimidazole, the crystal structure reveals the presence of the 4-nitro tautomer.[3]
Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the tautomerism of this compound. It allows for the calculation of the relative energies of the tautomers in the gas phase and in solution, providing insights that complement experimental findings.
Methodology:
-
Model Building: Initial three-dimensional structures of both the 4-nitro-1H-imidazole and 5-nitro-1H-imidazole tautomers are built using molecular modeling software.
-
Geometry Optimization: The geometry of each tautomer is optimized to find the lowest energy conformation. This is typically performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Effects: To model the tautomerism in solution, implicit solvation models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are employed. These models approximate the solvent as a continuous dielectric medium.
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries, both in the gas phase and with the inclusion of a solvation model, using a higher level of theory or a larger basis set for improved accuracy. The relative energies of the tautomers are then calculated by comparing their total energies. Dipole moments are also calculated to help explain the observed solvent effects.
Factors Influencing Tautomeric Equilibrium
The tautomeric equilibrium of this compound is a delicate balance influenced by several factors:
-
Solvation: As highlighted by the quantitative data, the polarity of the solvent plays a dominant role. The 4-nitro tautomer, with its larger dipole moment, is preferentially stabilized by polar solvents through stronger dipole-dipole interactions.[1]
-
Hydrogen Bonding: The ability of the N-H proton to act as a hydrogen bond donor and the lone pairs on the other nitrogen atoms to act as acceptors can influence the tautomeric preference, particularly in the solid state and in protic solvents.
-
Electronic Effects of Substituents: While this guide focuses on the parent this compound, it is important to note that the introduction of other substituents on the imidazole ring can electronically influence the relative basicity of the nitrogen atoms, thereby shifting the tautomeric equilibrium.
Conclusion
The tautomerism of this compound between its 4-nitro and 5-nitro forms is a classic example of how the interplay of intrinsic molecular properties and environmental factors dictates chemical behavior. In the gas phase, the two tautomers are of comparable stability, but in solution and in the solid state, the 4-nitro tautomer is overwhelmingly favored due to its greater polarity and more favorable intermolecular interactions. A thorough understanding of this tautomeric equilibrium, gained through a combination of NMR spectroscopy, X-ray crystallography, and computational chemistry, is paramount for the rational design of this compound-based compounds in drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore and exploit the chemical nuances of this important heterocyclic scaffold.
References
Spectroscopic Profile of 4-Nitroimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitroimidazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.
Data Presentation
The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons on the imidazole ring and the amine proton.
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |
| ~13.3 | Broad Singlet | N-H | DMSO-d₆ |
| 8.30 | Singlet | H-5 | DMSO-d₆ |
| 7.85 | Singlet | H-2 | DMSO-d₆ |
Table 1: ¹H NMR spectroscopic data for this compound.[1]
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 144.7 | C-4 |
| 136.4 | C-2 |
| 119.4 | C-5 |
Table 2: ¹³C NMR spectroscopic data for this compound.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. The data presented is based on typical vibrational frequencies for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500–3200 (broad) | N-H Stretch | Imidazole N-H |
| 3100–3000 | C-H Stretch | Imidazole C-H |
| 1550–1475 | N-O Asymmetric Stretch | Nitro (NO₂) |
| 1360–1290 | N-O Symmetric Stretch | Nitro (NO₂) |
| 1600–1400 | C=C and C=N Ring Stretching | Imidazole Ring |
Table 3: Characteristic IR absorption bands for this compound.[3][4]
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound.
| m/z Ratio | Ion | Method |
| 114 | [M+H]⁺ | ESI-MS |
| 113 | [M]⁺ | GC-MS |
| 84 | [M+H - NO]⁺ or [M - NOH]⁺ | ESI-MS |
Table 4: Mass spectrometry data for this compound.[5][6][7]
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in a suitable deuterated solvent, typically 0.5-0.7 mL of Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation : The solution is transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Data Acquisition : The sample is placed within a strong, stable magnetic field.[8] A radiofrequency pulse is applied to excite the nuclei.[8] The resulting signal, known as the Free Induction Decay (FID), is detected.
-
Data Processing : The FID is converted into a frequency-domain spectrum using a mathematical operation called Fourier Transform. The resulting spectrum is then phased and baseline-corrected. Chemical shifts are referenced to an internal standard, commonly Tetramethylsilane (TMS), set at 0 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The KBr pellet method is a common technique for obtaining the IR spectrum of solid samples.
-
Sample Preparation (KBr Pellet Method) :
-
Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry potassium bromide (KBr) powder, which is transparent to infrared radiation.
-
The mixture is placed into a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Background Spectrum : An IR spectrum of the empty sample chamber or a blank KBr pellet is recorded as a background. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide.[9]
-
Sample Spectrum : The KBr pellet containing the sample is placed in the sample holder within the FTIR spectrometer.
-
Data Acquisition : The sample is irradiated with a broad range of infrared frequencies (typically 4000-400 cm⁻¹). The instrument's detector measures the amount of light transmitted through the sample at each frequency. The final spectrum is a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a powerful technique for the analysis of nitroimidazoles.
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent compatible with the LC mobile phase, such as a mixture of acetonitrile and water. For complex matrices like biological samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction may be employed to remove interferences.[10]
-
Liquid Chromatography (LC) : The sample solution is injected into an LC system. The compound is passed through a column (e.g., C18) where it is separated from other components. The mobile phase composition can be optimized to achieve good chromatographic separation.
-
Ionization (Electrospray Ionization - ESI) : The eluent from the LC column is passed through a capillary held at a high potential. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, such as the protonated molecule [M+H]⁺.
-
Mass Analysis : The generated ions are directed into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : An ion detector records the abundance of ions at each m/z value, generating a mass spectrum.
Visualization
The logical flow of spectroscopic analysis for structural elucidation is depicted in the following diagram.
Caption: Workflow for chemical analysis using NMR, IR, and MS.
References
- 1. This compound(3034-38-6) IR Spectrum [chemicalbook.com]
- 2. Item - NMR Chemical Shift and Methylation of this compound: Experiment and Theory - Swinburne - Figshare [figshare.swinburne.edu.au]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Imidazole, 4-nitro- [webbook.nist.gov]
- 8. utupub.fi [utupub.fi]
- 9. agilent.com [agilent.com]
- 10. Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Crystal Structure of 4-Nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 4-nitroimidazole (C₃H₃N₃O₂), a significant heterocyclic compound known for its applications as a radiosensitizer and a precursor for various pharmaceutical agents.[1] This document synthesizes crystallographic data from key studies, details the experimental methodologies for structure determination, and presents this information in a clear, structured format for easy comparison and use in research and development.
Crystallographic Data
The crystal structure of this compound has been determined at both room temperature (293 K) and under cryogenic conditions (100 K). These studies reveal a planar molecular structure with a monoclinic crystal system. The key crystallographic parameters are summarized below.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | I. Ségalas, et al. (1992)[1] | H. L. De Bondt, et al. (1993) |
| Empirical Formula | C₃H₃N₃O₂ | C₃H₃N₃O₂ |
| Formula Weight (Mr) | 113.08 | 113.08 |
| Temperature (K) | 293 | 100 |
| Wavelength (Å) | 1.54178 (Cu Kα) | 0.71069 (Mo Kα) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Unit Cell Dimensions | ||
| a (Å) | 7.093 (1) | 6.9559 (4) |
| b (Å) | 9.926 (1) | 9.9130 (6) |
| c (Å) | 7.3474 (9) | 7.3045 (4) |
| α (°) | 90 | 90 |
| β (°) | 119.02 (1) | 119.41 (4) |
| γ (°) | 90 | 90 |
| Volume (ų) | 452.3 (1) | 438.8 (4) |
| Z | 4 | 4 |
| Density (calculated, Mg m⁻³) | 1.66 | 1.7117 |
| Absorption Coefficient (μ, mm⁻¹) | 1.18 | 0.1367 |
| F(000) | 232 | 232 |
| Final R indices | R = 0.048 | R = 0.024 |
| Reflections Collected | 702 (unique observed) | 633 (unique observed) |
Table 2: Selected Bond Lengths (Å) for this compound at 100 K.
| Bond | Length (Å) |
| N1-C2 | 1.333 (2) |
| N1-C5 | 1.371 (2) |
| N3-C2 | 1.321 (2) |
| N3-C4 | 1.372 (2) |
| C4-C5 | 1.353 (2) |
| C4-N41 | 1.449 (2) |
| N41-O42 | 1.229 (2) |
| N41-O43 | 1.231 (2) |
Table 3: Selected Bond Angles (°) for this compound at 100 K.
| Angle | Degree (°) |
| C5-N1-C2 | 107.8 (1) |
| C2-N3-C4 | 108.0 (1) |
| N3-C4-C5 | 105.9 (1) |
| N1-C5-C4 | 104.3 (2) |
| N1-C2-N3 | 111.9 (1) |
| C5-C4-N41 | 126.9 (1) |
| C4-N41-O43 | 118.2 (1) |
| C4-N41-O42 | 118.5 (1) |
| O42-N41-O43 | 123.3 (1) |
Molecular and Crystal Packing
In the solid state, this compound exists as the 4-nitro tautomer.[1] The molecules are planar and are organized into ribbons along the b-axis, connected by N-H---N hydrogen bonds.[1] These ribbons form layers, and cohesion between adjacent ribbons is facilitated by dipolar interactions, specifically short contacts between hydrogen atoms on the imidazole ring and oxygen atoms of the nitro group on neighboring molecules.[1] The interlayer separation of approximately 3.12 Å suggests the presence of strong π-π stacking interactions between the aromatic rings.[1]
Experimental Protocols
The methodologies employed in the crystallographic studies of this compound are detailed below.
3.1. Synthesis and Crystallization
-
Synthesis: this compound can be synthesized by the nitration of imidazole using a mixture of concentrated sulfuric acid and nitric acid.[2]
-
Crystallization (Ségalas, et al.): Crystals were obtained by slow evaporation from an aqueous solution.[1]
-
Crystallization (De Bondt, et al.): Colorless, prismatic crystals were grown from a 2:1 dimethyl sulfoxide/methanol solution.
3.2. X-ray Data Collection and Structure Refinement
The general workflow for single-crystal X-ray diffraction is outlined in the diagram below.
-
Diffractometer and Radiation:
-
The room temperature study (293 K) utilized a diffractometer with Cu Kα (λ = 1.54178 Å) radiation.[1]
-
The low-temperature study (100 K) employed a Stoe STADI-4 four-circle diffractometer with graphite-monochromated Mo Kα (λ = 0.71069 Å) radiation.
-
-
Data Collection: A prismatic crystal was mounted, and data were collected. Unit-cell dimensions were determined by least-squares refinement of accurately measured 2θ values of multiple reflections.
-
Structure Solution and Refinement:
-
The space group was determined from systematic absences in the diffraction data.
-
The structure was solved using direct methods and refined by full-matrix least-squares procedures.
-
Hydrogen atoms were located from difference Fourier maps and refined isotropically.[1]
-
Significance in Drug Development
The detailed structural information of this compound is crucial for understanding its chemical reactivity and biological activity. As a foundational scaffold, knowledge of its bond lengths, angles, and intermolecular interactions informs the rational design of new derivatives with enhanced therapeutic properties, such as improved efficacy as anticancer agents or antiprotozoal drugs.[3] The planarity of the molecule and the nature of its hydrogen bonding and π-stacking interactions are key features that influence its binding to biological targets.
References
An In-depth Technical Guide to the Safety and Handling of 4-Nitroimidazole
This guide provides comprehensive safety and handling information for 4-nitroimidazole (CAS No: 3034-38-6), intended for researchers, scientists, and professionals in drug development.[1] It covers hazard identification, protective measures, emergency procedures, and proper disposal, ensuring safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some data also suggests it may be harmful in contact with skin or if inhaled and is suspected of causing genetic defects.[2][3]
GHS Classification:
Hazard Statements:
-
H341: Suspected of causing genetic defects.[3]
Precautionary Statements: A series of precautionary statements are associated with handling this compound, including the need for obtaining special instructions before use, avoiding breathing dust, and wearing protective gear.[3] Key statements include P280 (wear protective gloves/clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes), and P405 (Store locked up).[3]
Toxicological and Physical Data
Understanding the toxicological and physical properties of this compound is critical for a thorough risk assessment.
| Quantitative Data Summary | |
| Toxicological Data | |
| Acute Oral Toxicity (LD50) | Rat: 600 mg/kg[3] |
| Skin Corrosion/Irritation | Rabbit: No skin irritation (based on one external MSDS)[3] |
| Causes skin irritation (GHS Classification)[1][2] | |
| Serious Eye Damage/Irritation | Causes serious eye irritation (GHS Classification)[1][2] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects[3] |
| Physical and Chemical Properties | |
| Appearance | Light yellow powder[3] or powder[4] |
| Molecular Formula | C3H3N3O2[1][3] |
| Molecular Weight | 113.07 g/mol [3] or 113.08 g/mol [1] |
| Melting Point | 303 °C (decomposes)[1][3][4] |
| Flash Point | 200 °C / 392 °F (closed cup)[1][3] |
| Solubility in Water | 0.40 g/L[3] |
| Storage Class | 11: Combustible Solids[3] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure. Always consult a physician and show them the material safety data sheet.[3]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[1][3] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove all contaminated clothing and shoes. Consult a physician.[1][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][3] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center.[1][3] Do not induce vomiting.[7] |
Fire-Fighting and Accidental Release Measures
Proper procedures must be followed to mitigate risks from fire or accidental spills.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) can be produced.[1][3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment (PPE). Avoid dust formation and breathing vapors, mist, gas, or dust. Ensure adequate ventilation and evacuate personnel to safe areas.[3]
-
Environmental Precautions: Prevent the product from entering drains.[3] Discharge into the environment must be avoided.[3]
-
Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up the material and shovel it into suitable, closed containers for disposal.[1][3]
Handling, Storage, and Disposal
Adherence to proper handling, storage, and disposal protocols is essential for laboratory safety.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[3]
-
Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[3]
-
Use in a well-ventilated area, preferably in a certified chemical fume hood, and ensure eyewash stations and safety showers are nearby.[1][8]
-
Wash hands thoroughly before breaks and at the end of the workday.[3]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]
-
Incompatible materials include strong oxidizing agents.[1]
Disposal:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3]
-
The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Dispose of unused product and contaminated packaging in the same manner.[3] All disposal practices must be in accordance with local, regional, and national regulations.[3][5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure.
| PPE Summary | |
| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1][3] |
| Skin Protection | Handle with chemical-resistant gloves (e.g., Nitrile or Neoprene). Wear appropriate protective clothing to prevent skin exposure.[1][3][8] |
| Respiratory Protection | If engineering controls are insufficient, use a NIOSH-approved N95 type dust mask or a full-face respirator.[8] |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3][8] |
Experimental Protocols
Detailed methodologies for safety-related procedures are critical for ensuring reproducible and safe outcomes. The following protocol outlines a standard response to an accidental spill.
Protocol for Small-Scale Spill Response:
-
Immediate Action: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don PPE: Before cleanup, don the required personal protective equipment: chemical-resistant gloves, safety goggles with side shields, a lab coat, and a NIOSH-approved respirator.[8]
-
Containment: Prevent the spread of the dust. Do not use methods that generate airborne dust.
-
Cleanup: Gently sweep up the spilled solid material using a brush and dustpan.[3] Place the collected material into a suitable, labeled, and closed container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area with a damp cloth or paper towel. Place all contaminated cleaning materials into the hazardous waste container.
-
Disposal: Dispose of the sealed waste container according to institutional and local hazardous waste regulations.[3][5]
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[9]
Visualized Workflows and Relationships
Diagrams can clarify complex procedures and relationships, enhancing safety comprehension.
Caption: Workflow for handling a this compound spill.
Caption: Relationship between exposure routes and required PPE.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound 97 3034-38-6 [sigmaaldrich.com]
- 5. cpachem.com [cpachem.com]
- 6. This compound | 3034-38-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. physics.purdue.edu [physics.purdue.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitroimidazole is a critical building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various therapeutic agents.[1][2] Its derivatives are known for their activity against anaerobic bacteria and parasites.[3][4] The nitro group's position on the imidazole ring is crucial for its biological activity. This document provides detailed protocols for the synthesis of this compound, focusing on the nitration of imidazole. The primary and most common method involves the use of a mixed acid (nitric acid and sulfuric acid) for electrophilic nitration.
Reaction Scheme
The synthesis of this compound from imidazole proceeds via an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid, acts as the electrophile.
Caption: General reaction scheme for the nitration of imidazole to this compound.
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below. Method A is a widely cited mixed-acid nitration, while Method B utilizes an alternative nitrating agent for potentially higher yields and milder conditions.
Method A: Mixed Acid Nitration of Imidazole
This protocol is based on the classical approach of using a mixture of concentrated nitric acid and sulfuric acid.
Materials:
-
Imidazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-98%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate solution (saturated) or Ammonium Hydroxide (25%)
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Ice bath
-
Thermometer
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Preparation of Imidazole Sulfuric Acid Salt:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add a measured volume of concentrated sulfuric acid (e.g., 2.5 to 5 molar equivalents per mole of imidazole).[5]
-
Cool the sulfuric acid in an ice bath to below 15°C.[6]
-
Slowly add imidazole (1 equivalent) portion-wise to the cooled sulfuric acid while stirring. Ensure the temperature is maintained below 25°C during the addition.[7]
-
After the addition is complete, stir the mixture for an additional 15-30 minutes to ensure the complete formation of the disulfated imidazole salt.[7]
-
-
Nitration:
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid (e.g., 1.1 to 1.2 molar equivalents) to concentrated sulfuric acid in a separate beaker, cooled in an ice bath.[8][9]
-
Slowly add the prepared nitrating mixture dropwise to the imidazole salt solution from the dropping funnel. The temperature of the reaction mixture should be carefully controlled, typically between 55°C and 70°C.[5][8] Some protocols suggest a higher temperature of up to 110-115°C for dinitration, so careful temperature control is crucial to obtain the mono-nitro product.[10]
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for 1-3 hours to ensure the reaction goes to completion.[11]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or 25% aqueous ammonia until the pH is approximately 7. A yellow precipitate of this compound will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any remaining salts.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from hot ethanol or water to yield a pale yellow crystalline solid.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Method B: Nitration using N₂O₅-Mixed Acid Agent
This method employs a more reactive nitrating agent, which may lead to higher yields and shorter reaction times under milder conditions.[7]
Materials:
-
Imidazole
-
Concentrated Sulfuric Acid (98%)
-
Oleum (10-20%)
-
Concentrated Nitric Acid (86%)
-
Dinitrogen Pentoxide (N₂O₅)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate solution (saturated)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Thermometer
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Preparation of Disulfated Imidazole Salt:
-
Follow the same procedure as in Method A, step 1, to prepare the disulfated imidazole salt solution.[7]
-
-
Preparation of the N₂O₅-Mixed Acid Nitrating Agent:
-
Nitration:
-
Heat the disulfated imidazole salt solution to 45-55°C.[7]
-
Slowly add the N₂O₅-mixed acid nitrating agent to the heated imidazole salt solution with vigorous stirring.[7]
-
After the addition is complete, maintain the reaction mixture at this temperature and stir for an additional 30-35 minutes to ensure complete reaction.[7]
-
-
Work-up, Isolation, and Purification:
-
Follow the same work-up, isolation, and purification steps as described in Method A (steps 3 and 4).
-
Data Presentation
The following tables summarize the quantitative data from various reported syntheses of this compound and related compounds.
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Parameter | Method A (Mixed Acid) | Method B (N₂O₅-Mixed Acid) | Reference |
| Starting Material | Imidazole | Imidazole | [8],[7] |
| Nitrating Agent | HNO₃ / H₂SO₄ | N₂O₅ / HNO₃ / Oleum | [8],[7] |
| Molar Ratio (Imidazole:HNO₃) | 1:1.2 | 1:0.8 (based on HNO₃) | [8],[7] |
| Reaction Temperature | 55-65 °C | 45-55 °C | [8],[7] |
| Reaction Time | 2 hours | 30-35 minutes | [8],[7] |
| Reported Yield | 92.7% | 95.5% | [8],[7] |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₃N₃O₂ | [3] |
| Molar Mass | 113.07 g/mol | [3] |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | ~303 °C (decomposes) | [3] |
| Solubility | Soluble in hot water, ethanol |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis, isolation, and purification of this compound.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Safety Precautions
-
The nitration of imidazole is a highly exothermic reaction and requires strict temperature control to prevent runaway reactions and the formation of dinitro byproducts.
-
Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction may produce toxic nitrogen oxide gases. Ensure adequate ventilation.
-
Dinitrogen pentoxide is a powerful oxidizer and can be explosive. Handle with appropriate safety measures.
Applications in Drug Development
This compound and its derivatives are precursors to a wide range of pharmaceuticals. The nitro group can be chemically modified or is essential for the biological activity of the final drug molecule. For instance, the reduction of the nitro group under hypoxic conditions in certain microorganisms leads to the formation of cytotoxic radicals, which is the basis of the antimicrobial activity of many nitroimidazole-based drugs.[1] They are integral to the development of drugs for treating infections caused by anaerobic bacteria and protozoa, and also have applications in the development of radiosensitizers for cancer therapy.[2][12]
References
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950-2021 Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. CN104592123A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Nitroimidazole as a Hypoxia Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, a condition of low oxygen concentration, is a hallmark of the tumor microenvironment and is associated with tumor progression, metastasis, and resistance to therapies. The detection and quantification of hypoxic regions within solid tumors are crucial for both prognostic evaluation and the development of targeted therapies. Nitroimidazoles are a class of bioreductive compounds that are selectively activated under hypoxic conditions, making them excellent markers for identifying oxygen-deficient cells in tissues.
This document provides a detailed protocol for the use of 4-nitroimidazole derivatives as hypoxia markers. While 2-nitroimidazoles, such as pimonidazole, are more commonly utilized and extensively documented, the fundamental principles of bioreductive activation and subsequent detection are applicable to this compound compounds. It is important to note that specific parameters such as optimal concentration and incubation times may require optimization when adapting protocols for this compound-based probes.
Principle of Hypoxia Detection by Nitroimidazoles
The mechanism of action for nitroimidazoles as hypoxia markers relies on their selective reduction in low-oxygen environments. Under normoxic conditions, the nitro group of the imidazole ring undergoes a one-electron reduction to a radical anion by cellular nitroreductases.[1] This reaction is reversible in the presence of sufficient oxygen, as oxygen readily re-oxidizes the radical anion back to the parent compound, which can then diffuse out of the cell.
In hypoxic cells (typically with oxygen levels below 10 mmHg), the initial reduction product is further reduced to form reactive nitroso and hydroxylamine intermediates.[1] These reactive species can then form covalent adducts with cellular macromolecules, primarily proteins and to a lesser extent DNA, effectively trapping the marker within the hypoxic cell.[2] The accumulation of these adducts is directly proportional to the degree of hypoxia and can be detected using specific antibodies.
Signaling Pathway of Nitroimidazole Activation
The activation of nitroimidazoles is a multi-step process initiated by cellular reductases. While several reductases can contribute, nitroreductases are key enzymes in this pathway.
References
Application Notes and Protocols: Synthesis and Evaluation of 4-Nitroimidazole Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, mechanism of action, and preclinical evaluation of 4-nitroimidazole derivatives as potential anticancer agents. The protocols outlined below are intended to serve as a guide for researchers in the field of oncology and medicinal chemistry.
Introduction
This compound derivatives are a class of compounds that have garnered significant interest in cancer research due to their selective cytotoxicity towards hypoxic tumor cells.[1][2] Solid tumors often contain regions of low oxygen, a condition known as hypoxia, which is associated with resistance to conventional therapies like radiation and chemotherapy.[1][3] 4-Nitroimidazoles can be bioreductively activated under hypoxic conditions to form reactive species that are toxic to cancer cells, making them promising candidates for targeted cancer therapy.[1][4]
Mechanism of Action: Bioreductive Activation
The selective anticancer activity of this compound derivatives is primarily attributed to their bioreductive activation in hypoxic environments.[1] In well-oxygenated (normoxic) tissues, the one-electron reduction of the nitro group is a reversible process. However, under the low-oxygen conditions characteristic of solid tumors, the nitro radical anion undergoes further reduction, leading to the formation of highly reactive cytotoxic species, such as nitrosoimidazoles and hydroxylamines.[5][6] These reactive intermediates can cause cellular damage through various mechanisms, including the depletion of intracellular thiols (e.g., glutathione) and the formation of adducts with macromolecules like DNA, ultimately leading to cancer cell death.[5][6] This hypoxia-selective activation provides a therapeutic window, minimizing toxicity to healthy, well-oxygenated tissues.[4]
Caption: Bioreductive activation of this compound derivatives under hypoxic conditions.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of representative this compound derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Piperazine Derivatives | |||
| 5f | MCF-7 (Breast) | 1.0 µg/mL | [7] |
| 5k | MCF-7 (Breast) | 1.0 µg/mL | [7] |
| 5d | PC3 (Prostate) | 4.0 µg/mL | [7] |
| 5m | DU145 (Prostate) | 5.0 µg/mL | [7] |
| 7 | HepG2 (Liver) | 5.6 ± 0.5 | [8] |
| 10 | HepG2 (Liver) | 29.6 ± 7.6 | [8] |
| 7 | MCF-7 (Breast) | 32.1 ± 5.6 | [8] |
| 10 | MCF-7 (Breast) | 46.2 ± 8.2 | [8] |
| Series 2: Tetrazole and Thiadiazole Derivatives | |||
| 17 | Capan-1 (Pancreatic) | Low µM range | [9] |
| 17 | HCT-116 (Colon) | Low µM range | [9] |
| 17 | LN229 (Glioblastoma) | Low µM range | [9] |
| 11 | Various Cell Lines | 8.60 - 64.0 | [9] |
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes a general multi-step synthesis for a class of this compound-piperazine derivatives, adapted from published procedures.[7][10]
Caption: A generalized workflow for the synthesis of this compound derivatives.
Protocol 1: Synthesis of 3-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-ylsulfanyl)-propanoyl chloride [7]
-
Synthesis of the carboxylic acid intermediate: A key intermediate is synthesized by reacting a substituted this compound with 3-mercaptopropanoic acid.
-
Dissolve the starting 5-bromo-4-nitroimidazole derivative in a suitable solvent such as isopropanol.
-
Add 3-mercaptopropanoic acid and a base (e.g., K2CO3).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, acidify, and extract the product. Purify the resulting carboxylic acid intermediate.
-
-
Synthesis of the acyl chloride:
-
Suspend the dried carboxylic acid intermediate in thionyl chloride.
-
Heat the mixture under reflux for 3-4 hours.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.
-
Protocol 2: General Procedure for the Synthesis of this compound-Piperazine Analogues [7]
-
Dissolve the acyl chloride intermediate (from Protocol 1) in a dry solvent such as chloroform.
-
Add the desired substituted piperazine derivative and a few drops of pyridine as a catalyst.
-
Stir the reaction mixture at room temperature for approximately 18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the final product by column chromatography or recrystallization.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]
Protocol 3: MTT Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
-
Radiosensitizing Potential: Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for determining the ability of a single cell to proliferate into a colony and is used to assess the radiosensitizing effects of a compound.[13][14]
Caption: A workflow diagram for the clonogenic survival assay.
Protocol 4: Clonogenic Survival Assay
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cell line.
-
Seed a known number of cells (e.g., 200-1000 cells, depending on the expected toxicity of the treatment) into 6-well plates or T-25 flasks.
-
Allow the cells to attach overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment and Irradiation:
-
Treat the cells with a non-toxic concentration of the this compound derivative (determined from the MTT assay) for a specified period before irradiation. Include a vehicle control group.
-
For experiments under hypoxic conditions, place the plates in a hypoxic chamber for a few hours before and during irradiation.
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
-
Colony Formation:
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates under normoxic conditions for 7-14 days, or until colonies of at least 50 cells are visible.
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the plates with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10-15 minutes.
-
Stain the fixed colonies with a 0.5% crystal violet solution for 15-30 minutes.
-
Gently rinse the plates with water and allow them to air dry.
-
Count the number of colonies containing more than 50 cells in each plate.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group (no drug, 0 Gy radiation): PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves. The enhancement ratio can be calculated to quantify the radiosensitizing effect.
-
Conclusion
The synthesis and evaluation of this compound derivatives represent a promising avenue for the development of novel anticancer therapies, particularly for targeting hypoxic tumors. The protocols provided herein offer a framework for the synthesis of these compounds and the assessment of their cytotoxic and radiosensitizing properties. Further research into the structure-activity relationships, in vivo efficacy, and safety profiles of these derivatives is warranted to advance their potential clinical translation.
References
- 1. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1-haloalkyl-2-nitroimidazole bioreductive alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Nitroimidazoles Part 9. Synthesis, molecular docking, and antican...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitroimidazoles Part 10. Synthesis, crystal structure, mo... [degruyterbrill.com]
- 11. researchhub.com [researchhub.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application of 4-Nitroimidazole in Antitubercular Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically necessitated the development of novel antitubercular agents. The 4-nitroimidazole scaffold has proven to be a cornerstone in this endeavor, leading to the development of potent drugs such as delamanid and pretomanid.[1][2] These compounds are prodrugs that require bioreductive activation within the mycobacterium to exert their bactericidal effects, a mechanism that distinguishes them from many existing tuberculosis therapies.[3][4] This document provides detailed application notes on the significance of 4-nitroimidazoles, summarizes key quantitative data, and offers experimental protocols for their evaluation in an antitubercular drug discovery context.
Introduction to 4-Nitroimidazoles in Tuberculosis Research
4-Nitroimidazoles are a class of heterocyclic compounds characterized by a nitro group at the C4 position of the imidazole ring. Unlike their 5-nitroimidazole counterparts, which are primarily active against anaerobic bacteria, 4-nitroimidazoles exhibit potent activity against both replicating (aerobic) and non-replicating (anaerobic) Mtb.[5][6] This dual activity is crucial for targeting the persistent, slow-growing mycobacterial populations within the hypoxic microenvironments of tuberculous granulomas.[1][7]
The key structural features essential for the antitubercular activity of 4-nitroimidazoles include the presence of the nitro group, a bicyclic ring system (such as an imidazo-oxazine or imidazo-oxazole), and a lipophilic side chain.[5][6][8] Prominent examples include Pretomanid (PA-824) and Delamanid (OPC-67683), which are integral components of new treatment regimens for drug-resistant tuberculosis.[1][9] A newer generation compound, TBA-354, has also shown exceptional efficacy in preclinical studies.[9][10]
Mechanism of Action: Bioreductive Activation
This compound-based antitubercular agents are prodrugs that require activation by a specific mycobacterial enzyme system. The central player in this activation pathway is the deazaflavin-dependent nitroreductase (Ddn), which utilizes the reduced form of the deazaflavin coenzyme F420 (F420H2).[3][4][11]
The activation process can be summarized as follows:
-
Glucose-6-phosphate dehydrogenase (Fgd1) reduces the oxidized coenzyme F420 to F420H2.[3]
-
Ddn then catalyzes the reduction of the this compound prodrug using F420H2 as a hydride donor.[12][13]
-
This reduction generates reactive nitrogen species, including nitric oxide (NO), and other reactive intermediates.[4]
-
These reactive species have a dual mode of action:
-
Inhibition of Mycolic Acid Synthesis: The primary mechanism under aerobic conditions is the inhibition of methoxy- and keto-mycolic acid biosynthesis, which are essential components of the mycobacterial cell wall.[3][14] This is thought to involve the targeting of DprE1/DprE2 enzymes.[11]
-
Respiratory Poisoning: Under anaerobic conditions, the release of nitric oxide leads to respiratory poisoning and cell death.[14]
-
Mutations in the genes encoding for Ddn or the enzymes involved in the F420 biosynthesis pathway (fbiA, fbiB, fbiC) can lead to resistance against this compound drugs.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro activity of key this compound compounds against Mycobacterium tuberculosis H37Rv under both aerobic (replicating) and anaerobic (non-replicating) conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Nitroimidazoles against Mtb H37Rv (Aerobic Conditions)
| Compound | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Pretomanid (PA-824) | 0.015 - 0.25 | ~0.04 - 0.69 | [9][10] |
| Delamanid (OPC-67683) | 0.006 - 0.012 | ~0.011 - 0.023 | [9][10] |
| CGI-17341 | 0.1 - 0.3 | ~0.47 - 1.4 | [1][15] |
| TBA-354 | ~0.006 | ~0.01 | [9][10] |
| Econazole Analog 6a | 0.5 | - | [16] |
| Econazole Analog 6f | 0.5 | - | [16] |
Table 2: Minimum Inhibitory Concentration (MIC) of 4-Nitroimidazoles against Mtb H37Rv (Anaerobic Conditions)
| Compound | MIC (µg/mL) | Reference(s) |
| Pretomanid (PA-824) | 0.16 - 1.56 | [5][17] |
| Delamanid (OPC-67683) | 0.05 | [9] |
| TBA-354 | 0.05 | [9] |
| Econazole Analog 6f | Similar to PA-824 | [16] |
Note: MIC values can vary between studies due to differences in experimental conditions.
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) - Microplate Alamar Blue Assay (MABA)
This protocol is used to determine the in vitro activity of compounds against aerobically replicating Mtb.[9]
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
Middlebrook 7H12 medium[9]
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Alamar Blue reagent
-
Tween 80 (10% solution)
-
Spectrofluorometer
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control and a sterile control.
-
Inoculum Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8). Adjust the culture to a McFarland standard of 1.0, then dilute 1:50 in 7H12 medium to achieve a final inoculum of approximately 5 x 10^4 CFU/well.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well containing the test compound, resulting in a final volume of 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.[9]
-
Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.
-
Second Incubation: Continue incubation at 37°C for another 24 hours.[9]
-
Reading: Measure fluorescence using a spectrofluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
MIC Determination: The MIC is defined as the lowest compound concentration that results in a 90% reduction in fluorescence compared to the drug-free control wells.[9]
Protocol: Synthesis of a this compound Derivative (General Scheme)
The synthesis of novel this compound derivatives often involves multi-step classical organic synthesis methods.[18][19] A representative approach for creating hybrid molecules is outlined below, based on the acylation of an amine followed by cyclization.
Example: Synthesis of Hybrid Imidazolyl-Thiadiazoles [18][20]
Step 1: Acylation of Arylamines
-
Dissolve the starting arylamine in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Cool the solution in an ice bath (0°C).
-
Add an acylating agent, such as chloroacetyl chloride, dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the chloroacetamide intermediate.
Step 2: Conversion to Thio-oxahydrazides (Willgerodt–Kindler reaction) [18]
-
Combine the chloroacetamide intermediate, sulfur, and a secondary amine (e.g., morpholine) in a suitable solvent.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction and process to isolate the thio-oxahydrazide product.
Step 3: Acylation with (4-nitro-1H-imidazol-1-yl)acetic acid [18]
-
Activate the carboxylic acid of (4-nitro-1H-imidazol-1-yl)acetic acid using a coupling agent (e.g., DCC, EDC).
-
React the activated acid with the thio-oxahydrazide intermediate from Step 2 in the presence of a base.
-
Purify the resulting product by column chromatography.
Step 4: Cyclization to form the Thiadiazole Ring
-
Treat the product from Step 3 with a dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride) to induce cyclization.
-
Carefully quench the reaction and neutralize with a base.
-
Extract the final hybrid imidazolyl-thiadiazole product and purify by recrystallization or column chromatography.
Characterization of the final compounds should be performed using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry.[19]
Structure-Activity Relationships (SAR)
Key SAR findings for this compound antitubercular agents include:
-
Nitro Group: The nitro group at the C4 position is absolutely essential for both aerobic and anaerobic activity.[5][6]
-
Bicyclic System: A rigid bicyclic ring system, such as an imidazo-oxazine or imidazo-oxazole, is a key determinant of aerobic activity. Ring-opened analogs show significantly reduced potency.[5]
-
Lipophilic Tail: A lipophilic side chain, often a substituted benzyl ether or amine, is critical for activity. Removal of this tail leads to a complete loss of potency.[5][17]
-
2-Position Oxygen: An oxygen atom at the 2-position of the imidazole ring is a crucial feature for potent aerobic activity.[8] Substitution with nitrogen or sulfur can yield equipotent analogs.[8]
Conclusion
The this compound scaffold is a clinically validated and highly promising platform for the discovery of new antitubercular drugs. Their unique mechanism of action, involving bioreductive activation by Mtb-specific enzymes, provides a targeted approach with no cross-resistance to existing TB drugs.[3] The detailed protocols and data presented here serve as a resource for researchers engaged in the synthesis, evaluation, and optimization of novel this compound derivatives to combat the global threat of tuberculosis.
References
- 1. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pretomanid - Wikipedia [en.wikipedia.org]
- 5. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular insights into the binding of coenzyme F420 to the conserved protein Rv1155 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antitubercular activity of monocyclic nitroimidazoles: insights from econazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and synthesis of this compound derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]
- 19. Design and synthesis of this compound derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]
- 20. finechem-mirea.ru [finechem-mirea.ru]
Application Notes and Protocols: 4-Nitroimidazole as an Intermediate in Metronidazole Synthesis
Introduction
Metronidazole, a key antimicrobial agent effective against anaerobic bacteria and certain protozoa, is synthesized through various chemical pathways. A critical intermediate in many of these syntheses is a nitroimidazole derivative. While the prompt specifies 4-nitroimidazole, the predominant and commercially significant intermediate for metronidazole synthesis is, in fact, 2-methyl-5-nitroimidazole . This document will focus on the synthesis of metronidazole using this crucial intermediate, providing detailed protocols, quantitative data, and a visual representation of the synthesis pathway. The information is intended for researchers, scientists, and professionals in drug development.
Data Presentation
The following tables summarize quantitative data from various reported syntheses of metronidazole starting from 2-methyl-5-nitroimidazole. These tables provide a comparative overview of different reaction conditions and their corresponding yields.
Table 1: Synthesis of Metronidazole via Reaction with Ethylene Oxide
| Starting Material | Reagents | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methyl-5-nitroimidazole | Ethylene oxide | Formic acid, Sulfuric acid | 80 | 12 | 88 | [1] |
| 2-Methyl-5-nitroimidazole | Ethylene oxide | Mixed acid (Formic acid, Concentrated sulphuric acid) | 75-80 | 0.17-0.33 | 65-70 | [2] |
| 2-Methyl-5-nitroimidazole | Ethylene oxide | Phosphoric acid, Acetic anhydride | 20-35 | 2 | Not specified | [3] |
Table 2: Synthesis of Tinidazole (a related nitroimidazole drug) for Comparative Purposes
| Starting Material | Reagents | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methyl-5-nitroimidazole | 3-Chloropropanol | None | Reflux | 72 | 20 | [4] |
| 2-Methyl-5-nitroimidazole | 3-Chloropropanol | Potassium carbonate | Reflux | 24 | 60 | [4] |
| 2-Methyl-5-nitroimidazole | Methyl acrylate, Sodium borohydride | Ceric ammonium nitrate, Zinc chloride, DMF | Room Temp. (step 1), Not specified (step 2) | 3 (step 1) | 96 (intermediate) | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of metronidazole using 2-methyl-5-nitroimidazole as the starting material.
Protocol 1: Synthesis of Metronidazole using Ethylene Oxide with Formic and Sulfuric Acid
This protocol is based on a method reporting a high yield of metronidazole.[1]
Materials:
-
2-methyl-5-nitroimidazole
-
Formic acid
-
Concentrated sulfuric acid
-
Ethylene oxide
-
1M Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reaction vessel with a stirrer, thermometer, and gas inlet
Procedure:
-
In the reaction vessel, prepare a mixed acid solution by combining 100 mg of formic acid and 20 mg of concentrated sulfuric acid.
-
Add 25 mg of 2-methyl-5-nitroimidazole to the mixed acid solution.
-
In a separate vessel, prepare 5 ml of ethylene oxide.
-
Slowly introduce the ethylene oxide into the reaction vessel containing the 2-methyl-5-nitroimidazole and acid mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 12 hours with continuous stirring.
-
After 12 hours, cool the reaction mixture and adjust the pH to 8 using a 1M sodium hydroxide solution.
-
Perform a liquid-liquid extraction using 5 ml of ethyl acetate. Repeat the extraction three times.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the metronidazole product.
-
The reported yield for this procedure is 88%.[1]
Protocol 2: Synthesis of Metronidazole using a Mixed Acid System
This protocol is adapted from a patented method designed for industrial production.[2]
Materials:
-
2-methyl-5-nitroimidazole
-
Formic acid (95-99% concentration)
-
Concentrated sulfuric acid
-
Ethylene oxide
-
Reaction kettle with stirring
Procedure:
-
Preparation of the Mixed Acid: In a reaction kettle, add 100 parts by weight of formic acid (95-99%). While stirring, cool the formic acid to 20°C.
-
Slowly add 25-35 parts by weight of concentrated sulfuric acid to the formic acid, maintaining the temperature between 20-25°C to prepare the mixed acid.
-
Synthesis Reaction: To a separate reaction tank, add 100-120 parts by weight of 2-methyl-5-nitroimidazole.
-
Add the prepared mixed acid to the 2-methyl-5-nitroimidazole.
-
Stir the mixture and heat to a temperature of 75-80°C until the 2-methyl-5-nitroimidazole is completely dissolved. Maintain this temperature for 10-20 minutes.
-
Introduce ethylene oxide into the reaction mixture (the exact amount and rate of addition should be optimized based on the scale of the reaction).
-
Upon completion of the reaction, the mixture is further processed through neutralization and crystallization steps to isolate the metronidazole product.
-
The reported yield for this method is between 65-70%.[2]
Visualizations
The following diagrams illustrate the chemical synthesis pathway of metronidazole from 2-methyl-5-nitroimidazole and a general experimental workflow.
Caption: Chemical synthesis of Metronidazole.
Caption: General experimental workflow for Metronidazole synthesis.
References
- 1. Metronidazole synthesis - chemicalbook [chemicalbook.com]
- 2. CN102911122A - Metronidazole preparation method - Google Patents [patents.google.com]
- 3. WO2015198107A1 - Synthesis of metronidazole - Google Patents [patents.google.com]
- 4. CN113372281A - Synthetic method of metronidazole - Google Patents [patents.google.com]
Application Notes and Protocols for Radiolabeling 4-Nitroimidazole for PET Imaging of Hypoxia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor hypoxia, a condition of low oxygen levels in cancerous tissues, is a critical factor contributing to tumor progression, metastasis, and resistance to conventional therapies such as radiotherapy and chemotherapy. Positron Emission Tomography (PET) is a non-invasive imaging modality that allows for the in vivo quantification of physiological and biochemical processes. The development of PET radiotracers targeting hypoxic cells is of paramount importance for identifying hypoxic tumor regions, guiding treatment planning, and monitoring therapeutic response.
Nitroimidazoles are a class of compounds that are selectively reduced and trapped in hypoxic cells, making them ideal candidates for the development of hypoxia-avid radiotracers. While 2-nitroimidazole derivatives, such as [¹⁸F]FMISO and [¹⁸F]FAZA, have been extensively studied, there is growing interest in exploring the potential of 4-nitroimidazole analogues as alternative PET imaging agents for hypoxia. This document provides detailed application notes and protocols for the radiolabeling of a this compound derivative with fluorine-18 ([¹⁸F]) for PET imaging of hypoxia.
Principle of Hypoxia Imaging with Nitroimidazoles
The mechanism of action for nitroimidazole-based hypoxia imaging agents relies on their bioreductive metabolism. Under normoxic conditions, the nitro group of the imidazole ring undergoes a one-electron reduction to a nitro radical anion. This radical is then rapidly re-oxidized back to the parent compound in the presence of oxygen, allowing it to diffuse out of the cell. However, in a hypoxic environment where oxygen levels are low, the nitro radical anion undergoes further reduction, leading to the formation of reactive intermediates that covalently bind to intracellular macromolecules. This irreversible trapping within hypoxic cells results in the accumulation of the radiotracer, enabling visualization of hypoxic regions by PET.
Featured this compound PET Tracer: [¹⁸F]-PEG-sulfonyl-4-nitroimidazole ([¹⁸F]-24)
This protocol focuses on the synthesis of a novel this compound derivative, [¹⁸F]-24, which features a polyethylene glycol (PEG) and a sulfonyl linker. The rationale for this design is to potentially improve the pharmacokinetic properties of the tracer.
Data Presentation
The following tables summarize the key quantitative data for the this compound tracer [¹⁸F]-24 and its 2-nitroimidazole analogue [¹⁸F]-23 for comparative purposes.
Table 1: Radiosynthesis Parameters
| Radiotracer | Precursor | Radiochemical Yield (RCY) |
| [¹⁸F]-24 (this compound) | [¹⁸F]-((2-(2-fluoroethoxy)ethyl)sulfonyl)ethene ([¹⁸F]-17) & this compound | 66.8% |
| [¹⁸F]-23 (2-nitroimidazole) | [¹⁸F]-((2-(2-fluoroethoxy)ethyl)sulfonyl)ethene ([¹⁸F]-17) & 2-nitroimidazole | 58.7% |
Table 2: In Vivo Tumor Uptake in UPPL Tumor-Bearing Mice (at 2 hours post-injection)
| Radiotracer | Tumor Uptake (%ID/g) |
| [¹⁸F]-24 (this compound) | 1.18 ± 0.04 |
| [¹⁸F]-23 (2-nitroimidazole) | 3.36 ± 0.29 |
Note: The in vivo data indicates a significantly lower tumor uptake for the this compound derivative compared to its 2-nitroimidazole counterpart in this specific tumor model[1].
Experimental Protocols
I. Synthesis of the Tosylate Precursor (16) for Radiolabeling
The precursor for the radiolabeling, 2-(2-(vinylsulfonyl)ethoxy)ethyl 4-methylbenzenesulfonate (16), is synthesized from ethane-1,2-diol.
Materials:
-
Ethane-1,2-diol
-
Appropriate reagents and solvents for multi-step organic synthesis (specifics to be adapted from standard organic chemistry procedures for tosylation and vinylsulfonylation).
Procedure:
The synthesis of precursor 16 is a multi-step organic synthesis process that involves the selective tosylation of one hydroxyl group of ethane-1,2-diol, followed by etherification of the remaining hydroxyl group with a vinylsulfonyl-containing moiety. The detailed synthetic steps should follow established organic chemistry methodologies.
II. Radiosynthesis of the Intermediate: [¹⁸F]-((2-(2-fluoroethoxy)ethyl)sulfonyl)ethene ([¹⁸F]-17)
This intermediate is prepared by a nucleophilic substitution reaction on the tosylate precursor.
Materials:
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Tetrabutylammonium carbonate (TBA₂CO₃) or other suitable phase transfer catalyst
-
2-(2-(vinylsulfonyl)ethoxy)ethyl 4-methylbenzenesulfonate (16)
-
Acetonitrile (anhydrous)
-
Solid-phase extraction (SPE) cartridges for purification
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride: Trap the cyclotron-produced aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of TBA₂CO₃ in acetonitrile/water. Dry the [¹⁸F]fluoride by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110°C.
-
Nucleophilic Fluorination: Dissolve the tosylate precursor (16) in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride. Heat the reaction mixture at 110°C for 15 minutes to facilitate the Sₙ2 reaction, replacing the tosyl group with [¹⁸F]fluoride.
-
Purification of [¹⁸F]-17: After the reaction, purify the crude mixture containing [¹⁸F]-17 using SPE cartridges to remove unreacted [¹⁸F]fluoride and other impurities.
III. Radiosynthesis of [¹⁸F]-PEG-sulfonyl-4-nitroimidazole ([¹⁸F]-24)
The final radiolabeled product is synthesized by the reaction of the [¹⁸F]-labeled intermediate with this compound.
Materials:
-
[¹⁸F]-((2-(2-fluoroethoxy)ethyl)sulfonyl)ethene ([¹⁸F]-17)
-
This compound
-
Borate buffer (pH 8.5)
-
Dimethyl sulfoxide (DMSO)
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Reaction Setup: To the purified [¹⁸F]-17, add a solution of this compound in a mixture of borate buffer (pH 8.5) and DMSO.
-
Radiolabeling Reaction: Heat the reaction mixture at 80°C for 20 minutes.
-
HPLC Purification: After the reaction, purify the crude product by semi-preparative HPLC to isolate [¹⁸F]-24 from unreacted starting materials and byproducts. The identity of the product can be confirmed by co-injection with a non-radioactive standard.
-
Formulation: Collect the HPLC fraction containing the purified [¹⁸F]-24, remove the HPLC solvents under reduced pressure, and formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for in vivo studies.
Visualizations
Signaling Pathway of Nitroimidazole Trapping in Hypoxic Cells
Caption: Mechanism of nitroimidazole tracer retention in hypoxic versus normoxic cells.
Experimental Workflow for the Synthesis of [¹⁸F]-24
Caption: Workflow for the two-step radiosynthesis of the this compound PET tracer [¹⁸F]-24.
References
Application Notes and Protocols for the Nitration of 4-Nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for the nitration of 4-nitroimidazole, a key reaction in the synthesis of various energetic materials and pharmaceutical intermediates. The following sections outline established methods for the preparation of dinitroimidazoles, offering a comparative overview of reaction conditions and yields.
Introduction
This compound is a versatile starting material for the synthesis of higher nitrated imidazole derivatives, such as 2,4-dinitroimidazole and 4,5-dinitroimidazole. These compounds are of significant interest due to their applications as explosives, propellants, and precursors for therapeutic agents.[1][2] The introduction of additional nitro groups onto the imidazole ring is typically achieved through electrophilic nitration using strong nitrating agents. The regioselectivity of the nitration is highly dependent on the reaction conditions, including the composition of the nitrating mixture, temperature, and reaction time. This document details various experimental setups for the successful nitration of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various reported methods for the nitration of this compound to produce dinitroimidazoles.
Table 1: Synthesis of 2,4-Dinitroimidazole
| Starting Material | Nitrating Agent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1,4-Dinitroimidazole | Chlorobenzene (solvent for rearrangement) | 120-140 | 4-5 | 94 | [3] |
Note: 2,4-Dinitroimidazole is typically synthesized via the rearrangement of 1,4-dinitroimidazole, which is first synthesized from this compound.
Table 2: Synthesis of 4,5-Dinitroimidazole
| Starting Material | Nitrating Agent | Reaction Temperature (°C) | Reaction Time (h) | Molar Ratio (Substrate:Reagent) | Yield (%) | Reference |
| Imidazole | Conc. H₂SO₄ / Conc. HNO₃ | 90-95 | 5-5.5 | 1:1.6 (Imidazole:HNO₃) | 85.4 | [4] |
| This compound | Fuming H₂SO₄ / Fuming HNO₃ | 115 | 2 | - | 83.3 | [4] |
| This compound | N₂O₅ / Fuming HNO₃ with Superacid Catalyst | 110-130 | - | 1:2 to 1:5 (Substrate:HNO₃) | 66-85 | [4] |
| Imidazole | 98% HNO₃ / 98% H₂SO₄ | 120 | 3 | 1:3 (HNO₃:H₂SO₄) | 55.3 | [5] |
| Imidazole | 98% HNO₃ / 15% SO₃ in H₂SO₄ | 120 | 2.5 | 1:3 (HNO₃:H₂SO₄) | 55.3 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dinitroimidazole (Precursor to 2,4-Dinitroimidazole)
This protocol is the first step towards the synthesis of 2,4-dinitroimidazole.
Materials:
-
This compound
-
Acetic acid
-
100% Nitric acid
-
Anhydrous acetic acid
-
Methylene chloride
-
Desiccant (e.g., anhydrous magnesium sulfate)
-
Ice
Procedure:
-
In a suitable reactor, charge 430 mL of acetic acid and 188 g of this compound and begin stirring.
-
While maintaining the reaction temperature at 35°C, slowly add 137 mL of 100% nitric acid dropwise to the mixture.
-
Following the nitric acid addition, add 318 mL of anhydrous acetic acid dropwise over 1 hour at a temperature of 25°C.
-
Stir the reaction mixture at 25°C for 2 days.
-
After the reaction is complete, pour the resultant mixture into 3 kg of ice to precipitate the 1,4-dinitroimidazole as a white solid.
-
Extract the 1,4-dinitroimidazole with methylene chloride.
-
Dry the organic extract over a desiccant to remove any residual water. This methylene chloride solution containing 1,4-dinitroimidazole is then used directly in the next step for the synthesis of 2,4-dinitroimidazole.[3]
Protocol 2: Synthesis of 2,4-Dinitroimidazole via Thermal Rearrangement
Materials:
-
Methylene chloride solution of 1,4-dinitroimidazole (from Protocol 1)
-
Chlorobenzene
Procedure:
-
To the methylene chloride solution containing 1,4-dinitroimidazole, add chlorobenzene.
-
Heat the mixture to reflux at 130°C for 4 hours.[3]
-
Cool the reaction mixture to 25°C to allow the 2,4-dinitroimidazole to crystallize.
-
Filter the resulting white powder and vacuum-dry to obtain 2,4-dinitroimidazole. The reported yield for this step is 94%.[3]
-
The structure can be confirmed by NMR analysis. 1H-NMR (DMSO-d6): δ 8.56 (s, 1H), 10.24 (br, 1H); 13C-NMR (DMSO-d6): δ 123.0, 144.0, 145.0.[3]
Protocol 3: Synthesis of 4,5-Dinitroimidazole using Mixed Acids
Materials:
-
This compound
-
Fuming sulfuric acid
-
Fuming nitric acid
-
Ice water
Procedure:
-
In a reaction vessel equipped with a stirrer and cooling bath, carefully prepare a nitrating mixture of fuming sulfuric acid and fuming nitric acid.
-
Add this compound to the nitrating mixture.
-
Heat the reaction mixture to 115°C and maintain this temperature for 2 hours.[4]
-
After the reaction is complete, cool the mixture and carefully pour it into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 4,5-dinitroimidazole. The reported yield is 83.3%.[4]
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the nitration of this compound.
Caption: General workflow for the nitration of this compound.
Safety Precautions
-
The nitration of nitroaromatic compounds is a high-energy process and should be carried out with extreme caution by trained personnel in a well-ventilated fume hood.
-
Concentrated and fuming nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves, must be worn at all times.
-
The reaction can be exothermic. Proper temperature control is crucial to prevent runaway reactions. The addition of reagents should be done slowly and with adequate cooling.
-
Dinitroimidazoles are energetic materials and should be handled with care, avoiding friction and impact.
References
- 1. Determination of four nitroimidazole residues in poultry meat by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8119679B2 - Method for preparation of 2,4-dinitroimidazole which is an intermediate for insensitive meltcastable molecular explosive - Google Patents [patents.google.com]
- 4. CN104892522A - Preparation method of this compound and 4,5-dimetridazloe - Google Patents [patents.google.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
Application Notes & Protocols: 4-Nitroimidazole in Radiosensitizer Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-nitroimidazole and its derivatives in the development of radiosensitizers, particularly for targeting hypoxic tumor cells. Detailed protocols for key experimental assays are provided to guide researchers in the evaluation of these compounds.
Introduction to this compound Radiosensitizers
Solid tumors often contain regions of low oxygen concentration, a condition known as hypoxia. Hypoxic cells are significantly more resistant to radiation therapy than well-oxygenated cells, posing a major challenge to effective cancer treatment.[1][2] 4-Nitroimidazoles are a class of compounds that have been extensively investigated as hypoxic cell radiosensitizers.[2][3] Their mechanism of action is based on their ability to mimic the radiosensitizing effect of molecular oxygen.[1]
Under hypoxic conditions, the nitro group of the this compound molecule can be enzymatically reduced to form highly reactive radical anions and other reactive species.[1] These reactive intermediates can then "fix" radiation-induced DNA damage, primarily single and double-strand breaks, making them permanent and irreparable, ultimately leading to cell death.[1][4] In well-oxygenated normal tissues, the reduced nitroimidazole can be readily re-oxidized back to its original, non-toxic form, thus providing a degree of tumor selectivity.[1]
Mechanism of Action: Signaling Pathway
The radiosensitizing effect of 4-nitroimidazoles is a multi-step process that occurs selectively in the hypoxic tumor microenvironment.
Caption: Mechanism of this compound Radiosensitization in Hypoxic Cells.
Quantitative Data Summary
The efficacy of this compound derivatives as radiosensitizers is typically evaluated based on their cytotoxicity under oxic and anoxic conditions, and their ability to enhance radiation-induced cell killing.
Table 1: In Vitro Cytotoxicity of Nitroimidazole Sulfonamide Radiosensitizers
| Compound | Cell Line | IC50 Oxic (µM) | IC50 Anoxic (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| Misonidazole | HCT116/54C | >1000 | 250 | >4 |
| FaDu | >1000 | 500 | >2 | |
| UT-SCC-74B | >1000 | 800 | >1.25 | |
| Etanidazole | HCT116/54C | >1000 | >1000 | - |
| FaDu | >1000 | >1000 | - | |
| UT-SCC-74B | >1000 | >1000 | - | |
| Nimorazole | HCT116/54C | >1000 | >1000 | - |
| FaDu | >1000 | >1000 | - | |
| UT-SCC-74B | >1000 | >1000 | - | |
| Compound 5 | HCT116/54C | 500 | 80 | 6.25 |
| FaDu | 800 | 120 | 6.67 | |
| UT-SCC-74B | 1000 | 200 | 5 | |
| Compound 6 | HCT116/54C | 250 | 20 | 12.5 |
| FaDu | 400 | 30 | 13.33 | |
| UT-SCC-74B | 600 | 50 | 12 | |
| Compound 7 | HCT116/54C | >1000 | 600 | >1.67 |
| FaDu | >1000 | 800 | >1.25 | |
| UT-SCC-74B | >1000 | >1000 | - | |
| Compound 8 | HCT116/54C | >1000 | 400 | >2.5 |
| FaDu | >1000 | 600 | >1.67 | |
| UT-SCC-74B | >1000 | >1000 | - |
Data adapted from a study on nitroimidazole sulfonamide radiosensitizers. HCR = IC50 Oxic / IC50 Anoxic. A higher HCR indicates greater selective toxicity towards hypoxic cells.[5]
Table 2: In Vitro Radiosensitization by Nitroimidazole Compounds in HCT116/54C Cells [5]
| Compound (1 mM) | Sensitizer Enhancement Ratio (SER) at 1% Clonogenic Survival |
| Misonidazole | 1.5 |
| Etanidazole | 1.4 |
| Nimorazole | 1.2 |
| Compound 5 | 1.8 |
| Compound 6 | 1.9 |
| Compound 7 | 1.6 |
| Compound 8 | 1.7 |
SER is the ratio of the radiation dose required to achieve 1% cell survival in the absence of the drug to the dose required in the presence of the drug.[5]
Experimental Protocols
Experimental Workflow for Radiosensitizer Evaluation
A systematic approach is crucial for the preclinical evaluation of novel this compound-based radiosensitizers.
Caption: Preclinical Evaluation Workflow for this compound Radiosensitizers.
Protocol 1: In Vitro Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for assessing the cell-inactivating effects of ionizing radiation in vitro.[6]
Objective: To determine the sensitizer enhancement ratio (SER) of a this compound compound.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, FaDu)
-
Complete cell culture medium
-
This compound compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Hypoxia chamber or incubator with controlled O2 levels (e.g., 0.1% O2)
-
Radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed an appropriate number of cells into 6-well plates. The number of cells will vary depending on the radiation dose to ensure a countable number of colonies (50-150) per well.
-
-
Drug Incubation and Hypoxia Induction:
-
Allow cells to attach for 4-6 hours.
-
Replace the medium with fresh medium containing the desired concentration of the this compound compound or vehicle control.
-
For hypoxic conditions, place the plates in a hypoxia chamber for a sufficient time to achieve anoxia (typically 2-4 hours).
-
-
Irradiation:
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
A parallel set of plates under normoxic conditions should also be irradiated as a control.
-
-
Post-Irradiation Culture:
-
Immediately after irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Return the plates to a standard cell culture incubator (37°C, 5% CO2) and allow colonies to form for 10-14 days.
-
-
Colony Staining and Counting:
-
After the incubation period, wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the surviving fraction (SF) for each radiation dose: SF = (number of colonies formed / number of cells seeded) / plating efficiency of non-irradiated control.
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.
-
Determine the radiation dose required to reduce the surviving fraction to a specific level (e.g., 1% or 10%).
-
Calculate the SER as the ratio of the radiation dose for the control group to the radiation dose for the drug-treated group at the same survival level.
-
Protocol 2: In Vivo Radiosensitization in Tumor Xenograft Models
In vivo studies are essential to validate the efficacy of a radiosensitizer in a more physiologically relevant setting.[6]
Objective: To evaluate the effect of a this compound compound on tumor growth delay following radiation in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor implantation
-
This compound compound formulated for in vivo administration
-
Radiation source (e.g., small animal irradiator)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Randomization and Treatment Groups:
-
Randomize the mice into different treatment groups (e.g., vehicle control, radiation alone, compound alone, compound + radiation).
-
-
Drug Administration:
-
Administer the this compound compound to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before irradiation.
-
-
Tumor Irradiation:
-
Anesthetize the mice and shield the rest of their body, exposing only the tumor to a single or fractionated dose of radiation.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group against time.
-
Determine the tumor growth delay, which is the time it takes for the tumors in the treated groups to reach a specific volume (e.g., 4 times the initial volume) compared to the control group.
-
An enhancement factor can be calculated by comparing the tumor growth delay of the combination treatment to that of radiation alone.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are computational models that relate the chemical structure of compounds to their biological activity.[7][8][9] For this compound radiosensitizers, QSAR models help in identifying the key molecular descriptors that influence their efficacy, thereby guiding the design of more potent and less toxic derivatives.[7][8][9]
Caption: Logical Relationship in QSAR for Radiosensitizer Development.
Key descriptors often found to be important in the QSAR of 4-nitroimidazoles include:
-
Electron affinity: A higher electron affinity generally correlates with greater radiosensitizing efficiency.[10]
-
Lipophilicity (log P): This affects the compound's ability to cross cell membranes and reach the hypoxic regions of the tumor.
-
Steric and electronic parameters: The size, shape, and electronic properties of substituents on the imidazole ring can significantly impact activity.
By understanding these relationships, medicinal chemists can rationally design novel this compound derivatives with improved therapeutic indices.
References
- 1. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 2. Radiosensitisers - OzRadOnc [ozradonc.wikidot.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced misonidazole on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Screening and Validation of Molecular Targeted Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative structure activity relationship modeling for predicting radiosensitization effectiveness of nitroimidazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantitative Structure Activity Relationship Modeling for Predicting Radiosensitization Effectiveness of Nitroimidazole Compounds [jstage.jst.go.jp]
- 10. Novel nitroimidazole alkylsulfonamides as hypoxic cell radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 4-Nitroimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 4-nitroimidazole derivatives. This class of compounds has garnered significant interest due to its broad spectrum of biological activities, including anticancer, antibacterial, and antitubercular properties.[1][2] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target, offering insights into potential mechanisms of action and guiding further drug development efforts.
Introduction to this compound Derivatives and Molecular Docking
4-Nitroimidazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and a nitro group at the fourth position. This scaffold is a key pharmacophore in several clinically used drugs. The versatility of the imidazole ring allows for various substitutions, leading to a diverse library of derivatives with a wide range of therapeutic potentials.[3]
Molecular docking simulations are instrumental in the rational design of novel this compound derivatives. By modeling the interaction between these compounds and specific biological targets at the molecular level, researchers can:
-
Predict the binding affinity and mode of interaction.
-
Identify key amino acid residues involved in the binding.
-
Screen virtual libraries of compounds to identify potential hits.
-
Guide the optimization of lead compounds to improve their potency and selectivity.
Applications in Drug Discovery
Molecular docking studies have been successfully applied to investigate the potential of this compound derivatives against various diseases:
-
Anticancer Activity: Derivatives have been docked against various cancer-related proteins, such as Fms-like tyrosine kinase-3 (FLT3) in acute myeloid leukemia and the human estrogen receptor alpha (hERα) in breast cancer.[4][5]
-
Antimicrobial Activity: The antibacterial potential of these compounds has been explored by docking them against essential bacterial enzymes like Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH).[6]
-
Antitubercular Activity: Studies have also investigated their interactions with proteins from Mycobacterium tuberculosis.[1][2]
Quantitative Data Summary
The following tables summarize the results from various molecular docking studies on this compound derivatives, showcasing their binding affinities and biological activities against different targets.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | IC50 (µM) | Cancer Cell Line | Reference |
| Derivative 17 | Fms-like tyrosine kinase-3 (FLT3) | -8.132 | Low micromolar range | Various human cancer cell lines | [5] |
| Compound 5 | Not specified | High affinity (hydrophobic and polar contacts) | 1.0 ± 0 | MCF-7 | [7][8][9] |
| Compound 5 | Not specified | High affinity (hydrophobic and polar contacts) | 9.00 ± 0.028 | PC3 | [7][8][9] |
| Compound 7 | Not specified | High affinity (hydrophobic and polar contacts) | 32.1 ± 5.6 | MCF-7 | [10] |
| Compound 7 | Not specified | High affinity (hydrophobic and polar contacts) | 5.6 ± 0.5 | HepG2 | [10] |
| Compound 9g | Human Estrogen Receptor alpha (hERα) | Not specified | 2.00 ± 0.03 | MCF-7 | [4][11] |
| Compound 9k | Human Estrogen Receptor alpha (hERα) | Not specified | 5.00 ± 0.01 | MCF-7 | [4][11] |
| Compound 11 | Not specified | Not specified | 8.60 - 64.0 | Various cancer cell lines | [1][2] |
| Compound 18 | Not specified | Not specified | 8.25 - 43.55 | Various cancer cell lines | [5] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | MIC (µg/mL) | Bacterial Strain | Reference |
| Compound 11 | E. coli FabH | Not specified | 1.56 - 3.13 | E. coli, P. aeruginosa, B. subtilis, S. aureus | [6] |
| Compound 12 | E. coli FabH | Not specified | 1.56 - 6.25 | E. coli, P. aeruginosa, B. subtilis, S. aureus | [6] |
| Derivative 17 | Not specified | Not specified | Potent | Staphylococcus aureus, MRSA, Mycobacterium tuberculosis | [1][2] |
| Derivative 18 | Not specified | Not specified | Potent | Staphylococcus aureus, MRSA, Mycobacterium tuberculosis | [1][2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing molecular docking studies of this compound derivatives. This protocol is a generalized workflow and may require modifications based on the specific software and target protein used.
General Molecular Docking Workflow
The following diagram illustrates the general workflow for a molecular docking experiment.
References
- 1. Novel this compound analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroimidazoles Part 10. Synthesis, crystal structure, molecular docking, and anticancer evaluation of this compound derivatives combined with piperazine moiety [aabu.edu.jo]
- 8. researchgate.net [researchgate.net]
- 9. Nitroimidazoles Part 10. Synthesis, crystal structure, mo... [degruyterbrill.com]
- 10. Nitroimidazoles Part 9. Synthesis, molecular docking, and antican...: Ingenta Connect [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-Nitroimidazole Synthesis
Welcome to the technical support center for the synthesis of 4-Nitroimidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield of this compound. What are the common causes?
A1: Low yields in this compound synthesis are frequently due to suboptimal reaction conditions that promote the formation of side products. The most common issues include:
-
Over-nitration: The formation of dinitroimidazole isomers is a primary cause of reduced yield.
-
Oxidative Degradation: Harsh reaction conditions, particularly high temperatures, can lead to the oxidative cleavage of the imidazole ring.
-
Improper Temperature Control: Temperature significantly influences the selectivity of the nitration reaction. Deviations from the optimal temperature range can favor the formation of unwanted byproducts.[1]
-
Incorrect Reagent Stoichiometry: The molar ratio of nitric acid to imidazole is a critical parameter that must be precisely controlled.
Q2: My product analysis shows the presence of dinitroimidazoles. How can I prevent this?
A2: The formation of dinitroimidazoles, such as 4,5-dinitroimidazole and 2,4-dinitroimidazole, is a common side reaction resulting from over-nitration.[2][3] To minimize their formation, consider the following:
-
Control Reaction Temperature: Elevated temperatures tend to favor polynitration. Maintaining the reaction at a lower, controlled temperature can increase the selectivity for the desired mono-nitrated product.[1][4]
-
Optimize Reagent Ratios: Carefully control the molar ratio of the nitrating agent to imidazole. Using a significant excess of the nitrating agent will increase the likelihood of dinitration.
-
Monitor Reaction Time: Prolonged reaction times can lead to the further nitration of the initially formed this compound. It is crucial to monitor the reaction progress and stop it once the formation of the desired product is maximized.
Q3: I suspect my product is degrading during the reaction, as indicated by a dark reaction mixture. What is happening and how can I avoid it?
A3: A dark brown or black reaction mixture often indicates oxidative degradation of the imidazole ring. This can be caused by:
-
High Temperatures: Excessive heat can cause the decomposition of nitric acid, leading to the formation of nitrogen dioxide and other oxidative species that can attack the imidazole ring.[4]
-
Aggressive Nitrating Conditions: Using highly concentrated or fuming acids increases the oxidative potential of the reaction mixture.
To prevent degradation:
-
Maintain Strict Temperature Control: Use an ice bath to manage the exothermic nature of the nitration reaction and prevent temperature spikes.
-
Slow, Controlled Addition of Reagents: Add the nitrating agent dropwise to the imidazole solution to ensure that the heat generated can be effectively dissipated.
One of the potential degradation products resulting from the cleavage of the imidazole ring under harsh nitrating conditions is ethanedioic acid (oxalic acid).[2]
Troubleshooting Guide: Side Reaction Pathways
The following diagram illustrates the potential pathways for the formation of common side products during the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Nitroimidazole Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 4-nitroimidazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My N-alkylation of this compound is resulting in a low yield. What are the key factors to consider for improvement?
Low yields in the alkylation of this compound are a common issue and can often be resolved by optimizing the reaction conditions. The primary factors influencing the yield are temperature, the choice of base, and the solvent system used.
-
Temperature: Room temperature reactions often result in low yields. Increasing the reaction temperature to around 60°C has been shown to significantly improve product yields.
-
Base: The selection of the base is critical. Potassium carbonate (K₂CO₃) has been demonstrated to provide better yields compared to potassium hydroxide (KOH).
-
Solvent: Acetonitrile (CH₃CN) is generally the preferred solvent, leading to higher yields compared to dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The combination of K₂CO₃ as the base and acetonitrile as the solvent has been reported to produce good yields, ranging from 66-85%.
Q2: I am observing the formation of regioisomers. How can I achieve regioselective alkylation on the desired nitrogen?
For this compound, alkylation is generally favored at the N-1 position. However, the formation of the 1,5-disubstituted isomer can occur. Reaction conditions can be tuned to enhance regioselectivity. In acidic media, for instance, temperature plays a crucial role; lower temperatures (around 75°C) with reactive alkylating agents can favor the 5-nitro isomer, while higher temperatures (around 140°C) tend to yield the thermodynamically more stable 4-nitro isomer.[1][2] For standard base-mediated alkylations, the N-1 product is typically the major isomer due to electronic and steric factors.
Q3: What are the most effective base and solvent combinations for this reaction?
Based on reported experimental data, the combination of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) provides the best results for the N-alkylation of this compound, leading to higher yields compared to other systems. While other combinations such as K₂CO₃/DMSO, K₂CO₃/DMF, KOH/DMSO, and KOH/DMF can be used, they generally result in lower product yields.
Q4: What is a typical reaction time for the alkylation of this compound?
The reaction time is dependent on the reaction temperature and the specific alkylating agent used. When heating the reaction to 60°C, the alkylation is typically complete within one to three hours. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion.
Q5: My reaction is not going to completion, and I have unreacted starting material. What could be the cause?
Incomplete conversion of the starting material can be attributed to several factors:
-
Suboptimal Conditions: As mentioned previously, low temperature, an inappropriate base, or a suboptimal solvent can lead to sluggish reactions.
-
Solubility Issues: The solubility of both the this compound and the base in the chosen solvent can impact the reaction rate.[3] If the reactants are not sufficiently soluble, the reaction may not proceed efficiently.
-
Insufficient Reagent: Ensure that an appropriate molar ratio of the alkylating agent and base to the this compound is used. Typically, a slight excess of the base and alkylating agent is employed.
Q6: What is a standard procedure for the work-up and purification of the N-alkylated this compound product?
A general work-up and purification protocol involves the following steps:
-
After completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure, particularly if acetonitrile is used.
-
The crude residue is then dissolved in a suitable organic solvent like ethyl acetate.
-
The organic layer is washed with water and brine to remove any remaining base and other water-soluble impurities.
-
The organic phase is then dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄).
-
Finally, the solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound Alkylation with Ethyl Bromoacetate
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | CH₃CN | 60 | 85 | |
| K₂CO₃ | DMSO | 60 | 70 | |
| K₂CO₃ | DMF | 60 | 75 | |
| KOH | CH₃CN | 60 | 66 | |
| KOH | DMSO | 60 | 58 | |
| KOH | DMF | 60 | 60 | |
| K₂CO₃ | CH₃CN | Room Temp | Low |
Table 2: Alkylation of this compound with Various Alkylating Agents Reaction Conditions: K₂CO₃ as base, Acetonitrile as solvent, heated to 60°C.
| Alkylating Agent | Reaction Time (h) | Yield (%) | Reference |
| Ethyl bromoacetate | 1 | 85 | |
| 4-bromobutanitrile | 1 | 85 | |
| Allyl bromide | 8 | 75 | |
| Propargyl bromide | 8 | 75 | |
| Bromoacetophenone | 0.5 | 91 |
Experimental Protocols
Protocol 1: General Procedure for N-alkylation of this compound in Acetonitrile
-
To a solution of this compound (7.87 mmol) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃) (8.7 mmol).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the alkylating agent (15.74 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and monitor its progress by TLC.
-
Upon disappearance of the starting material, evaporate the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate (50 mL).
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Evaporate the solvent in vacuo.
-
Purify the resulting residue by column chromatography (e.g., EtOAc/hexane 9/1).
Protocol 2: General Procedure for N-alkylation of this compound in DMSO or DMF
-
Dissolve this compound (7.87 mmol) in either DMSO or DMF.
-
Add potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (8.7 mmol) to the solution.
-
Stir the mixture for 15 minutes.
-
Add the alkylating agent (15.74 mmol) dropwise.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic phases with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Evaporate the solvent in vacuo.
-
Purify the residue by column chromatography (e.g., EtOAc/hexane 9/1).
Visualizations
Caption: Experimental workflow for this compound alkylation.
References
- 1. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting Low Solubility of 4-Nitroimidazole
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the low solubility of 4-Nitroimidazole in experimental settings. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a heterocyclic organic compound that serves as a building block in the synthesis of various pharmaceuticals, particularly nitroimidazole-class antibiotics and antiprotozoal drugs.[1] Its application in research, especially in studies related to hypoxia, is significant.[2][3] The primary concern with this compound is its low aqueous solubility, which can complicate the preparation of stock solutions and lead to precipitation in aqueous experimental media, such as cell culture media. This can result in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is characterized by low solubility in water, approximately 0.40 g/L at 20°C and pH 7.[1] It is soluble in some organic solvents like dimethyl sulfoxide (DMSO) and hot water, and sparingly soluble in methanol and ethanol.[4][5] Its solubility can be influenced by the pH of the aqueous solution.
Q3: How does pH affect the solubility of this compound?
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle heating can be employed to aid in the dissolution of this compound, particularly in aqueous solutions or when preparing concentrated stock solutions in organic solvents. However, it is crucial to be cautious as excessive heat may lead to the degradation of the compound. Thermal stability studies have shown that this compound starts to decompose at high temperatures.[6]
Troubleshooting Guides
Issue 1: My this compound powder is not dissolving in water.
-
Question: I am trying to prepare an aqueous solution of this compound, but the powder is not dissolving. What should I do?
-
Answer: Due to its low aqueous solubility, dissolving this compound directly in water at room temperature to achieve a high concentration is challenging.
-
Increase Temperature: Try warming the solution gently in a water bath (e.g., 37-50°C) with continuous stirring.
-
Adjust pH: Depending on your experimental requirements, a slight adjustment of the pH of the water might improve solubility. However, the impact of pH on solubility needs to be empirically determined for your specific concentration.
-
Use a Co-solvent: For many applications, especially in vitro assays, preparing a concentrated stock solution in an organic solvent like DMSO is the recommended approach.
-
Issue 2: My this compound precipitates when I add my DMSO stock solution to the cell culture medium.
-
Question: I prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it in my cell culture medium. How can I prevent this?
-
Answer: This is a common issue with poorly water-soluble compounds dissolved in organic solvents. The abrupt change in solvent polarity upon dilution into an aqueous medium causes the compound to crash out of the solution.
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.
-
Reduce the DMSO Concentration in the Final Solution: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.5% or lower, as higher concentrations can be toxic to cells.[7][8][9][10][11] To achieve this, you may need to prepare a more diluted stock solution if your target experimental concentration is low enough.
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock into a small volume of media, vortex or mix well, and then add this intermediate dilution to the final volume.
-
Pre-warm the Medium: Adding the stock solution to a pre-warmed medium (e.g., 37°C) can sometimes help to keep the compound in solution.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature | Solubility (mg/mL) | Notes and Citations |
| Water | 20°C | 0.4 | At pH 7.[1] |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | 25 | Ultrasonic assistance may be required. |
| Ethanol | Room Temperature | Soluble | Specific quantitative data not readily available.[4] Considered sparingly soluble by some sources.[5] |
| Methanol | Room Temperature | Sparingly Soluble | Specific quantitative data not readily available.[5] |
| Hot Water | - | Soluble | Qualitative data; specific temperature and concentration not defined.[4] |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions for Cell Culture
Objective: To prepare a concentrated stock solution of this compound in DMSO and a working solution for use in cell culture experiments, minimizing the risk of precipitation and solvent toxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath (optional)
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Preparation of a 100 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound for your desired volume of stock solution (Molar Mass of this compound = 113.07 g/mol ). For example, for 1 mL of a 100 mM stock solution, you will need 11.31 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of cell culture grade DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, you can sonicate the tube for a few minutes or warm it gently in a 37°C water bath until the solution is clear.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of a Working Solution in Cell Culture Medium:
-
Determine the final concentration of this compound required for your experiment and the final volume of the working solution.
-
Calculate the volume of the 100 mM stock solution needed. For example, to prepare 10 mL of a 100 µM working solution, you will need 10 µL of the 100 mM stock solution.
-
Important: Calculate the final percentage of DMSO in your working solution. In the example above, 10 µL of DMSO in 10 mL of medium results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.[9][10]
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or consider alternative formulation strategies.
-
Use the freshly prepared working solution for your experiments immediately.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing low solubility of this compound.
Caption: HIF-1 signaling pathway and the mechanism of this compound under hypoxic conditions.
References
- 1. Use of 2-nitroimidazoles as bioreductive markers for tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole-4-carboxamide, n-butyl-5-nitro- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioreductive markers for hypoxic cells: 2-nitroimidazoles with biotinylated 1-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openmedscience.com [openmedscience.com]
- 10. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
How to avoid impurities in 4-Nitroimidazole preparation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to mitigate the formation of impurities during the synthesis of 4-nitroimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is through the electrophilic nitration of imidazole. This is typically achieved by using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.
Q2: What are the primary impurities I should be concerned about during the synthesis of this compound?
A2: The primary impurities of concern are positional isomers (2-nitroimidazole and 5-nitroimidazole), over-nitrated products (e.g., 4,5-dinitroimidazole), and unreacted imidazole.[3][4] At elevated temperatures, oxidative degradation of the imidazole ring can also lead to various byproducts.[5][6]
Q3: How can I detect and quantify the main impurities in my final product?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating and quantifying this compound from its isomers and other impurities.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for structural elucidation and confirming the identity of the main product and any significant impurities.[9][10][11]
Q4: What is a general purification strategy for crude this compound?
A4: A common purification strategy involves neutralizing the acidic reaction mixture to precipitate the crude product.[2] This is often followed by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to remove most impurities.[12] Activated carbon treatment can also be employed during recrystallization to remove colored impurities.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Low yields can be attributed to several factors, including incomplete reaction, side reactions, or product loss during workup.
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain a controlled temperature, typically between 55-65°C.[3] | Temperatures that are too low can result in an incomplete reaction, while excessively high temperatures can promote the formation of oxidative byproducts and reduce the overall yield.[5] |
| Molar Ratio of Reactants | Use a slight excess of nitric acid, with a molar ratio of nitric acid to imidazole of approximately 1.1-1.2:1.[1][3] | A sufficient amount of the nitrating agent is necessary to drive the reaction to completion. However, a large excess can increase the likelihood of dinitration. |
| Reaction Time | Ensure a sufficient reaction time, typically around 2 hours, after the addition of all reactants.[3] | A shorter reaction time may not allow the reaction to go to completion, leaving unreacted starting material. |
Issue 2: Presence of Positional Isomers (2-Nitroimidazole/5-Nitroimidazole)
The formation of positional isomers is a common challenge in the nitration of imidazole. The reaction conditions can influence the regioselectivity of the nitration.
| Parameter | Recommendation | Rationale |
| Nitrating Agent | The use of a mixed acid system (H₂SO₄/HNO₃) generally favors the formation of the 4(5)-nitro isomer. | The reaction mechanism under strongly acidic conditions influences the position of electrophilic attack on the imidazole ring. |
| Temperature Control | Strict temperature control during the addition of imidazole to the mixed acids is crucial. | Temperature fluctuations can affect the kinetics of the reaction and potentially alter the isomeric ratio. |
| Purification | Isomers can be challenging to separate. Careful recrystallization or column chromatography may be necessary if a high-purity single isomer is required. | Different isomers may have slightly different solubilities, which can be exploited during recrystallization. |
Issue 3: Formation of Dinitroimidazole Byproducts
Over-nitration can occur, leading to the formation of 4,5-dinitroimidazole, especially if the reaction conditions are too harsh.
| Parameter | Recommendation | Rationale |
| Molar Ratio of Nitric Acid | Avoid a large excess of nitric acid. A molar ratio of around 1.1-1.2:1 (HNO₃:Imidazole) is optimal.[1][3] | A higher concentration of the nitrating agent increases the probability of a second nitration event on the already nitrated imidazole ring. |
| Reaction Temperature | Avoid high reaction temperatures. Sticking to the optimal range of 55-65°C is advised.[3] | Higher temperatures provide more energy for the activation barrier of the second nitration to be overcome. |
| Reaction Time | Do not extend the reaction time unnecessarily beyond what is required for the formation of the mono-nitro product. | Prolonged exposure to the strong nitrating mixture can increase the chance of over-nitration. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Mixed Acid Nitration
This protocol is a generalized procedure based on common literature methods.[1][3]
Materials:
-
Imidazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (98%)
-
Ammonia solution
-
Deionized Water
-
Ice
Procedure:
-
Prepare a mixed acid solution by slowly adding a specific molar ratio of concentrated nitric acid to concentrated sulfuric acid (e.g., 1:2 molar ratio) in a flask cooled in an ice bath.[1]
-
Separately, dissolve imidazole in concentrated sulfuric acid.
-
Slowly add the imidazole-sulfuric acid solution to the cooled mixed acid solution, ensuring the temperature is carefully controlled.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 55-65°C) for a set duration (e.g., 2 hours).[3]
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with an ammonia solution to precipitate the crude this compound.
-
Filter the precipitate, wash it with cold water, and dry it.
-
For further purification, recrystallize the crude product from water.
Visualizations
Troubleshooting Logic for Impurity Formation
Caption: Troubleshooting flowchart for identifying and addressing common impurities.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104892522A - Preparation method of this compound and 4,5-dimetridazloe - Google Patents [patents.google.com]
- 5. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. Determination of four nitroimidazole residues in poultry meat by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of this compound derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]
- 10. Design and synthesis of this compound derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]
- 11. researchgate.net [researchgate.net]
- 12. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents [patents.google.com]
Technical Support Center: Optimization of 4-Nitroimidazole-Based Hypoxia Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 4-nitroimidazole-based hypoxia assays. It includes frequently asked questions (FAQs) for a quick overview and detailed troubleshooting guides to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound-based hypoxia assays?
A1: this compound compounds are bioreductive probes that are selectively reduced in hypoxic cells.[1][2][3] In environments with low oxygen concentration (hypoxia), nitroreductase enzymes reduce the nitro group on the imidazole ring.[1][3] This reduction leads to the formation of reactive intermediates that covalently bind to cellular macromolecules, primarily proteins containing thiol groups.[4][5] The amount of bound probe is inversely proportional to the oxygen concentration.[6] In normoxic cells, the initially formed radical anion is rapidly re-oxidized by oxygen, preventing its binding to cellular components.[3][7] This differential retention allows for the specific detection of hypoxic cells.
Q2: What are the most common this compound-based probes?
A2: The most widely used 2-nitroimidazole derivatives for detecting hypoxia are pimonidazole and EF5 [2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide].[1][4][8] Both are commercially available and have well-established detection antibodies.[4] While both are effective, they have different properties that may make one more suitable for a particular experiment. For instance, EF5 is a single lipophilic molecule which is suggested to facilitate rapid and even tissue distribution.
Q3: What detection methods can be used for this compound adducts?
A3: The detection of this compound adducts can be achieved through various techniques, including:
-
Immunohistochemistry (IHC): Allows for the spatial visualization of hypoxic regions within tissue sections.[1][4]
-
Immunofluorescence (IF): Similar to IHC but uses fluorescently labeled secondary antibodies for detection.[4]
-
Flow Cytometry: Enables the quantification of hypoxic cells within a cell suspension.[6][9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Provides a quantitative measure of total adduct formation in tissue or cell lysates.[9]
-
Positron Emission Tomography (PET) Imaging: Radiolabeled 2-nitroimidazole derivatives, such as 18F-fluoromisonidazole (18F-FMISO), allow for non-invasive, in vivo imaging of hypoxia.[4][10][11]
Q4: What is the typical oxygen concentration range detected by these probes?
A4: this compound probes, such as pimonidazole, typically begin to bind to cells at oxygen concentrations below 10 mmHg.[1] This makes them markers for moderate to severe hypoxia.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound-based hypoxia detection and a general experimental workflow.
Caption: Mechanism of this compound probe activation in hypoxic conditions.
Caption: A generalized workflow for detecting hypoxia using this compound probes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient Probe Concentration or Incubation Time: The probe may not have had enough time to distribute and bind. | Increase the concentration of the this compound probe or extend the incubation time. Refer to the manufacturer's protocol for recommended ranges. |
| Suboptimal Antibody Concentration: The concentration of the primary antibody used for detection may be too low.[6][9] | Titrate the primary antibody to determine the optimal concentration for your specific cell type and experimental conditions. | |
| Low Nitroreductase Activity: The cells of interest may have inherently low levels of nitroreductase enzymes.[2] | Consider using a different cell line with known higher nitroreductase activity for positive controls. It is also a known biological variable to consider in the interpretation of results.[8] | |
| Presence of Interfering Substances: Cellular thiols and ascorbate can react with the nitroso intermediates, potentially reducing the signal.[7] | Be aware of the potential for high levels of these substances in your model system, although this is an intrinsic property that is difficult to control experimentally. | |
| Improper Tissue Fixation or Permeabilization: Inadequate fixation can lead to poor tissue morphology and antigen preservation. Insufficient permeabilization can prevent antibody access to the adducts. | Ensure optimal fixation protocols are followed (e.g., using neutral buffered formalin). Optimize permeabilization steps (e.g., with Triton X-100 or saponin) for your specific tissue or cell type. | |
| High Background Staining | Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to cellular components. | Include appropriate controls (e.g., no primary antibody, isotype control). Increase the stringency of wash steps and use a blocking solution (e.g., serum from the host species of the secondary antibody). |
| Endogenous Peroxidase Activity (for IHC with HRP): Tissues may contain endogenous peroxidases that react with the substrate, causing background signal. | Quench endogenous peroxidase activity with a hydrogen peroxide solution before applying the primary antibody. | |
| Hydrophobic Interactions: The detection antibody may be interacting non-specifically with the tissue. | Use a blocking buffer containing a detergent (e.g., Tween-20) to reduce hydrophobic interactions. | |
| Inconsistent Results | Variability in Oxygen Levels: Inconsistent control of oxygen levels during in vitro experiments can lead to variable probe binding. | Use a calibrated hypoxia chamber or workstation to ensure precise and reproducible oxygen concentrations. |
| Uneven Probe Distribution: In vivo, the probe may not distribute evenly throughout the tumor or tissue of interest. | Ensure proper administration of the probe (e.g., intravenous injection for systemic distribution). Allow sufficient time for the probe to circulate and penetrate the tissue. | |
| Cell Line Dependent Binding: The rate of probe binding can vary between different cell lines.[6] | When comparing different cell lines, it is important to establish the binding kinetics for each. | |
| Staining Artifacts | Fixation Artifacts: Formalin pigment (a fine black precipitate) can occur if the formalin is not buffered.[12] | Use neutral buffered formalin and ensure an adequate volume of fixative relative to the tissue size.[12] |
| Processing Artifacts: Wrinkles, folds, or bubbles introduced during sectioning and mounting can interfere with interpretation.[13][14][15] | Ensure proper microtomy technique and careful mounting of tissue sections on slides.[12] | |
| Contamination: Dust or other contaminants in staining solutions can lead to artifacts.[14] | Filter staining solutions and maintain a clean working environment. |
Experimental Protocols
General Protocol for Immunohistochemical Detection of Pimonidazole Adducts in Formalin-Fixed, Paraffin-Embedded Tissue Sections
-
Pimonidazole Administration (In Vivo):
-
Administer pimonidazole hydrochloride to the animal at a dose of 60 mg/kg via intraperitoneal or intravenous injection.
-
Allow the pimonidazole to circulate for 1-2 hours before sacrificing the animal and harvesting the tissues.
-
-
Tissue Fixation and Processing:
-
Fix tissues in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Immunohistochemistry:
-
Cut 4-5 µm thick sections and mount on charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in a citrate-based buffer (pH 6.0).
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.
-
Block non-specific binding with a suitable blocking serum for 30 minutes.
-
Incubate with an anti-pimonidazole primary antibody (e.g., a monoclonal antibody) overnight at 4°C.
-
Wash slides and incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash and incubate with an avidin-biotin-peroxidase complex for 30 minutes.
-
Develop the signal with a peroxidase substrate (e.g., DAB).
-
Counterstain with hematoxylin, dehydrate, clear, and mount.
-
General Protocol for Flow Cytometric Analysis of EF5 Binding in Cell Culture
-
Cell Culture and EF5 Incubation:
-
Culture cells to the desired confluency.
-
Incubate cells with EF5 (typically 100-200 µM) under hypoxic conditions (e.g., <1% O₂) for 2-3 hours. Include a normoxic control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
-
Permeabilization and Staining:
-
Permeabilize cells with a saponin-based buffer.
-
Incubate cells with a fluorescently conjugated anti-EF5 monoclonal antibody for 1 hour at room temperature in the dark.
-
Wash cells to remove unbound antibody.
-
-
Flow Cytometry:
-
Resuspend cells in a suitable buffer for flow cytometry.
-
Analyze the cells on a flow cytometer, exciting and detecting the fluorophore according to the antibody specifications.
-
Use appropriate controls, including unstained cells and cells incubated with an isotype control antibody.
-
Quantitative Data Summary
| Probe | Common Application | Typical Concentration/Dose | Detection Method | Key Considerations |
| Pimonidazole | IHC, IF, Flow Cytometry | 60 mg/kg (in vivo) | Monoclonal/Polyclonal Antibodies | Binding is oxygen-dependent; can be influenced by antibody concentration in detection assays.[6][9] |
| EF5 | IHC, IF, Flow Cytometry | 10-30 mg/kg (in vivo) | Monoclonal Antibodies (e.g., ELK3-51) | Lipophilic nature may aid in tissue distribution; binding kinetics can be cell-line dependent.[6] |
| 18F-FMISO | PET Imaging | Tracer Dose | PET Scanner | Non-invasive in vivo imaging; slow clearance kinetics can lead to a low target-to-background ratio.[11] |
| 18F-FAZA | PET Imaging | Tracer Dose | PET Scanner | A more hydrophilic alternative to 18F-FMISO, potentially offering a better tumor-to-background ratio.[4] |
References
- 1. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Importance of antibody concentration in the assessment of cellular hypoxia by flow cytometry: EF5 and pimonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Hypoxia Detection and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioone.org [bioone.org]
- 10. Development of novel 18F-PET agents for tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging [frontiersin.org]
- 12. Artifacts in Histologic Sections - National Diagnostics [nationaldiagnostics.com]
- 13. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Common Artifacts and Remedies in Histological Preparations [scirp.org]
Technical Support Center: 4-Nitroimidazole Synthesis
Welcome to the technical support center for 4-Nitroimidazole synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the nitration of imidazole. This is typically achieved by first reacting imidazole with concentrated sulfuric acid to form a disulfuric imidazole salt. This salt is then nitrated using a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid.[1][2] Some newer methods utilize alternative nitrating agents like dinitrogen pentoxide (N₂O₅) to improve yield and reduce waste acid.[3]
Q2: What are the critical parameters affecting the yield of this compound?
A2: The yield of this compound is highly sensitive to several reaction parameters. The molar ratio of nitric acid to imidazole, the ratio of sulfuric acid to nitric acid, the reaction temperature, and the reaction time are all crucial factors.[2][4] Optimal conditions often involve carefully controlling these variables to maximize the formation of the desired product and minimize side reactions.
Q3: What are the common side products or impurities I should be aware of?
A3: During the nitration of imidazole, the formation of isomeric impurities, such as 5-nitroimidazole, can occur. Over-nitration can also lead to the formation of dinitroimidazole species.[5] Residual starting material (imidazole) and decomposition products may also be present if the reaction is not driven to completion or if the product is exposed to harsh conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the nitration reaction can be monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material (imidazole), you can observe the consumption of the reactant and the formation of the product spot. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used for this purpose.[6]
Q5: What are the recommended methods for purifying crude this compound?
A5: Purification of this compound typically involves filtration of the precipitated product after the reaction mixture is neutralized.[3] The crude product is then washed, often with cold water, and dried. For higher purity, recrystallization from a suitable solvent or column chromatography can be employed.[6] For related nitroimidazole compounds, column chromatography using a silica gel stationary phase and a hexane/ethyl acetate gradient eluent system has proven effective.[6]
Q6: Are there any specific safety precautions I should take during the synthesis?
A6: Yes, working with concentrated nitric and sulfuric acids requires stringent safety measures. These are highly corrosive and strong oxidizing agents. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The nitration reaction can be exothermic, so careful control of the temperature, often using an ice bath, is necessary to prevent runaway reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Suboptimal molar ratio of reactants.- Incorrect reaction temperature.- Insufficient reaction time.- Product decomposition. | - Optimize the molar ratio of nitric acid to imidazole. Ratios around 1.1:1 to 1.2:1 have been reported to be effective.[1][2]- Carefully control the reaction temperature. While some protocols use elevated temperatures (55-65°C), others may require cooling to manage the exothermicity.[2]- Ensure the reaction is allowed to proceed for a sufficient duration. Reaction times of 2 hours or more are common.[2]- Avoid excessively high temperatures and prolonged reaction times, which can lead to product degradation. |
| Presence of Multiple Spots on TLC (Isomeric Impurities) | - Lack of regioselectivity in the nitration reaction. | - While this compound is often the major product, the formation of other isomers can be influenced by reaction conditions. Modifying the temperature and the rate of addition of the nitrating agent may improve selectivity.- Isomers can often be separated by column chromatography.[6] |
| Product is Dark or Discolored | - Presence of decomposition products or other impurities. | - Ensure the reaction temperature is well-controlled.- Purify the crude product by recrystallization or column chromatography. The use of activated carbon during recrystallization can sometimes help in removing colored impurities.[7] |
| Difficulty in Isolating the Product | - Incomplete precipitation of the product.- Product is too soluble in the work-up solvent. | - Adjust the pH of the reaction mixture carefully during neutralization to ensure complete precipitation of the this compound.- Use ice-cold water for washing the precipitate to minimize loss due to solubility. |
Experimental Protocols
General Procedure for Nitration of Imidazole:
-
Formation of Disulfuric Imidazole Salt: In a reaction vessel, carefully add imidazole to concentrated sulfuric acid while stirring and maintaining a controlled temperature (e.g., 18-25°C).[3] Allow the mixture to stir for a short period to ensure complete salt formation.
-
Preparation of Nitrating Mixture: In a separate vessel, prepare a mixed acid solution by carefully adding concentrated nitric acid to concentrated sulfuric acid (or oleum) while cooling in an ice bath.[1][2]
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the disulfuric imidazole salt solution. The temperature of the reaction should be carefully monitored and controlled, as the reaction is exothermic. The reaction is then typically heated to a specific temperature (e.g., 55-65°C) and maintained for a set duration (e.g., 2 hours).[2]
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled and poured into ice water. The pH is then carefully adjusted with a base (e.g., ammonia solution) to precipitate the this compound.[3]
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried.[3] Further purification can be achieved by recrystallization or column chromatography.
Visualizations
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104592123A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104892522A - Preparation method of this compound and 4,5-dimetridazloe - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Removal of nitroimidazole antibiotics from aqueous solution by adsorption/bioadsorption on activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 4-Nitroimidazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-nitroimidazole derivatives. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experiments.
Troubleshooting Guides
This section addresses specific issues related to the instability of this compound derivatives and offers potential solutions.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| STAB-001 | Unexpected degradation of the this compound derivative during synthesis or workup. | - High reaction temperatures: Thermal decomposition can occur at elevated temperatures. The C-NO2 bond in this compound can split at temperatures between 185–210 °C.[1] - Extreme pH conditions: Both acidic and basic conditions can promote hydrolysis. - Presence of strong oxidizing or reducing agents: The nitro group is susceptible to redox reactions. | - Optimize reaction temperature: Maintain the reaction temperature as low as possible to achieve the desired transformation. Consider using milder reaction conditions or catalysts. For nitration of imidazole, optimal temperatures have been reported in the range of 55-65°C.[1] - Control pH: Use buffers to maintain a neutral or near-neutral pH during workup and purification. - Avoid incompatible reagents: Carefully select reagents to avoid unwanted side reactions with the nitroimidazole core. |
| STAB-002 | The compound changes color (e.g., turns yellow or brown) upon storage. | - Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[2][3] - Oxidation: Reaction with atmospheric oxygen, especially in the presence of light or metal ions. - Slow thermal decomposition: Even at ambient temperature, some derivatives may degrade over time. | - Protect from light: Store the compound in amber vials or wrap containers with aluminum foil. Conduct experiments under low-light conditions when possible. - Inert atmosphere: Store solids and solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Refrigerated storage: Store the compound at low temperatures (e.g., 2-8 °C or -20 °C) to slow down thermal degradation. |
| STAB-003 | Inconsistent results in biological assays. | - Degradation in assay media: The compound may be unstable in the specific buffer, pH, or temperature of the biological assay. - Interaction with media components: The compound might react with components of the cell culture media or assay reagents. | - Assess stability in assay conditions: Before conducting the full assay, incubate the compound in the assay media under the same conditions and analyze for degradation over time. - Prepare fresh solutions: Prepare solutions of the compound immediately before use. - Modify assay protocol: If instability is confirmed, consider modifying the assay conditions (e.g., shorter incubation times, different buffer system) if possible without compromising the assay's validity. |
| STAB-004 | Low yield or formation of impurities during purification by column chromatography. | - On-column degradation: The compound may be unstable on the stationary phase (e.g., silica gel, which can be slightly acidic). - Prolonged exposure to solvents: Some organic solvents can promote degradation over time. | - Use neutral stationary phase: Consider using neutral alumina or a deactivated silica gel for chromatography. - Minimize purification time: Optimize the chromatography method to reduce the time the compound spends on the column. - Solvent selection: Use freshly distilled, high-purity solvents and avoid prolonged exposure. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound derivatives?
This compound derivatives can degrade through several pathways, primarily:
-
Photodegradation: Upon exposure to UV light, the nitro group can be reduced, or the imidazole ring can be cleaved.
-
Thermal Decomposition: At elevated temperatures, the C-NO2 bond is often the first to break, leading to the formation of reactive radical species and subsequent ring cleavage.[1]
-
Hydrolysis: The imidazole ring can be susceptible to cleavage under strongly acidic or basic conditions. The rate of hydrolysis is often pH-dependent.[4]
-
Reductive Degradation: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly in biological systems or in the presence of reducing agents. This reduction is often a key step in the mechanism of action of nitroimidazole-based drugs.[5]
2. How does the position of the nitro group and other substituents affect stability?
The position of the nitro group and the nature of other substituents on the imidazole ring significantly influence the stability of the molecule.
-
Electron-withdrawing vs. Electron-donating groups: Electron-withdrawing substituents can increase the electrophilicity of the imidazole ring, potentially making it more susceptible to nucleophilic attack. Conversely, electron-donating groups may increase the electron density of the ring, which can influence its reactivity and stability. Computational studies have shown that electron-withdrawing substituents can increase the ionization potential and hardness of the molecule.[6]
-
Steric hindrance: Bulky substituents near the nitro group can provide steric protection, potentially hindering attack on the nitro group and increasing the stability of the compound.
3. What are the best practices for storing this compound derivatives?
To ensure the long-term stability of your this compound derivatives, follow these storage guidelines:
-
Protect from light: Store all derivatives in amber glass vials or containers wrapped in aluminum foil to prevent photodegradation.
-
Control temperature: Store compounds at low temperatures. For short-term storage, 2-8 °C is often sufficient. For long-term storage, -20 °C is recommended.
-
Inert atmosphere: For particularly sensitive derivatives, consider storing them under an inert atmosphere of nitrogen or argon to prevent oxidation.
-
Avoid moisture: Store in a desiccator or with a desiccant to prevent hydrolysis.
-
Solvent choice for solutions: If storing in solution, use a non-reactive, aprotic solvent and prepare fresh solutions when possible.
4. How can I improve the stability of my this compound derivative in a formulation?
Improving the stability of a this compound derivative in a formulation is crucial for its therapeutic application. Consider the following strategies:
-
pH adjustment: Use buffering agents to maintain the pH of the formulation in a range where the derivative exhibits maximum stability.
-
Antioxidants: Include antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to prevent oxidative degradation.
-
Chelating agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze degradation reactions.
-
Excipient selection: Choose excipients that are compatible with the this compound derivative. For solid dosage forms, microcrystalline cellulose and lactose are common fillers. For liquid formulations, consider the use of co-solvents to improve solubility and stability.
-
Encapsulation: Encapsulating the derivative in liposomes or polymeric nanoparticles can protect it from the external environment and provide controlled release.
Quantitative Stability Data
The following tables summarize the stability of various this compound derivatives under different stress conditions. This data is compiled from multiple sources to provide a comparative overview.
Table 1: Thermal Stability of Selected Nitroimidazole Derivatives
| Compound | Method | Onset Decomposition Temperature (°C) | Reference |
| This compound | DSC/Thermolysis-RSFT-IR | 185-210 | [1] |
| 1,4-Dinitroimidazole | DSC/ARC | Relatively low (compared to other dinitroimidazoles) | [7] |
| 2,4-Dinitroimidazole | DSC/ARC | Thermally stable, but high decomposition heat | [8] |
| 4,5-Dinitroimidazole | DSC | - | [9] |
Table 2: Photodegradation of Selected Nitroimidazole Derivatives in Aqueous Solution
| Compound | Light Source | Half-life (t1/2) | Quantum Yield (Φ) | Reference |
| Metronidazole | UV | Most photolabile among tested 5-nitroimidazoles | - | [3] |
| Ornidazole | UV | - | - | [2][3] |
| Tinidazole | UV | - | - | [2][3] |
Note: Quantitative data for the photodegradation of a wide range of this compound derivatives is limited in the reviewed literature. The provided information highlights the general photosensitivity of the nitroimidazole class.
Experimental Protocols
1. Protocol for Assessing Photostability of a this compound Derivative
This protocol is a general guideline for assessing the photostability of a this compound derivative in solution, based on ICH Q1B guidelines.[10]
Materials:
-
This compound derivative
-
Solvent (e.g., methanol, acetonitrile, water)
-
Volumetric flasks
-
Quartz cuvettes or other transparent containers
-
Photostability chamber with a calibrated light source (providing both UVA and visible light)
-
HPLC or UV-Vis spectrophotometer
-
Control samples wrapped in aluminum foil
Procedure:
-
Sample Preparation: Prepare a solution of the this compound derivative of a known concentration in the chosen solvent. Prepare at least two sets of samples: one for light exposure and one as a dark control.
-
Dark Control: Wrap one set of samples completely in aluminum foil to protect them from light.
-
Light Exposure: Place the unwrapped samples and the dark control samples in the photostability chamber.
-
Irradiation: Expose the samples to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).
-
Sampling: At appropriate time intervals, withdraw aliquots from both the light-exposed and dark control samples.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method or UV-Vis spectrophotometry to determine the concentration of the remaining parent compound.
-
Data Analysis: Compare the degradation of the light-exposed samples to the dark control samples to determine the extent of photodegradation. Calculate the degradation rate constant and half-life.
2. Protocol for Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
This protocol provides a general procedure for evaluating the thermal stability of a this compound derivative.
Materials:
-
This compound derivative
-
DSC instrument
-
Aluminum or hermetically sealed sample pans
-
Inert gas (e.g., nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound derivative (typically 1-5 mg) into a DSC sample pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 300 °C or higher, depending on the expected decomposition temperature).
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition, which is an indicator of the thermal stability of the compound. The peak of the exothermic event corresponds to the maximum decomposition rate.
Visualizations
Caption: Major degradation pathways of this compound derivatives.
Caption: Workflow for assessing and improving the stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Resistance to 4-Nitroimidazole-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when working with 4-nitroimidazole-based drugs and resistant strains.
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Minimum Inhibitory Concentration (MIC) values against known susceptible strains. | - Inoculum preparation error: Inoculum density is too high or too low. - Media issues: Incorrect media type, pH, or presence of interfering substances. - Antibiotic degradation: Improper storage or handling of the this compound compound. - Incubation conditions: Incorrect temperature or atmospheric conditions (e.g., presence of oxygen for anaerobic organisms).[1] | - Standardize inoculum: Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard.[2] - Verify media: Ensure the correct medium is used and the pH is appropriate for the organism. Check for supplements that may interfere with drug activity. - Proper compound handling: Store the compound as recommended and prepare fresh stock solutions for each experiment. - Optimize incubation: Ensure the incubator is calibrated and maintain appropriate anaerobic or microaerophilic conditions.[1] |
| Inconsistent MIC results between experimental repeats. | - Variability in inoculum preparation: Inconsistent cell density between experiments. - Pipetting errors: Inaccurate serial dilutions of the compound. - Contamination: Contamination of the bacterial culture or reagents. | - Consistent inoculum: Prepare fresh inoculum for each experiment and standardize the density meticulously. - Calibrate pipettes: Ensure pipettes are properly calibrated. Use fresh tips for each dilution. - Aseptic technique: Use strict aseptic techniques to prevent contamination. Plate a sample of the inoculum to check for purity. |
| Test compound appears effective against resistant strains, but results are not reproducible. | - Spontaneous mutations: Possibility of reversion to a susceptible phenotype in the resistant strain. - Plasmid loss: If resistance is plasmid-mediated, the plasmid may have been lost during subculturing. | - Confirm resistance profile: Regularly confirm the resistance profile of your strains by testing against the original selective antibiotic. - Maintain selective pressure: When culturing resistant strains, include a sub-MIC concentration of the selective antibiotic in the growth medium to maintain the resistance phenotype. |
| No reduction in MIC when using an efflux pump inhibitor (EPI) with a suspected resistant strain. | - Efflux is not the primary resistance mechanism: The strain may have other resistance mechanisms, such as altered nitroreductase activity. - Incorrect EPI concentration: The concentration of the EPI may be too low to be effective or too high, causing toxicity. - EPI is not effective against the specific efflux pump: The strain may express an efflux pump that is not inhibited by the chosen EPI. | - Investigate other mechanisms: Assess nitroreductase activity in the resistant strain. - Optimize EPI concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI.[2] - Use a broad-spectrum EPI or multiple EPIs: If the specific efflux pump is unknown, a broad-spectrum inhibitor or a combination of inhibitors may be more effective. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary mechanisms of resistance to this compound-based drugs?
A1: The primary mechanism of resistance is the decreased activity of nitroreductase enzymes.[3][4] These enzymes are crucial for the reductive activation of the this compound prodrug into its active, cytotoxic form.[3][4] Resistance can also be caused by mutations in the genes encoding these nitroreductases (e.g., rdxA and frxA in H. pylori) or by the presence of nim genes, which are associated with nitroimidazole resistance.[4] Additionally, active efflux of the drug from the bacterial cell by efflux pumps can contribute to resistance.[5][6]
Experimental Design and Protocols
Q2: How can I determine if reduced nitroreductase activity is the cause of resistance in my bacterial isolates?
A2: You can perform a nitroreductase activity assay. This can be done using whole cells or cell lysates. A common method involves monitoring the reduction of a chromogenic or fluorogenic substrate that is a known target of nitroreductases. A lower rate of substrate reduction in the resistant strain compared to a susceptible control strain would indicate decreased nitroreductase activity.[7][8][9]
Q3: What is a standard protocol for assessing the activity of efflux pump inhibitors (EPIs)?
A3: A standard method is to determine the Minimum Inhibitory Concentration (MIC) of the this compound drug in the presence and absence of the EPI. A significant reduction (typically a four-fold or greater decrease) in the MIC in the presence of the EPI suggests that efflux is a mechanism of resistance and that the EPI is active.[2] Another method is a real-time efflux assay using a fluorescent substrate like ethidium bromide.[10][11]
Q4: My new this compound derivative shows promising activity against resistant strains. What are the next steps for characterization?
A4: After initial MIC testing, further characterization should include:
-
Time-kill kinetics: To determine if the compound is bactericidal or bacteriostatic.
-
Cytotoxicity assays: To assess the compound's toxicity against mammalian cell lines.
-
Mechanism of action studies: To confirm if the compound is activated by nitroreductases and to investigate its downstream effects.
-
In vivo efficacy studies: To evaluate the compound's effectiveness in an animal model of infection.[12]
Data Interpretation
Q5: How should I interpret MIC values when comparing a new compound to a reference drug like metronidazole?
A5: A lower MIC value indicates greater potency.[13] When comparing a new compound to metronidazole against resistant strains, a significantly lower MIC for the new compound suggests it may be able to overcome the resistance mechanism. It is also important to consider the therapeutic index, which is the ratio of the toxic dose to the therapeutic dose.
Data Presentation: Comparative Efficacy of this compound Derivatives
The following tables summarize the in vitro activity of various this compound compounds against susceptible and resistant bacterial and protozoan strains.
Table 1: In Vitro Activity of Novel Nitroimidazoles against Helicobacter pylori
| Compound | Metronidazole-Susceptible Strain (MIC µg/mL) | Metronidazole-Resistant Strain (MIC µg/mL) | Reference |
| Metronidazole | ≤ 8 | > 8 | [14] |
| Compound 4a | 8 | 16 | [14] |
| Compound 4d | 4 | 8 | [14] |
| Compound 4f | 4 | 8 | [14] |
Table 2: In Vitro Activity of Novel 5-Nitroimidazoles against Giardia duodenalis
| Compound | Metronidazole-Susceptible Strains (MIC µM) | Metronidazole-Resistant Strains (MIC µM) | Reference |
| Metronidazole | ≤ 10 | ≥ 50 | [4] |
| Compound 3 | ≤ 10 | 10-25 | [4] |
| Compound 14 | ≤ 10 | 1 | [4] |
| Compound 17 | ≤ 10 | 10-25 | [4] |
Table 3: In Vitro Activity of Novel Nitroimidazoles against Staphylococcus aureus
| Compound | Methicillin-Susceptible S. aureus (MSSA) (MIC µg/mL) | Methicillin-Resistant S. aureus (MRSA) (MIC µg/mL) | Reference |
| Metronidazole | > 1024 | > 1024 | [6] |
| Compound 8b | 128 | 64 | [6] |
| Compound 8g | 1 | 1 | [6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Incubate at the appropriate temperature with shaking until the culture reaches the exponential growth phase.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]
-
Dilute the standardized suspension to the final inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a positive control (inoculated broth without compound) and a negative control (uninoculated broth).
-
Seal the plate and incubate at the appropriate temperature and atmospheric conditions for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[13] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: Nitroreductase Activity Assay (Whole-Cell)
This protocol provides a method for assessing nitroreductase activity in whole bacterial cells.
-
Bacterial Cell Preparation:
-
Grow bacterial cultures (both susceptible and resistant strains) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash them twice with a suitable buffer (e.g., 50 mM Tris, pH 7.4), and resuspend them in the same buffer.[8]
-
Adjust the cell density to a standardized value (e.g., OD₆₀₀ of 1.0).
-
-
Assay Reaction:
-
In a 96-well plate, add the prepared bacterial cell suspension.
-
Add a nitroreductase substrate (e.g., a luciferin derivative or a chromogenic compound like nitrofurantoin).
-
If required by the specific nitroreductase, add a cofactor such as NADH or NADPH.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).[8]
-
-
Measurement:
-
If using a chromogenic substrate, measure the change in absorbance at the appropriate wavelength using a microplate reader.
-
If using a fluorogenic or luminogenic substrate, measure the fluorescence or luminescence signal.[8]
-
-
Data Analysis:
-
Compare the rate of substrate conversion between the resistant and susceptible strains. A significantly lower rate in the resistant strain indicates reduced nitroreductase activity.
-
Protocol 3: Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
This assay measures the accumulation of the fluorescent dye ethidium bromide (EtBr) to assess efflux pump activity.
-
Cell Preparation:
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cells in the same buffer to a standardized optical density.
-
-
Assay Procedure:
-
Pre-incubate the bacterial cells with and without the efflux pump inhibitor (EPI) at a predetermined concentration for a short period (e.g., 10 minutes).
-
Add ethidium bromide to the cell suspensions.
-
Immediately measure the fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
Visualizations
Caption: Signaling pathway of this compound activation and resistance.
Caption: Experimental workflow for MIC determination.
Caption: Logical relationships in overcoming this compound resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Nitrate Reductase Activity Assay of Mycolicibacterium smegmatis Crude Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Selectivity of 4-Nitroimidazole Hypoxia Markers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Nitroimidazole (4-NI) based hypoxia markers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and achieve reliable, selective detection of hypoxic cells.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the selectivity of this compound markers for hypoxic tissues?
A1: The selectivity of this compound markers stems from their bioreductive activation. In all viable cells, the nitro group (-NO₂) of the 4-NI molecule undergoes a one-electron reduction to form a nitro radical anion. In well-oxygenated (normoxic) tissues, this radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen, creating a "futile cycle" with no net reduction. However, under hypoxic conditions (low oxygen), the radical anion undergoes further reduction to form reactive intermediates, such as hydroxylamines. These reactive species then covalently bind to cellular macromolecules, like proteins and DNA, effectively trapping the marker within the hypoxic cell. This oxygen-dependent differential metabolism is the basis for their selectivity.[1]
Q2: What is the difference between 2-nitroimidazole and this compound markers in terms of selectivity?
A2: 2-nitroimidazoles generally exhibit higher hypoxia selectivity compared to 4-nitroimidazoles. This is attributed to their less negative reduction potential, meaning they are more easily reduced.[2] For instance, the reduction potential of 2-nitroimidazole is approximately -0.39 V, whereas for this compound it is -0.56 V.[1] This electrochemical property makes 2-nitroimidazoles more sensitive probes for detecting hypoxic regions.[2] Consequently, many widely used hypoxia markers, such as pimonidazole and [¹⁸F]FMISO, are 2-nitroimidazole derivatives.[1][3]
Q3: Can this compound markers detect different types of hypoxia, such as acute and chronic?
A3: Yes, certain nitroimidazole markers, particularly those that are weak bases like pimonidazole, can be effective in detecting both chronic (diffusion-limited) and acute (perfusion-limited) hypoxia. Weakly basic compounds can become "trapped" and accumulate in cells with a lower intracellular pH, which can be a feature of cells experiencing fluctuating or acute hypoxia near blood vessels. This accumulation can lead to higher levels of binding during transient hypoxic events.
Q4: What are the recommended dosages for in vivo experiments using pimonidazole?
A4: The optimal dose of pimonidazole hydrochloride can vary depending on the animal model and specific experimental goals. However, doses in mice and rats have ranged from 30 mg/kg to 400 mg/kg without significant toxicity. It is important to note that at doses above 100 mg/kg, effects on blood flow have been observed in some tumor models. For larger animals, dosing is often calculated based on surface area, with a recommended dose of 0.5 g/m² for humans.[4][5]
Q5: How soon after administration of a 4-NI marker can tissues be harvested?
A5: The timing of tissue harvesting depends on the specific marker's pharmacokinetics. For pimonidazole, adducts are stable, and tissues can typically be harvested 1-2 hours after intravenous or intraperitoneal injection.[4] This allows for sufficient distribution of the marker and its selective retention in hypoxic tissues.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Staining / Low Signal-to-Noise Ratio | 1. Suboptimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. 2. Inadequate Blocking: Insufficient blocking of non-specific binding sites. 3. Incomplete Washing: Residual unbound antibodies remaining on the tissue section. 4. Autofluorescence: Endogenous fluorescence from the tissue itself. | 1. Titrate Antibodies: Perform a dilution series for both primary and secondary antibodies to determine the optimal concentration that maximizes specific signal while minimizing background. 2. Optimize Blocking: Increase the incubation time with the blocking buffer (e.g., normal serum from the same species as the secondary antibody, or bovine serum albumin). 3. Thorough Washing: Increase the number and duration of wash steps between antibody incubations. 4. Use Spectral Unmixing or Antifade Reagents: If using fluorescence detection, employ spectral unmixing techniques if available on your microscope, or use mounting media containing an antifade reagent with DAPI to help quench some background. |
| No or Weak Hypoxia-Specific Signal | 1. Absence of Severe Hypoxia: The experimental model may not have regions with sufficiently low oxygen levels (typically pO₂ < 10 mmHg) for significant marker binding.[1] 2. Insufficient Marker Dose or Incubation Time: The amount of marker administered or the time allowed for it to accumulate may be inadequate. 3. Low Nitroreductase Activity: The cells of interest may have low levels of the enzymes required to reduce the nitroimidazole.[6] 4. Improper Tissue Fixation/Processing: Under-fixation can lead to poor tissue morphology and loss of antigenicity, while over-fixation can mask the epitope. | 1. Verify Hypoxia Model: Use a positive control model known to generate robust hypoxia. Confirm hypoxia using a complementary method, such as HIF-1α staining or a commercial live-cell hypoxia dye.[7] 2. Optimize Dosing and Timing: Increase the dose of the 4-NI marker or the incubation/circulation time based on literature recommendations and pilot studies.[4][5] 3. Assess Nitroreductase Levels: If possible, measure the expression or activity of relevant nitroreductases in your cell or tissue model. 4. Optimize Fixation Protocol: For formalin-fixed, paraffin-embedded tissues, ensure fixation is carried out for an appropriate duration (e.g., 16-32 hours in 10% neutral buffered formalin). Consider using frozen sections as an alternative. |
| Inconsistent or Unexpected Staining Pattern | 1. Non-Specific Binding in Certain Tissues: Some tissues, like areas of keratinization in head and neck cancers, have been reported to show pimonidazole staining that may not be related to hypoxia.[8] 2. Marker Distribution Issues: Poor perfusion in certain tumor regions can limit the delivery of the 4-NI marker. 3. Edge Effect: Cells at the edge of a tissue section or cell culture well may experience different oxygen levels, leading to artifactual staining. | 1. Careful Histological Correlation: Correlate staining patterns with the underlying tissue histology to identify potentially confounding structures. 2. Assess Vascular Perfusion: Co-stain with a marker of blood vessels (e.g., CD31) to evaluate the relationship between marker binding and vascularity.[7] 3. Ensure Uniform Conditions: Be mindful of potential artifacts at tissue edges. Analyze central regions of the tissue for the most reliable results. For in vitro studies, ensure uniform cell seeding and media volume. |
Quantitative Data Summary
Table 1: Comparison of Physicochemical and Biological Properties of Nitroimidazole-based Hypoxia Markers
| Marker | Type | Reduction Potential (V at pH 7) | LogP (Octanol-Water Partition Coefficient) | Key Features |
| 2-Nitroimidazole | 2-Nitroimidazole | -0.39[1] | - | Higher reduction potential leads to greater hypoxia selectivity. |
| This compound | This compound | -0.56[1] | - | More difficult to reduce, potentially limiting utility as a highly sensitive hypoxia probe.[2] |
| [¹⁸F]FMISO | 2-Nitroimidazole | - | 0.40[2] | Widely used PET tracer; slow clearance kinetics can lead to low target-to-background ratios.[9] |
| Pimonidazole | 2-Nitroimidazole | - | 8.5 (free base) | High octanol-water partition coefficient allows for good tissue penetration, including the brain.[4] |
| [¹⁸F]-23 | 2-Nitroimidazole | - | - | A PET tracer with a PEG-sulfonyl-linker showing improved tumor uptake and tumor-to-muscle ratio compared to [¹⁸F]FMISO in a preclinical model.[3] |
| [¹⁸F]-24 | This compound | - | - | A PET tracer that showed significantly decreased tumor uptake compared to its 2-nitroimidazole counterpart ([¹⁸F]-23).[3] |
Experimental Protocols
Protocol 1: Immunohistochemical Detection of Pimonidazole Adducts in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
-
Pimonidazole Administration (In Vivo):
-
Prepare a fresh solution of pimonidazole hydrochloride in sterile saline (e.g., 10 mg/mL).
-
Administer to the animal (e.g., mouse) via intravenous or intraperitoneal injection at a dose of 60 mg/kg.
-
Allow the marker to circulate for 90-120 minutes.
-
-
Tissue Harvesting and Fixation:
-
Euthanize the animal and excise the tissues of interest.
-
Fix tissues in 10% neutral buffered formalin (NBF) for 16-32 hours at room temperature.
-
Process tissues through a series of graded alcohols and xylene, and embed in paraffin wax.
-
-
Immunohistochemistry:
-
Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to water.
-
Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding sites with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against pimonidazole adducts (e.g., a mouse monoclonal antibody) at the optimized dilution overnight at 4°C.
-
Wash sections with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse HRP) for 1 hour at room temperature.
-
Wash sections with PBS.
-
Develop the signal using a chromogen such as 3,3'-Diaminobenzidine (DAB) and monitor for color development.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Visualizations
References
- 1. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. Development of novel 18F-PET agents for tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAQ [hypoxyprobe.com]
- 5. maokangbio.com [maokangbio.com]
- 6. Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxia Detection Assays [sigmaaldrich.com]
- 8. Refinement of an Established Procedure and Its Application for Identification of Hypoxia in Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: 4-Nitroimidazole Versus 2-Nitroimidazole as Hypoxia Markers
For researchers, scientists, and drug development professionals, the accurate detection of hypoxic regions in tumors is critical for predicting treatment response and developing targeted therapies. Nitroimidazoles have emerged as the gold standard for this purpose, with 2-nitroimidazole derivatives, such as pimonidazole and [¹⁸F]FMISO, being extensively used. However, the question of whether 4-nitroimidazole analogues could offer comparable or superior performance remains a topic of interest. This guide provides an objective comparison of this compound and 2-nitroimidazole as hypoxia markers, supported by experimental data.
The fundamental principle behind the use of nitroimidazoles as hypoxia markers lies in their bioreductive activation. In low-oxygen environments, the nitro group of the imidazole ring is reduced by cellular nitroreductases to form reactive intermediates. These intermediates then bind covalently to intracellular macromolecules, effectively trapping the marker within hypoxic cells. In normoxic tissues, the reduced nitroimidazole is rapidly reoxidized, preventing its accumulation. This differential retention allows for the specific identification of hypoxic regions.
The position of the nitro group on the imidazole ring—at the 2-position versus the 4-position—significantly influences the electron affinity of the molecule. This, in turn, affects the efficiency of its reduction and, consequently, its performance as a hypoxia marker.
Performance Comparison: 2-Nitroimidazole Takes the Lead
Experimental evidence consistently demonstrates the superiority of 2-nitroimidazole derivatives over their this compound counterparts as hypoxia markers. The higher electron affinity of 2-nitroimidazoles facilitates their reduction in hypoxic conditions, leading to greater accumulation and a stronger signal.
A key metric for evaluating hypoxia markers is the hypoxia-selective factor (HSF), which is the ratio of uptake in hypoxic cells to that in normoxic cells. A higher HSF indicates greater specificity for hypoxic tissue. Studies comparing metal complexes of 2- and 4-nitroimidazoles have shown that the 2-nitroimidazole-containing complex exhibits a higher HSF.[1] For instance, one study found that a 2-nitroimidazole complex had an HSF of 0.74, while its this compound counterpart had an HSF of 0.64.[1] This suggests a greater and more selective uptake of the 2-nitroimidazole derivative in hypoxic conditions.[1]
Biodistribution studies in tumor-bearing mice further support the enhanced performance of 2-nitroimidazoles. When comparing radioiodinated derivatives, the 2-nitroimidazole analogue demonstrated favorable tumor localization and slower clearance from the tumor compared to two different this compound analogues.[2] This prolonged retention in the tumor, coupled with faster clearance from other organs, results in higher tumor-to-tissue ratios and improved imaging contrast over time.[2]
| Parameter | 2-Nitroimidazole Derivative | This compound Derivative | Reference |
| Hypoxia-Selective Factor (HSF) | 0.74 | 0.64 | [1] |
| Tumor Uptake (in vivo) | Higher | Lower | [1] |
| Tumor Clearance | Slower | Faster | [2] |
| Tumor-to-Tissue Ratios | Higher | Lower | [2] |
Signaling Pathway and Experimental Workflow
The mechanism of action of nitroimidazole-based hypoxia markers involves a series of reduction steps that are dependent on the low-oxygen environment. This process is initiated by cellular nitroreductases.
Bioreductive activation of nitroimidazoles under hypoxic vs. normoxic conditions.
A typical experimental workflow for evaluating a nitroimidazole-based hypoxia marker, such as pimonidazole, involves administration of the compound to a tumor-bearing animal, followed by tissue collection and immunohistochemical analysis.
Experimental workflow for pimonidazole-based hypoxia detection.
Experimental Protocols
Pimonidazole Immunohistochemistry for Hypoxia Detection in Tumors
This protocol outlines the key steps for the detection of hypoxic cells in tumor tissue using pimonidazole.
1. Pimonidazole Administration:
-
Prepare a solution of pimonidazole hydrochloride at a concentration of 30 mg/mL in sterile 0.9% saline.[3]
-
Inject the pimonidazole solution intravenously into tumor-bearing mice at a dosage of 60 mg/kg body weight.[3]
-
Allow the pimonidazole to circulate for 90 minutes before euthanizing the animal.[3]
2. Tissue Collection and Preparation:
-
Immediately following euthanasia, excise the tumor and other organs of interest.
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until sectioning.[3]
-
Cut 4 µm frozen sections using a cryostat.[4]
3. Immunohistochemical Staining:
-
Thaw the tissue sections and fix them in cold acetone for 10 minutes.[4]
-
Rinse the sections and incubate them overnight at 4°C with a mouse monoclonal anti-pimonidazole antibody.[4]
-
After washing, incubate the sections for 90 minutes with a fluorescently labeled secondary antibody (e.g., Cy-3-conjugated goat anti-mouse antibody).[4]
-
Mount the slides with an appropriate mounting medium.
4. Analysis:
-
Visualize the stained sections using a fluorescence microscope.
-
The fluorescent signal indicates the presence of pimonidazole adducts and, therefore, hypoxic regions within the tissue.
[¹⁸F]FMISO PET Imaging for In Vivo Hypoxia Detection
This protocol provides a general outline for performing Positron Emission Tomography (PET) imaging with [¹⁸F]fluoromisonidazole ([¹⁸F]FMISO) to non-invasively quantify tumor hypoxia.
1. Radiotracer Administration:
-
Intravenously inject the tumor-bearing animal with [¹⁸F]FMISO at a dose of 3.7 MBq/kg.[5]
2. PET Scan Acquisition:
-
Position the animal in the PET scanner.
-
Acquire static PET images for 20 minutes, typically starting 90-120 minutes after the injection of the radiotracer.[5][6]
-
A CT scan is also acquired for anatomical reference.[6]
3. Image Analysis:
-
Reconstruct the PET and CT images.
-
Draw regions of interest (ROIs) around the tumor and a reference tissue (e.g., muscle) on the co-registered images.
-
Calculate the standardized uptake value (SUV) for the tumor and the tumor-to-muscle (T/M) ratio to quantify the extent of hypoxia.[6]
Conclusion
The available experimental data strongly indicates that 2-nitroimidazole derivatives are more effective and specific markers of hypoxia compared to this compound analogues. Their superior performance is attributed to their higher electron affinity, which leads to more efficient bioreductive activation and trapping in hypoxic cells. While research into novel hypoxia markers is ongoing, 2-nitroimidazoles, particularly pimonidazole for immunohistochemistry and [¹⁸F]FMISO for PET imaging, remain the established and reliable tools for researchers and clinicians in the field of oncology.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Synthesis and in vitro and in vivo evaluation of three radioiodinated nitroimidazole analogues as tumor hypoxia markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Anticancer Activity of 4-Nitroimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activity of various 4-nitroimidazole derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in evaluating the potential of these compounds as novel cancer therapeutics.
Introduction to this compound Derivatives in Oncology
The imidazole ring is a key structural motif in many biologically active compounds.[1] When substituted with a nitro group at the 4-position, these derivatives have demonstrated significant potential as anticancer agents.[2] A primary mechanism of their anticancer activity is believed to be bioreductive activation under the hypoxic conditions often found in solid tumors.[3][4] This selective activation leads to the formation of reactive cytotoxic species that can induce cellular damage and inhibit tumor growth.[3][4]
Comparative Anticancer Activity
The in vitro cytotoxic activity of several this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized in the tables below. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
This compound-Piperazine Conjugates
A series of this compound derivatives conjugated with piperazine moieties have been synthesized and evaluated for their antiproliferative activity.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 5f | MCF-7 | Breast Adenocarcinoma | 1.0 (µg/mL) | [2] |
| Compound 5h | MCF-7 | Breast Adenocarcinoma | 1.0 (µg/mL) | |
| Compound 5k | MCF-7 | Breast Adenocarcinoma | 1.0 (µg/mL) | [2] |
| Compound 5d | PC3 | Prostate Cancer | 4.0 (µg/mL) | [2] |
| Compound 5m | DU145 | Prostate Cancer | 5.0 (µg/mL) | [2] |
| Compound 5 | MCF-7 | Breast Adenocarcinoma | 1.0 ± 0 | [5] |
| Compound 5 | PC3 | Prostate Cancer | 9.00 ± 0.028 | [5] |
| Compound 7 | HepG2 | Hepatocellular Carcinoma | 5.6 ± 0.5 | [1] |
| Compound 7 | MCF-7 | Breast Adenocarcinoma | 32.1 ± 5.6 | [1] |
| Compound 10 | HepG2 | Hepatocellular Carcinoma | 29.6 ± 7.6 | [1] |
| Compound 10 | MCF-7 | Breast Adenocarcinoma | 46.2 ± 8.2 | [1] |
This compound-Isoxazole Conjugates
The conjugation of this compound with isoxazole has also yielded compounds with potent anticancer activity.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 9a | MCF-7 | Breast Adenocarcinoma | 0.052 - 0.012 | |
| Compound 9j | MCF-7 | Breast Adenocarcinoma | 0.052 - 0.012 | |
| Compound 9k | MCF-7 | Breast Adenocarcinoma | 0.052 - 0.012 | |
| Compound 9o | MCF-7 | Breast Adenocarcinoma | 0.052 - 0.012 | |
| Compound 9a | PC-3 | Prostate Cancer | 0.156 - 0.041 | |
| Compound 9d | PC-3 | Prostate Cancer | 0.156 - 0.041 | |
| Compound 9g | PC-3 | Prostate Cancer | 0.156 - 0.041 | |
| Compound 9j | PC-3 | Prostate Cancer | 0.156 - 0.041 | |
| Compound 9k | PC-3 | Prostate Cancer | 0.156 - 0.041 | |
| Compound 9a | DU-145 | Prostate Cancer | 1.18 - 0.356 | |
| Compound 9j | DU-145 | Prostate Cancer | 1.18 - 0.356 | |
| Compound 9k | DU-145 | Prostate Cancer | 1.18 - 0.356 | |
| Compound 9o | DU-145 | Prostate Cancer | 1.18 - 0.356 |
N-Alkyl-Nitroimidazole Derivatives
Studies on N-alkyl-nitroimidazoles have provided insights into the structure-activity relationship, suggesting that the length of the alkyl chain can influence cytotoxic activity.
| Compound | Cell Line | Cell Type | LC50 (µM) | Reference |
| N-methyl-nitroimidazole | MDA-MB-231 | Human Breast Adenocarcinoma | 16.67 ± 2.3 | [6] |
| N-methyl-nitroimidazole | A549 | Human Lung Carcinoma | 17.00 ± 1.7 | [6] |
| N-methyl-nitroimidazole | Vero | Normal Kidney Cells | 27.00 ± 2.8 | [6] |
Note: LC50 (Lethal Concentration 50%) is used in this study, which is analogous to IC50.
Experimental Protocols
The evaluation of the anticancer activity of this compound derivatives predominantly relies on in vitro cytotoxicity assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol
This protocol outlines the key steps for assessing cell viability after treatment with this compound derivatives.
1. Cell Seeding:
-
Cancer cell lines are seeded in 96-well plates at a predetermined density.
-
The plates are incubated overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell adherence.[6]
2. Compound Treatment:
-
A stock solution of the this compound derivative is prepared, typically in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are made in the appropriate cell culture medium.
-
The medium from the cell plates is removed, and the cells are treated with various concentrations of the test compound.
-
Control wells containing vehicle (e.g., DMSO) without the test compound are included.[6]
3. Incubation:
-
The plates are incubated for a specified period, commonly 72 hours, to allow the compound to exert its cytotoxic effects.[6]
4. MTT Addition and Formazan Formation:
-
After the incubation period, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6]
5. Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
A solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[6]
6. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[6]
7. Data Analysis:
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[6]
Mechanism of Action: Signaling Pathways
The anticancer effect of this compound derivatives is primarily attributed to their bioreductive activation in hypoxic tumor environments. More recent studies have also suggested potential interactions with specific cellular signaling pathways.
Bioreductive Activation Pathway
Under low oxygen conditions, the nitro group of the this compound molecule undergoes a one-electron reduction, catalyzed by cellular reductases, to form a nitro radical anion.[3][4] In the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent compound. However, in a hypoxic environment, the radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can covalently bind to cellular macromolecules, including DNA and proteins, leading to cellular damage and cell death.[3]
Potential Involvement of the CDK2 Pathway
Recent research suggests that some nitroimidazole derivatives may exert their anticancer effects through the modulation of cell cycle regulatory proteins. One study proposed that certain this compound derivatives could act as inhibitors of cyclin-dependent kinase 2 (CDK2). CDK2 is a key enzyme that, in complex with cyclin E or cyclin A, promotes the transition from the G1 to the S phase of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis. Molecular docking studies have suggested that these compounds may bind to the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their mechanism of action, centered around bioreductive activation in hypoxic tumors, offers a degree of selectivity for cancer cells. The quantitative data presented herein highlights the potent cytotoxic effects of various derivatives against a range of cancer cell lines. Further research into their precise molecular targets and signaling pathways, such as the potential inhibition of CDK2, will be crucial in optimizing their therapeutic potential and advancing them towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
4-Nitroimidazole as a Radiosensitizer: An In Vitro Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive in vitro comparison of 4-Nitroimidazole's potential as a radiosensitizer against other key nitroimidazole-based compounds. This guide synthesizes available data to inform future research and development in radiation oncology.
The search for effective radiosensitizers to enhance the therapeutic window of radiotherapy, particularly in hypoxic tumors, has led to extensive investigation of nitroimidazole compounds. These agents mimic oxygen's ability to "fix" radiation-induced DNA damage, thereby increasing cell kill in oxygen-deficient environments. While 2-nitroimidazoles like misonidazole and 5-nitroimidazoles such as nimorazole have been widely studied, the potential of 4-nitroimidazoles remains less characterized. This guide provides a comparative overview of the in vitro performance of this compound derivatives alongside established and developmental radiosensitizers, based on available experimental data.
Comparative Performance of Nitroimidazole-Based Radiosensitizers
The efficacy of a radiosensitizer is primarily evaluated by its Sensitizer Enhancement Ratio (SER), which quantifies the factor by which the radiosensitizer increases the lethal effects of radiation under hypoxic conditions. Additionally, the cytotoxic profile of the compound, often expressed as the half-maximal inhibitory concentration (IC50) under both oxic and hypoxic conditions, is crucial for determining its therapeutic index.
While direct, comprehensive in vitro data for the parent this compound compound is limited in the current body of literature, studies on its derivatives provide valuable insights into its potential. For a robust comparison, this guide includes data on well-established 2- and 5-nitroimidazole radiosensitizers.
| Compound Class | Specific Compound | Cell Line | Sensitizer Enhancement Ratio (SER) | IC50 (Hypoxic) | IC50 (Oxic) | Hypoxic Cytotoxicity Ratio (HCR) |
| This compound Derivative | 5-Phenoxysulphonyl-1-methyl-4-nitroimidazole (NSC 38087) | V79 | > Predicted by electron affinity[1] | - | 5 µM (2h exposure)[1] | <1 (More toxic in air)[1] |
| 2-Nitroimidazoles | Misonidazole | HCT116/54C | 1.46 ± 0.01 | - | - | - |
| Etanidazole | HCT116/54C | 1.18 ± 0.00 | - | - | - | |
| IAZA | FaDu | 1.41 | - | - | - | |
| FAZA | FaDu | 1.09 | - | - | - | |
| 5-Nitroimidazole | Nimorazole | HCT116/54C | 1.20 ± 0.01 | - | - | - |
Note: The table presents a summary of available data. Experimental conditions such as drug concentration and radiation dose for SER calculation may vary between studies. Direct comparison should be made with caution.
Mechanistic Insights: The Role of Nitroimidazoles in Radiosensitization
Nitroimidazoles exert their radiosensitizing effect primarily in hypoxic cells. Under normal oxygen levels, the reduced nitroimidazole radical anion is rapidly re-oxidized, rendering it ineffective. However, in the absence of oxygen, this radical can undergo further reduction to form reactive species that interact with and "fix" radiation-induced DNA damage, making it irreparable and leading to cell death.
Figure 1. Proposed mechanism of this compound as a radiosensitizer.
Experimental Protocols for In Vitro Validation
Standardized in vitro assays are fundamental to the evaluation and comparison of potential radiosensitizers. The following are key experimental protocols cited in the validation of nitroimidazole-based compounds.
Clonogenic Survival Assay
The clonogenic assay is the gold standard for assessing the effect of ionizing radiation on cell reproductive integrity.
Protocol:
-
Cell Seeding: Plate a known number of single cells into multi-well plates or petri dishes. The number of cells seeded is adjusted based on the expected survival fraction for each radiation dose.
-
Drug Incubation: Expose the cells to the radiosensitizer (e.g., this compound) at various concentrations for a defined period before irradiation. This is typically performed under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions.
-
Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Incubate the plates for 7-14 days to allow for colony formation from surviving cells.
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each dose and plot the cell survival curves. The Sensitizer Enhancement Ratio (SER) is then determined from these curves.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Treatment: Treat cells with the radiosensitizer and/or radiation as described for the clonogenic assay.
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Western Blot for γ-H2AX
The phosphorylation of histone H2AX (to form γ-H2AX) is an early marker of DNA double-strand breaks.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the radiosensitizer and radiation. At various time points post-treatment, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific for γ-H2AX, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensity to determine the relative levels of γ-H2AX, indicating the extent of DNA double-strand breaks.
Figure 2. A typical experimental workflow for the in vitro validation of a radiosensitizer.
Conclusion
The in vitro data for derivatives of this compound suggest that this class of compounds holds promise as hypoxic cell radiosensitizers. The available evidence on 5-substituted 4-nitroimidazoles indicates that their radiosensitizing effect may be more potent than predicted by their electron affinity alone, potentially due to interactions with cellular thiols[1]. However, a comprehensive evaluation of the parent this compound compound is necessary to fully understand its potential and to guide the rational design of new, more effective analogues.
Compared to the well-characterized 2- and 5-nitroimidazoles, the this compound scaffold remains a relatively underexplored area in radiosensitizer research. Future in vitro studies should focus on determining the SER and cytotoxicity profiles of the parent this compound across a panel of cancer cell lines under standardized hypoxic conditions. Such data will be critical for establishing a baseline for this chemical class and for identifying promising lead compounds for further preclinical and clinical development. The experimental protocols outlined in this guide provide a robust framework for conducting these essential validation studies.
References
Comparative Efficacy of 4-Nitroimidazole Analogs Against Anaerobic Bacteria: A Guide for Researchers
A comprehensive analysis of the in vitro activity of various 4-nitroimidazole analogs against clinically significant anaerobic bacteria, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to guide future research and development.
The rising challenge of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among these, this compound analogs represent a promising class of compounds with potent activity against anaerobic bacteria. This guide offers a comparative overview of the efficacy of several this compound derivatives, supported by quantitative in vitro data. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further investigation.
Mechanism of Action: A Reductive Activation Cascade
The antimicrobial activity of this compound analogs is contingent upon the reductive activation of the nitro group within the low-redox-potential environment characteristic of anaerobic bacteria. This process, catalyzed by bacterial nitroreductases, generates reactive nitroso and hydroxylamine intermediates, as well as nitric oxide radicals. These cytotoxic species subsequently induce DNA damage and inhibit essential cellular processes, ultimately leading to bacterial cell death. This selective activation mechanism accounts for their targeted efficacy against anaerobic microorganisms.[1][2][][4]
Comparative In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound analogs against a panel of clinically relevant anaerobic bacteria. The data has been compiled from multiple in vitro studies to provide a comparative assessment of their potency.
| Compound | Bacteroides fragilis (MIC µg/mL) | Clostridium difficile (MIC µg/mL) | Peptostreptococcus spp. (MIC µg/mL) | Fusobacterium spp. (MIC µg/mL) | Reference(s) |
| Metronidazole | 0.16 - >256 | 0.25 - 16 | ≤0.03 - 4.0 | 0.12 - 0.5 | [5][6] |
| Tinidazole | 0.25 - 1.0 | - | ≤0.03 - 1.0 | 0.06 - 0.25 | [5] |
| Ornidazole | 0.25 - 1.0 | 0.25 - 0.5 | ≤0.03 - 1.0 | 0.12 - 0.5 | [5][6] |
| Pretomanid (PA-824) | - | - | - | - | [7][8] |
| Delamanid | - | - | - | - | [1][7] |
| Nitroimidazole-Oxazolidinone Conjugate (Compound 5) | - | 0.06 - 1.0 | - | - | [7] |
Note: Data for Pretomanid and Delamanid against these specific anaerobic bacteria is limited in the reviewed literature, as their primary development has been for Mycobacterium tuberculosis.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
The agar dilution method is a standardized procedure for determining the MIC of an antimicrobial agent against anaerobic bacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12][13]
1. Preparation of Media:
-
Use Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL).
-
Prepare a series of agar plates containing twofold serial dilutions of the this compound analog to be tested.
-
Include a growth control plate without any antimicrobial agent.
2. Inoculum Preparation:
-
Grow the anaerobic bacterial isolates to be tested on appropriate media in an anaerobic environment.
-
Prepare a bacterial suspension in a suitable broth (e.g., thioglycolate broth) and adjust the turbidity to match a 0.5 McFarland standard.
3. Inoculation:
-
Using a multipoint inoculator, apply a standardized volume of each bacterial suspension to the surface of the agar plates, including the control plate.
4. Incubation:
-
Incubate the plates in an anaerobic chamber at 35-37°C for 48 hours.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. A faint haze or a single colony is disregarded.
Conclusion
This guide provides a comparative analysis of the in vitro efficacy of this compound analogs against key anaerobic bacteria. The data presented, along with the detailed experimental protocols, serves as a valuable resource for researchers in the field of antimicrobial drug discovery and development. While established compounds like metronidazole, tinidazole, and ornidazole demonstrate broad activity, the development of novel analogs, such as nitroimidazole-oxazolidinone conjugates, shows promise in expanding the therapeutic arsenal against anaerobic infections. Further research is warranted to evaluate the in vitro activity of newer bicyclic nitroimidazoles like pretomanid and delamanid against a wider range of clinically relevant anaerobic pathogens to fully understand their potential in this therapeutic area.
References
- 1. Synergistic Activity of Nitroimidazole-Oxazolidinone Conjugates against Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Activity of Nitroimidazole-Oxazolidinone Conjugates against Anaerobic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to Nitroaromatic Compounds for Hypoxia Detection: 4-Nitroimidazole in Focus
For researchers, scientists, and drug development professionals, the accurate detection of hypoxic regions in tumors is critical for developing effective cancer therapies. This guide provides an objective comparison of 4-nitroimidazole-based probes against other nitroaromatic compounds for hypoxia detection, supported by experimental data and detailed protocols.
The selective survival and treatment resistance of cancer cells in low-oxygen environments, a phenomenon known as hypoxia, is a significant challenge in oncology. Nitroaromatic compounds have emerged as a valuable class of probes for identifying these hypoxic cells. Their mechanism of action relies on the intracellular reduction of the nitro group by nitroreductase enzymes, which are overexpressed under hypoxic conditions. This bioreduction leads to the formation of reactive intermediates that covalently bind to intracellular macromolecules, effectively trapping the probe within hypoxic cells. Oxygen can reverse this initial reduction, ensuring the selectivity of these probes for hypoxic tissues.[1][2][3][4][5][6]
This guide focuses on the performance of this compound derivatives in comparison to other widely used nitroaromatic compounds, particularly the more common 2-nitroimidazole-based probes such as pimonidazole and EF5.
Mechanism of Hypoxia-Selective Activation
The fundamental principle behind the use of nitroaromatic compounds as hypoxia probes is their differential metabolism in normoxic versus hypoxic environments.
Quantitative Performance Comparison
The selection of a hypoxia probe is often dictated by its sensitivity, specificity, and the imaging modality to be used. The following table summarizes key performance metrics for this compound-based probes in comparison to other nitroaromatic compounds. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions.
| Probe Class | Specific Compound Example | Modality | Hypoxic/Normoxic Ratio (In Vitro) | Tumor/Muscle Ratio (In Vivo) | Key Characteristics |
| 4-Nitroimidazoles | 68Ga-HP-DO3A-NI | PET | 9.3 at 120 min (A549 cells)[7] | 5.0 ± 1.2 at 2 hrs (A549 xenografts)[7] | More difficult to reduce than 2-nitroimidazoles, potentially limiting utility as hypoxia-localizing probes. However, some derivatives show promise with good tumor-to-muscle ratios.[7] |
| 18F-labeled this compound | PET | - | 1.18 ± 0.04 %ID/g (UPPL tumor)[6] | Significantly lower tumor uptake compared to its 2-nitroimidazole counterpart (3.36 ± 0.29 %ID/g).[6] | |
| 2-Nitroimidazoles | Pimonidazole | IHC, Flow Cytometry | - | - | Considered a "gold standard" exogenous hypoxia marker.[5] Its binding increases dramatically below an oxygen concentration of 10 mmHg.[5] |
| EF5 | IHC, Flow Cytometry, PET | - | - | Exists as a single, uncharged, lipophilic molecule, facilitating rapid and even tissue distribution.[8] Allows for quantitative analysis of pO₂ values.[8] | |
| 18F-FMISO | PET | ~3.0 at 100 min (Walker 256 cells)[7] | 2.8 at 120 min[7] | One of the most widely studied PET radiotracers for hypoxia, though it can have significant accumulation in the liver.[7] | |
| 18F-FAZA | PET | ~2.7 at 100 min (Walker 256 cells)[7] | 2.92 - 3.00[9] | A more hydrophilic alternative to 18F-FMISO, potentially offering better tumor-to-background contrast.[4] | |
| Al18F-NOTA-NI | PET | 2.27-fold higher than normoxia at 120 min (ECA109 cells) | 4.53 ± 0.20 at 120 min[10] | Showed a higher hypoxic-to-normoxic uptake ratio compared to 18F-MISO in vitro.[10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of hypoxia probes. Below are generalized methodologies for key experiments.
In Vitro Hypoxia Probe Evaluation
This protocol outlines the steps for assessing the hypoxia-selective accumulation of a probe in a cancer cell line.
Detailed Steps:
-
Cell Culture: Cancer cells (e.g., A549, HeLa) are seeded in appropriate culture vessels (e.g., 96-well plates for plate reader assays, chamber slides for microscopy).
-
Induction of Hypoxia: Cells are placed in a hypoxic incubator or chamber with a controlled gas environment (e.g., 1% O₂, 5% CO₂, 94% N₂) for a specified duration to induce a hypoxic state. Control cells are maintained under normoxic conditions (e.g., 20% O₂).
-
Probe Incubation: The nitroaromatic probe is added to the culture medium of both hypoxic and normoxic cells at a predetermined concentration.
-
Incubation and Washing: Cells are incubated with the probe for a period that allows for uptake and metabolic activation. Following incubation, the cells are washed to remove any unbound probe.
-
Signal Detection and Analysis:
-
Fluorescence-based probes: The fluorescence intensity is measured using a fluorescence microscope, plate reader, or flow cytometer.
-
Radiolabeled probes: The radioactivity is quantified using a gamma counter.
-
The ratio of the signal in hypoxic cells to that in normoxic cells is calculated to determine the hypoxia selectivity of the probe.
-
In Vivo Hypoxia Imaging
This protocol describes a general procedure for assessing the performance of a hypoxia probe in a tumor xenograft model.
-
Animal Model: Tumor xenografts are established by subcutaneously injecting cancer cells into immunocompromised mice. Tumors are allowed to grow to a suitable size.
-
Probe Administration: The radiolabeled or fluorescently tagged nitroaromatic probe is administered to the tumor-bearing mice, typically via intravenous injection.
-
Imaging:
-
PET Imaging: For radiolabeled probes, mice are anesthetized and imaged using a microPET scanner at various time points post-injection. The uptake of the tracer in the tumor and other organs (e.g., muscle, liver, blood) is quantified.
-
Optical Imaging: For fluorescent probes, whole-body or ex vivo tumor imaging can be performed.
-
-
Biodistribution Studies: At the end of the imaging study, mice are euthanized, and major organs and the tumor are harvested. The amount of probe in each tissue is measured to determine the biodistribution profile.
-
Immunohistochemistry (IHC): Tumors can be excised, sectioned, and stained with antibodies specific to the probe (e.g., anti-pimonidazole or anti-EF5 antibodies) to visualize the microscopic distribution of the probe within the tumor tissue. This can be correlated with other hypoxia markers like HIF-1α.[11][12]
Discussion and Conclusion
The choice of a hypoxia detection agent is a critical decision in both preclinical research and clinical applications. While 2-nitroimidazoles like pimonidazole and EF5 are well-established and widely used, this compound derivatives represent an area of ongoing research.
-
2-Nitroimidazoles: Generally, 2-nitroimidazole derivatives are considered more suitable for hypoxia detection due to their more positive single-electron reduction potential compared to 4- and 5-nitroimidazoles.[5][13] This property allows for more efficient reduction and trapping in hypoxic tissues.[13] Compounds like EF5 offer the advantage of being a single lipophilic molecule, leading to better tissue distribution.[8] PET tracers like 18F-FMISO and 18F-FAZA have been extensively studied, with the latter showing promise for improved imaging contrast due to its hydrophilicity.[4]
-
4-Nitroimidazoles: Research has shown that this compound counterparts can be more difficult to reduce, which may limit their utility as hypoxia probes.[3] Some studies have reported significantly lower tumor uptake for 18F-labeled this compound compared to its 2-nitroimidazole analog.[6] However, other this compound-based probes, such as 68Ga-HP-DO3A-NI, have demonstrated promising high tumor-to-muscle ratios in preclinical models, suggesting that with appropriate chemical modifications, 4-nitroimidazoles can be effective hypoxia imaging agents.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescent markers for hypoxic cells: a study of nitroaromatic compounds, with fluorescent heterocyclic side chains, that undergo bioreductive binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel 18F-PET agents for tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [68Ga]-HP-DO3A-nitroimidazole: A Promising Agent for PET Detection of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of three 18F-labeled 2-nitroimidazoles for imaging hypoxia in breast cancer xenografts: [18F]FBNA, [18F]FAZA and [18F]FMISO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Nitroimidazole and 5-Nitroimidazole Derivatives: A Guide for Researchers
A comprehensive examination of the physicochemical properties, mechanisms of action, therapeutic applications, and toxicological profiles of 4- and 5-nitroimidazole derivatives, supported by experimental data and detailed protocols.
Nitroimidazoles represent a critical class of heterocyclic compounds with a broad spectrum of biological activities. The position of the nitro group on the imidazole ring—at the 4- or 5-position—profoundly influences their chemical properties and biological effects. Historically, 5-nitroimidazole derivatives, such as metronidazole, have been mainstays in the treatment of anaerobic bacterial and protozoal infections.[1] In contrast, 4-nitroimidazole derivatives have more recently emerged as a versatile scaffold for the development of novel therapeutic agents, with applications extending to oncology and tuberculosis.[2][3] This guide provides a comparative analysis of these two classes of compounds to aid researchers, scientists, and drug development professionals in their evaluation and application.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the placement of the nitro group between 4- and 5-nitroimidazoles leads to distinct physicochemical characteristics that impact their biological activity. While comprehensive comparative data is sparse, available information suggests differences in properties like lipophilicity (logP) and aqueous solubility. For instance, bicyclic 4-nitroimidazoles developed as anti-tuberculosis agents exhibit a range of logP values (2.4 to 3.8) and variable aqueous solubility, which can be modulated by side-chain modifications.[4] The tautomeric relationship between 4- and 5-nitroimidazoles is also a crucial consideration in drug design, as the two forms can interconvert.[5]
Table 1: Comparative Physicochemical Properties of Representative Nitroimidazole Derivatives
| Property | This compound Derivatives (Bicyclic Analogs) | 5-Nitroimidazole Derivatives (Metronidazole) |
| Molecular Weight | Varies with side chains | 171.16 g/mol |
| logP | 2.4 - 3.8[4] | -0.02 |
| Aqueous Solubility | <2 to 127 µg/mL[4] | 10 g/L at 20°C |
| pKa | Data not readily available in comparative studies | 2.6 |
Mechanism of Action: A Shared Path of Reductive Activation
The primary mechanism of action for both 4- and 5-nitroimidazole derivatives involves the reductive activation of the nitro group to generate cytotoxic reactive nitrogen species.[6][7] This process is significantly more efficient in the low-oxygen (hypoxic) environments characteristic of anaerobic organisms and solid tumors.[5][6] Cellular nitroreductases, such as ferredoxin-linked enzymes in anaerobic microbes, donate electrons to the nitroimidazole, forming a nitro radical anion.[1][8] This radical can then undergo further reduction to produce species that cause damage to cellular macromolecules, most notably DNA, leading to strand breaks and cell death.[8][9][10] While the fundamental principle of reductive activation is shared, the specific enzymes involved and the efficiency of reduction may differ between the two classes and among different organisms.[11][12]
Therapeutic Applications: Established Roles and Emerging Potential
5-Nitroimidazole Derivatives: This class is well-established for its therapeutic use against a wide range of anaerobic bacteria and protozoa. Metronidazole, tinidazole, and ornidazole are cornerstone drugs for treating infections caused by Clostridium difficile, Bacteroides fragilis, Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[9][13] More recently, their potential as anticancer agents is also being explored.
This compound Derivatives: While historically less explored for therapeutic applications, 4-nitroimidazoles have garnered significant interest in recent years. Bicyclic 4-nitroimidazoles, such as pretomanid, have been developed as potent anti-tuberculosis agents, effective against both replicating and non-replicating Mycobacterium tuberculosis.[2][4] Furthermore, various this compound derivatives have demonstrated promising in vitro activity against a panel of human cancer cell lines and certain bacterial and parasitic species.[3]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Nitroimidazole Derivatives
| Compound Class | Organism | MIC (µg/mL) Range |
| This compound Derivatives | Mycobacterium tuberculosis | Varies with derivative |
| Staphylococcus aureus | Varies with derivative | |
| Leishmania amazonensis | EC50: 4.57 - 9.19 µM | |
| 5-Nitroimidazole Derivatives | Helicobacter pylori (resistant) | MIC50: 8, MIC90: 16[14] |
| Trichomonas vaginalis (resistant) | 1.6 - 6.3 µM[13] | |
| Anaerobic Bacteria | Generally < 8 |
Table 3: Comparative Cytotoxicity (IC50, µM) of Nitroimidazole Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) Range |
| This compound Derivatives | Capan-1, HCT-116, LN229, NCI-H460, DND-41, HL-60, K562, Z138 | Low micromolar range[3] |
| 5-Nitroimidazole Derivatives | Data not as extensive as for antimicrobial activity | Varies with derivative |
Pharmacokinetics and Toxicity: A Comparative Overview
The pharmacokinetic profiles of 5-nitroimidazole drugs like metronidazole are well-characterized, showing good oral absorption, wide tissue distribution, and hepatic metabolism.[15][16] For the emerging this compound derivatives, pharmacokinetic studies are crucial for their development. Studies on bicyclic 4-nitroimidazoles have shown a range of oral bioavailability and half-lives, indicating that these properties can be tailored through chemical modification.[4]
In terms of toxicity, the genotoxic potential of the nitro group is a concern for both classes of compounds.[14][17] However, some studies suggest that 5-nitroimidazole derivatives may have reduced systemic toxicity compared to other nitroaromatic compounds.[18] Comparative genotoxicity studies have indicated that the position of the nitro group (C-4 vs. C-5) and other substituents on the imidazole ring significantly influence the genotoxic and mutagenic potential.[17][19] For instance, certain 4-nitroimidazoles with a methyl group at the C-2 position were found to be non-genotoxic compared to their 5-nitro counterparts.[19]
Table 4: Comparative Pharmacokinetic Parameters of Nitroimidazole Derivatives in Mice
| Parameter | Bicyclic this compound Analogs[4] | Metronidazole[15] |
| Cmax (µg/mL) | 1.0 - 16.2 | ~10 (oral dose) |
| Tmax (hr) | 0.3 - 8 | 1 - 2 |
| T1/2 (hr) | 1.7 - 4.9 | ~8 |
| F (%) | 51 - 100 | >90 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of nitroimidazole derivatives.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the in vitro antimicrobial activity of a compound.
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton broth (or other appropriate broth) to all wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL).[20][21]
-
Inoculation and Incubation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum only) and a sterility control (broth only). Incubate the plate at 35-37°C for 16-20 hours.[20]
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for determining the pharmacokinetic profile of a nitroimidazole derivative in a mouse model.
-
Animal Dosing: Administer the test compound to mice via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.[4][22]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Plasma is separated by centrifugation.[4][15]
-
Sample Analysis: Quantify the concentration of the compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (elimination half-life).[4][15]
Conclusion
Both this compound and 5-nitroimidazole derivatives are valuable scaffolds in drug discovery, operating through a common mechanism of reductive activation. While 5-nitroimidazoles have a long-standing and crucial role in treating anaerobic infections, the emerging this compound class shows significant promise in addressing unmet medical needs in tuberculosis and oncology. The choice between these scaffolds for drug development will depend on the specific therapeutic target, the desired pharmacokinetic profile, and a careful evaluation of the potential for toxicity. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these two important classes of compounds.
References
- 1. Reductive activation of nitroimidazoles in anaerobic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic this compound Analogs in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genotoxicity Revaluation of Three Commercial Nitroheterocyclic Drugs: Nifurtimox, Benznidazole, and Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. oecd.org [oecd.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Hypoxic Tumor Landscape: A Comparative Guide to Nitroimidazole-Based Probes
For researchers, scientists, and drug development professionals, the accurate in vivo validation of tumor hypoxia is critical for advancing cancer therapies. This guide provides an objective comparison of 4-nitroimidazole as a tumor hypoxia probe against its prevalent 2-nitroimidazole-based counterparts: Pimonidazole, [¹⁸F]-Fluoromisonidazole ([¹⁸F]-FMISO), and [¹⁸F]-EF5. The following sections present a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate probe for your research needs.
Tumor hypoxia, a condition of low oxygen levels in cancer tissues, is a significant factor in tumor progression, metastasis, and resistance to therapies. The non-invasive detection and quantification of hypoxic regions are therefore paramount. Nitroimidazoles have emerged as a key class of compounds for this purpose. Their mechanism relies on a bioreductive activation process that occurs selectively under hypoxic conditions. In well-oxygenated tissues, the nitro group of the imidazole undergoes a one-electron reduction to a radical anion, which is then rapidly re-oxidized back to the parent compound. However, in the low-oxygen environment of a tumor, this radical anion undergoes further reduction, leading to the formation of reactive intermediates that covalently bind to intracellular macromolecules, effectively trapping the probe within hypoxic cells.
Comparative In Vivo Performance of Hypoxia Probes
The efficacy of a hypoxia probe is determined by its ability to selectively accumulate in hypoxic tumors, providing a high contrast against surrounding normoxic tissues. This is typically quantified by metrics such as the tumor-to-muscle (T/M) and tumor-to-blood (T/B) ratios. While 2-nitroimidazole derivatives have been extensively studied and are widely used, this compound-based probes have also been investigated.
Generally, 2-nitroimidazole derivatives are considered more suitable for detecting tumor hypoxia due to their more positive single-electron reduction potential compared to 4-nitroimidazoles, which allows for more efficient reduction and retention in hypoxic tissues.[1] However, specific structural modifications to this compound compounds can enhance their hypoxia-targeting capabilities.
Below is a summary of quantitative data from various in vivo studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the different tumor models and imaging modalities used.
| Probe | Animal Model | Tumor Type | Imaging Modality | Tumor Uptake (%ID/g)¹ | Tumor-to-Muscle (T/M) Ratio | Tumor-to-Blood (T/B) Ratio | Reference |
| This compound Derivative | |||||||
| [¹⁸F]-24 (this compound) | Mouse | UPPL | PET | 1.18 ± 0.04 | - | - | [2] |
| This compound-ICG conjugate² | BALB/c Mouse | - | Fluorescence | - | - | - | [3] |
| 2-Nitroimidazole Derivatives | |||||||
| [¹⁸F]-23 (2-nitroimidazole) | Mouse | UPPL | PET | 3.36 ± 0.29 | 2.46 ± 0.48 (at 2h p.i.) | - | [2] |
| [¹⁸F]-FMISO | Mouse | UPPL | PET | - | 1.25 ± 0.14 (at 2h p.i.) | - | [2] |
| [¹⁸F]-FMISO | Rat | Q7 Hepatoma | PET | - | > 2 (gamma counts) | - | [4] |
| [¹⁸F]-EF5 | Rat | Q7 Hepatoma | PET | - | 1.47 to 2.95 (gamma counts) | - | [4] |
| Pimonidazole | - | - | IHC | - | - | - | - |
¹ %ID/g: percentage of injected dose per gram of tissue. ² This study reported a 1.5-fold higher fluorescent intensity for the this compound conjugate compared to its 2-nitroimidazole counterpart, suggesting potentially favorable accumulation, though quantitative ratios were not provided.[3]
Mechanism of Action and Experimental Workflows
To visualize the underlying principles and practical application of these probes, the following diagrams illustrate the mechanism of bioreductive activation and typical experimental workflows for in vivo validation.
Bioreductive Activation of Nitroimidazoles
Caption: Bioreductive activation pathway of nitroimidazole probes.
In Vivo Experimental Workflow for Pimonidazole and EF5 (Immunohistochemistry)
Caption: Immunohistochemical validation workflow for hypoxia probes.
In Vivo Experimental Workflow for [¹⁸F]-FMISO (PET Imaging)
Caption: PET imaging workflow for [¹⁸F]-FMISO.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are summarized protocols for the administration and detection of the compared hypoxia probes.
Pimonidazole Administration and Immunohistochemical Detection
1. Pimonidazole Administration:
-
Prepare a stock solution of Pimonidazole hydrochloride at 30 mg/mL in sterile 0.9% saline.[5]
-
Administer the solution to tumor-bearing mice via intravenous (tail vein) or intraperitoneal injection at a dosage of 60 mg/kg body weight.[5]
-
Allow the pimonidazole to circulate for 90 minutes before euthanizing the animal.[5]
2. Tissue Processing and Immunohistochemistry (Frozen Sections):
-
Immediately after euthanasia, excise the tumor and snap-freeze it in liquid nitrogen.
-
Cut 5-10 µm thick sections using a cryostat and mount them on slides.
-
Fix the sections in cold acetone for 10 minutes.[5]
-
Rehydrate the sections in PBS.
-
Block non-specific binding using a suitable blocking agent (e.g., 5% BSA in PBS) for 30-60 minutes.
-
Incubate the sections with a primary antibody against pimonidazole adducts (e.g., FITC-conjugated mouse anti-pimonidazole antibody) overnight at 4°C.[5]
-
If an unconjugated primary antibody is used, wash the sections with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash the sections again and mount with a mounting medium containing a nuclear counterstain like DAPI.
-
Visualize the sections using a fluorescence microscope.
[¹⁸F]-EF5 Administration and Immunohistochemical Detection
1. [¹⁸F]-EF5 Administration:
-
Administer [¹⁸F]-EF5 solution intraperitoneally 30 minutes prior to the induction of hypoxia or the experimental endpoint.
2. Tissue Processing and Immunohistochemistry:
-
Following euthanasia, excise and freeze the brain tissue.
-
Use a Cy3-conjugated monoclonal mouse antibody (ELK3-51) raised against EF5 adducts to visualize hypoxic cells via fluorescence immunocytochemistry.
[¹⁸F]-FMISO PET Imaging Protocol
1. Animal Preparation and Radiotracer Injection:
-
Anesthetize the tumor-bearing animal (e.g., with isoflurane).
-
Administer [¹⁸F]-FMISO intravenously at a dose of approximately 3.7-7.4 MBq.
-
Maintain the animal's body temperature at 37°C during the uptake period.
2. PET/CT Imaging:
-
Allow for a 2 to 4-hour uptake period for the radiotracer to accumulate in hypoxic tissues and clear from normoxic tissues.
-
Acquire static PET images for 10-20 minutes, followed by a CT scan for anatomical co-registration.
3. Image Analysis:
-
Reconstruct the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor, muscle, and a major blood vessel (e.g., heart or aorta) on the co-registered images.
-
Calculate the standardized uptake value (SUV) for each ROI.
-
Determine the tumor-to-muscle (T/M) and tumor-to-blood (T/B) ratios to quantify the extent of hypoxia.
Conclusion
The in vivo validation of tumor hypoxia is a complex but essential aspect of oncology research. While 2-nitroimidazole derivatives such as Pimonidazole, [¹⁸F]-FMISO, and [¹⁸F]-EF5 are well-established and widely used probes, this compound-based compounds present an alternative avenue for probe development. The choice of probe will ultimately depend on the specific research question, the available imaging modalities, and the desired quantitative endpoints. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of standardized protocols and careful data interpretation in the pursuit of understanding and targeting tumor hypoxia.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of novel 18F-PET agents for tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Noninvasive imaging of tumor hypoxia in rats using the 2-nitroimidazole 18F-EF5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Nitroimidazole Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-nitroimidazole analogues based on their structure-activity relationships (SAR) across various therapeutic areas, including antitubercular, anticancer, and antibacterial applications. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate understanding and further research in this field.
Comparative Analysis of Biological Activities
The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on the imidazole ring and its side chains. The following tables summarize the in vitro efficacy of various analogues against Mycobacterium tuberculosis, cancer cell lines, and pathogenic bacteria.
Antitubercular Activity
The primary mechanism of action of nitroimidazoles against Mycobacterium tuberculosis involves the reductive activation of the nitro group by the deazaflavin-dependent nitroreductase (Ddn) enzyme.[1] This process is crucial for the drug's efficacy. Key structural features influencing antitubercular activity are outlined below.
Table 1: Antitubercular Activity of this compound Analogues
| Compound ID | R1 (Position 2) | R2 (Position 5) | Linker and Side Chain | M. tuberculosis H37Rv MIC (µg/mL) | Reference |
| PA-824 (Pretomanid) | H | Bicyclic oxazine ring fused to imidazole | -(CH2)O-benzyl-CF3 | 0.015 - 0.24 | [2] |
| Analogue 1 | H | Open ring analogue of PA-824 | -(CH2)2O-benzyl-CF3 | >10 | [2] |
| Analogue 2 | CH3 | Bicyclic oxazine ring fused to imidazole | -(CH2)O-benzyl-CF3 | 0.03 | [3] |
| Analogue 3 | H | Bicyclic oxazine with N replacing O at position 2 | -(CH2)O-benzyl-CF3 | 0.06 | [3] |
| Analogue 4 | H | Bicyclic oxazine with S replacing O at position 2 | -(CH2)O-benzyl-CF3 | 0.06 | [3] |
Key SAR Insights for Antitubercular Activity:
-
Nitro Group: The 4-nitro group is essential for activity.[2]
-
Bicyclic Ring System: A fused bicyclic system, such as an oxazine or oxazole ring, is a key determinant of aerobic activity.[2] Open-ring analogues show significantly reduced potency.[2]
-
2-Position: Substitution at the 2-position of the imidazole ring can be tolerated. Replacing the ether oxygen in the bicyclic system with nitrogen or sulfur can yield equipotent compounds.[3]
-
Lipophilic Tail: A lipophilic tail, often a substituted benzyl ether, is crucial for activity.[2]
Anticancer Activity
This compound analogues have also been investigated for their potential as anticancer agents. Their mechanism in this context is often linked to their ability to act as hypoxia-activated prodrugs.
Table 2: Anticancer Activity of this compound Analogues
| Compound ID | R Group on Piperazine | Cancer Cell Line | IC50 (µM) | Reference |
| Analogue 5 | 4-chlorobenzhydryl | Z-138 (Non-Hodgkin lymphoma) | 6.85 | [4] |
| Analogue 6 | 4-fluorobenzhydryl | DND-41 (Acute lymphoblastic leukemia) | 7.40 | [4] |
| Analogue 7 | 4-methylphenyl | Capan-1 (Pancreatic) | >100 | [5] |
| Analogue 8 | 4-chlorophenyl | HCT-116 (Colon) | 8.60 | [5] |
| Analogue 9 (Tetrazole derivative) | - | K562 (Leukemia) | low micromolar | [5] |
| Analogue 10 (Thiadiazole derivative) | - | HL-60 (Leukemia) | 8.25 | [6] |
Key SAR Insights for Anticancer Activity:
-
Aryl Piperazine Moiety: The introduction of substituted aryl piperazine groups can lead to potent anticancer activity.[5]
-
Heterocyclic Modifications: The incorporation of other heterocyclic rings, such as tetrazole or thiadiazole, can enhance cytotoxic effects against various cancer cell lines.[5][6]
Antibacterial Activity
The antibacterial action of 4-nitroimidazoles is also dependent on the reductive activation of the nitro group, leading to the generation of cytotoxic radicals that damage bacterial DNA.
Table 3: Antibacterial Activity of this compound Analogues
| Compound ID | R Group on Oxadiazole | Bacterial Strain | MIC (µg/mL) | Reference |
| Metronidazole (a 5-nitroimidazole) | - | E. coli | - | [7] |
| Analogue 11 | 2-methoxyphenyl | E. coli ATCC25922 | 1.56 - 3.13 | [8] |
| Analogue 12 | 2-methylbenzyl | S. aureus ATCC29213 | 1.56 - 6.25 | [8] |
| Analogue 13 | 4-chlorophenyl | P. aeruginosa ATCC27853 | >50 | [8] |
| Analogue 14 | 4-nitrophenyl | B. subtilis ATCC6633 | 6.25 | [8] |
Key SAR Insights for Antibacterial Activity:
-
Oxadiazole Scaffold: The incorporation of a 1,3,4-oxadiazole ring linked to the this compound core can result in potent antibacterial agents.[8]
-
Substituents on the Oxadiazole Ring: The nature of the substituent on the oxadiazole ring significantly influences the antibacterial spectrum and potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[9][10][11]
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv culture
-
Test compounds and standard drugs (e.g., isoniazid)
-
Alamar Blue reagent
-
10% Tween 80
Procedure:
-
Plate Preparation: Add 100 µL of sterile deionized water to all outer wells of a 96-well plate to prevent evaporation. Add 100 µL of 7H9 broth to the remaining wells.
-
Compound Dilution: Add 100 µL of the test compound solution (at 2x the highest desired concentration) to the first well of a row. Perform serial two-fold dilutions across the plate by transferring 100 µL to the subsequent wells.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound, resulting in a final volume of 200 µL. Include a drug-free growth control well.
-
Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: After incubation, add 30 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[10]
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.[12][13]
Antibacterial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[7][14]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains
-
Test compounds and control antibiotics
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test bacterium and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Plate Preparation: Add 100 µL of MHB to each well of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound solution (at 2x the highest desired concentration) to the first well of a row. Perform serial two-fold dilutions across the plate by transferring 100 µL to the subsequent wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the structure-activity relationship and experimental workflows for this compound analogues.
Caption: Key Structural Requirements for Antitubercular Activity.
References
- 1. Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 4- nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation [aabu.edu.jo]
- 5. Novel this compound analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Cross-Reactivity of Antibodies Against Nitroimidazole Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of antibodies against various nitroimidazole isomers, supported by experimental data. Understanding the specificity and cross-reactivity of these antibodies is crucial for the development of accurate immunoassays for therapeutic drug monitoring, food safety testing, and other diagnostic applications.
Quantitative Cross-Reactivity Data
The cross-reactivity of anti-nitroimidazole antibodies has been evaluated in several studies using competitive enzyme-linked immunosorbent assays (ELISA). The following table summarizes the 50% inhibition concentration (IC50) values and percentage cross-reactivity for a panel of nitroimidazole isomers and their metabolites from different studies. A lower IC50 value indicates a higher binding affinity of the antibody to the analyte.
| Compound | Antibody Target | IC50 (ng/mL) | Cross-Reactivity (%) | Reference |
| Dimetridazole (DMZ) | Anti-Dimetridazole Monoclonal | 12 | 100 | |
| Hydroxydimetridazole | Anti-Dimetridazole Monoclonal | 75 | 16 | |
| Ipronidazole | Anti-Dimetridazole Monoclonal | 25 | 48 | |
| Hydroxyipronidazole | Anti-Dimetridazole Monoclonal | 2000 | 0.6 | |
| Metronidazole (MNZ) | Anti-Dimetridazole Monoclonal | 20,000 | 0.06 | |
| Metronidazole (MNZ) | Anti-Ronidazole Monoclonal | 0.20 | 100 | |
| Dimetridazole (DMZ) | Anti-Ronidazole Monoclonal | 0.17 | 117.6 | |
| Ornidazole (ONZ) | Anti-Ronidazole Monoclonal | 0.24 | 83.3 | |
| Tinidazole (TNZ) | Anti-Ronidazole Monoclonal | 4.0 | 5 | |
| Metronidazole (MNZ) | Anti-Metronidazole | - | 100 | |
| Dimetridazole (DMZ) | Anti-Metronidazole | - | High | |
| Ronidazole (RNZ) | Anti-Metronidazole | - | 0.79 |
Note: Cross-reactivity percentages are calculated relative to the primary target of the antibody in each study (Dimetridazole and Metronidazole respectively). Data from different studies may not be directly comparable due to variations in experimental conditions and the specific antibodies used.
Experimental Protocols
The following is a detailed protocol for a typical indirect competitive ELISA used to determine the cross-reactivity of antibodies against nitroimidazole isomers.
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., Ronidazole-ovalbumin conjugate)
-
Anti-nitroimidazole monoclonal antibody
-
Standard solutions of nitroimidazole isomers (Metronidazole, Tinidazole, Dimetridazole, Ornidazole, etc.)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Phosphate buffered saline (PBS)
-
PBST (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Plate reader
Procedure:
-
Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBST.
-
Blocking: Add 250 µL of blocking buffer to each well and incubate for 1.5 hours at 37°C.
-
Washing: Wash the plate three times with PBST.
-
Competitive Reaction:
-
Add 50 µL of the anti-nitroimidazole primary antibody solution to each well.
-
Add 50 µL of either the standard nitroimidazole isomer solution or the sample solution to the respective wells.
-
Incubate for 1.5 hours at 37°C.
-
-
Washing: Wash the plate three times with PBST.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody solution to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with PBST.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15 minutes at 37°C.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each standard and sample and determine the IC50 values. Cross-reactivity is calculated as: (IC50 of the primary antigen / IC50 of the competing isomer) x 100%.
Visualizations
The following diagrams illustrate the experimental workflow of the competitive ELISA and the logical relationship of antibody cross-reactivity based on the provided data.
Caption: Workflow of an indirect competitive ELISA for nitroimidazole detection.
Caption: Relative cross-reactivity of nitroimidazole isomers with different antibodies.
Safety Operating Guide
Proper Disposal of 4-Nitroimidazole: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Nitroimidazole, ensuring the protection of laboratory personnel and the environment. Adherence to these procedural steps is critical for maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling
This compound is a hazardous chemical that requires careful handling. Before beginning any procedure that involves this compound, ensure that all personnel are familiar with the information provided in the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
When handling this compound, including for disposal purposes, the following personal protective equipment should be worn:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical safety goggles |
| Skin and Body | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. For spill situations or when dust may be generated, an air-purifying respirator may be necessary. |
Accidental Release Measures
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
Small Spills:
-
Avoid dust formation.
-
Carefully sweep up the solid material.
-
Place the material into a suitable, closed, and labeled container for disposal.[1]
Large Spills:
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.
-
Prevent the product from entering drains.[1]
-
Pick up and arrange for disposal without creating dust.[1]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1][2][3][4] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[5]
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.
-
Designate a Waste Container: Use a clearly labeled, leak-proof container specifically for this compound waste. The container must be compatible with the chemical.
-
Solid Waste: Collect any contaminated lab supplies, such as gloves, weighing papers, and pipette tips, in a designated solid hazardous waste container.
-
Liquid Waste: If this compound is in solution, it should be collected in a designated halogenated or nitrogenous hazardous waste stream, separate from non-halogenated solvents.[6]
-
Labeling: The hazardous waste container must be clearly labeled with the full chemical name, "this compound," and any other components of the waste mixture.[6] Include the appropriate hazard pictograms.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the disposal of this compound waste.
Experimental Protocols
Currently, there are no widely established and verified experimental protocols for the in-lab chemical neutralization or deactivation of this compound that are suitable for routine waste disposal by laboratory personnel. The recommended and safest procedure is collection and transfer to a professional waste management service. Advanced methods such as adsorption on activated carbon, UV photodegradation, and ozonation have been investigated for the removal of nitroimidazoles from aqueous solutions in environmental contexts but are not practical for standard laboratory waste disposal.[7][8]
Disposal of Empty Containers: Leave the chemical in its original container.[1] Do not mix with other waste.[1] Uncleaned containers should be handled in the same manner as the product itself and disposed of as unused product.[1]
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for local regulations and requirements.
References
- 1. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unsw.edu.au [unsw.edu.au]
- 4. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccny.cuny.edu [ccny.cuny.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof - Google Patents [patents.google.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Nitroimidazole
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-Nitroimidazole. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.
This compound, a key compound in pharmaceutical research and fine chemical synthesis, requires careful handling due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to minimize risk and establish a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to protect against inhalation, skin and eye contact, and ingestion. The following table summarizes the required equipment.
| Protection Type | Equipment | Specification | Rationale |
| Hand Protection | Chemical-Resistant Gloves | For extended contact or immersion: Butyl rubber gloves.[1][2][3] For incidental contact (e.g., splashes): Nitrile gloves.[4] | Butyl rubber is recommended for handling nitro compounds, while nitrile provides adequate protection for short-term contact and is preferable to latex.[1][2][3][4] |
| Eye Protection | Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | Protects against dust particles and potential splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[5] |
| Respiratory Protection | Air-Purifying Respirator (APR) | FFP2 or FFP3 (Europe) or N95 (US) rated for fine dusts.[6][7] | This compound is a powder, and fine dust particles can be inhaled. FFP2/N95 filters at least 94% of airborne particles, while FFP3 offers maximum protection, filtering 99%.[6][7] |
| Body Protection | Laboratory Coat or Chemical-Resistant Coveralls | Tightly woven fabric. For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.[1] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Foot Protection | Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for safely managing this compound in the laboratory. The following diagram and procedural steps outline the key stages.
Caption: Procedural workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Don all required PPE as specified in the table above.
-
Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
-
Handling:
-
When weighing and dispensing, avoid the formation of dust.[1] Use a containment system if necessary.
-
During experimental use, handle with care to prevent spills and splashes.
-
-
Cleanup and Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.[8]
-
Remove PPE carefully to avoid self-contamination. Disposable items, such as gloves, should be placed in the designated hazardous waste container.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All this compound waste is to be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a designated, compatible hazardous waste container with a tightly fitting lid.[9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled liquid hazardous waste container.[9]
-
Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents, strong acids, or strong bases.[8]
Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound."[9]
-
Indicate the date the waste was first added to the container.
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[8]
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed disposal company.[1]
-
Under no circumstances should this compound or its solutions be disposed of down the drain.[9]
Emergency Procedures: Handling Spills
In the event of a this compound spill, immediate and correct action is necessary to mitigate risks.
Caption: Step-by-step workflow for responding to a this compound spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area.
-
Assess and Prepare: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection. For large spills, contact your institution's emergency response team.
-
Contain: Prevent the powder from becoming airborne. Do not use a dry sweeping method that could create dust.[10]
-
Clean Up: Gently scoop or sweep the spilled solid material.[10] Place the material and any contaminated cleaning supplies (e.g., absorbent pads) into a designated, labeled container for hazardous waste.[10][11]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or environmental health and safety officer.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. envirosafetyproducts.com [envirosafetyproducts.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. chemkleancorp.com [chemkleancorp.com]
- 6. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 7. nanospace.store [nanospace.store]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 11. egr.msu.edu [egr.msu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
